4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Description
BenchChem offers high-quality 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17(3)12-6-4-11(5-7-12)13(18)19/h4-8H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDJNWNZJJKIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371262 | |
| Record name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-50-7 | |
| Record name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
An In-depth Technical Guide to the Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, engaging with various biological targets. The synthesis of N-aryl substituted 2-aminopyrimidines, in particular, is a field of intense research, leading to the development of potent kinase inhibitors and other therapeutic agents. This guide provides a detailed, research-grade overview of a robust synthetic pathway to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a molecule of interest for drug discovery and development professionals.
The synthetic strategy presented herein is modular, focusing on the reliable preparation of key precursors followed by a highly efficient palladium-catalyzed cross-coupling reaction. This approach ensures high yields and purity while offering flexibility for analog synthesis. We will delve into the mechanistic rationale behind each step, providing not just a protocol, but a framework for understanding and optimizing the synthesis.
Conceptualization: A Retrosynthetic Approach
The most logical approach to constructing the target molecule involves forming the critical C-N bond between the benzoic acid moiety and the pyrimidine ring in the final step. This disconnection leads to two key synthons: 4-(methylamino)benzoic acid and a reactive 2-substituted-4,6-dimethylpyrimidine. A halogenated pyrimidine is an ideal electrophile for this purpose.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Precursor A: 4-(Methylamino)benzoic Acid
This precursor is a substituted benzoic acid that can be prepared through several methods. A straightforward and efficient laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester. For the purpose of this guide, we will assume the starting material is the ester, methyl 4-(methylamino)benzoate, which can be synthesized via esterification of 4-(aminomethyl)benzoic acid or methylation of methyl 4-aminobenzoate.[2][3] The hydrolysis is a classic saponification reaction.
Experimental Protocol: Hydrolysis of Methyl 4-(methylamino)benzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of methyl 4-(methylamino)benzoate in 80 mL of methanol.
-
Base Addition: While stirring, add 40 mL of a 2.5 M aqueous sodium hydroxide (NaOH) solution to the flask.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Acidification: To the remaining aqueous solution, add 80 mL of water to ensure all sodium salt is dissolved. Slowly add 2 N hydrochloric acid (HCl) dropwise while stirring vigorously until the pH of the solution reaches 4-5. A white precipitate will form.[4]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual salts. Dry the solid under vacuum at 60 °C to a constant weight to yield 4-(methylamino)benzoic acid.
Causality and Insights:
-
Saponification: The use of sodium hydroxide facilitates the nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.
-
Acidification: The product is isolated by acidifying the solution. The carboxylate salt is protonated to form the neutral carboxylic acid, which is significantly less soluble in water and precipitates out of the solution.[4] Adjusting the pH carefully is crucial to ensure complete precipitation without protonating the methylamino group excessively, which would increase solubility.
Part 2: Synthesis of Precursor B: 2-Chloro-4,6-dimethylpyrimidine
This key intermediate is synthesized in a two-step process starting from readily available commercial reagents: the cyclocondensation of acetylacetone and guanidine to form 2-amino-4,6-dimethylpyrimidine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.
Step 2a: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This reaction is a classic pyrimidine synthesis that proceeds via the condensation of a β-dicarbonyl compound with a guanidine salt.[5][6]
Experimental Protocol:
-
Reaction Setup: To a 500 mL flask, add 250 mL of water, 135.5 g of guanidine nitrate, and 133.5 g of sodium carbonate. Stir until the solids are mostly dissolved.[5]
-
Reagent Addition: Add 100 g of acetylacetone to the aqueous mixture.
-
Reaction: Heat the slurry to 95-100 °C with vigorous stirring for 2-3 hours. During this time, the product will begin to crystallize.[5]
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Purification: Collect the crystalline product by vacuum filtration and wash with cold water. Dry the product to yield 2-amino-4,6-dimethylpyrimidine. The yield is typically high for this reaction.
Step 2b: Diazotization and Chlorination
The conversion of the 2-amino group to a 2-chloro group is achieved via diazotization with sodium nitrite in an acidic medium, followed by decomposition of the resulting diazonium salt in the presence of a chloride source.
Experimental Protocol:
-
Diazotization: In a three-necked flask fitted with a mechanical stirrer and a thermometer, suspend 50.0 g of 2-amino-4,6-dimethylpyrimidine in 200 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of 31.0 g of sodium nitrite (NaNO₂) in 60 mL of water. Add this solution dropwise to the pyrimidine suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Decomposition: Slowly and carefully heat the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until gas evolution ceases (approximately 1-2 hours).
-
Workup: Cool the mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4,6-dimethylpyrimidine.[7] Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.
Part 3: Final Assembly via Buchwald-Hartwig Amination
The final C-N bond formation is most effectively achieved using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is renowned for its high functional group tolerance, broad substrate scope, and typically high yields, making it superior to traditional nucleophilic aromatic substitution (SNAr) methods which may require harsher conditions.[8][9]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-(methylamino)benzoic acid (Precursor A, 1.51 g, 1.0 equiv), 2-chloro-4,6-dimethylpyrimidine (Precursor B, 1.43 g, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and Xantphos (0.04 equiv).
-
Base and Solvent: Add sodium tert-butoxide (NaOtBu, 2.5 equiv) to the flask. Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Reaction: Add 50 mL of anhydrous toluene via syringe. Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Workup: After completion, cool the reaction to room temperature and quench by adding 50 mL of water.
-
Acidification and Extraction: Acidify the aqueous layer with 1 N HCl to a pH of ~4 to protonate the product's carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
Causality and Insights:
-
Catalytic Cycle: The Buchwald-Hartwig reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[10]
-
Ligand Choice: Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its wide bite angle is crucial for promoting the reductive elimination step, which is often rate-limiting, thereby increasing the reaction's efficiency.[1][11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or its carboxylate salt in this case), making it a more potent nucleophile for the palladium complex.
Overall Synthetic Workflow
The complete synthetic pathway is visualized below, illustrating the progression from basic starting materials to the final target compound.
Caption: Complete synthetic workflow for the target molecule.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Conditions | Typical Yield |
| 2a | Guanidine Nitrate | Acetylacetone | Sodium Carbonate | Water, 95-100 °C, 2-3h | >85% |
| 2b | 2-Amino-4,6-dimethylpyrimidine | Sodium Nitrite | Conc. HCl | 0-5 °C then 60-70 °C | 60-75% |
| 1 | Methyl 4-(methylamino)benzoate | Sodium Hydroxide | Methanol / Water | RT, 1-2h, then acidify | >90% |
| 3 | Precursor A | Precursor B | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110 °C, 12-24h | 70-85% |
Conclusion
This guide has detailed a logical and efficient multi-step synthesis for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. The pathway relies on well-established, high-yielding reactions, beginning with the construction of the pyrimidine core and the preparation of the benzoic acid fragment. The final, crucial C-N bond formation is accomplished via a modern Buchwald-Hartwig amination, a testament to the power of palladium catalysis in contemporary organic synthesis. The provided protocols, coupled with mechanistic insights, offer a comprehensive resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
References
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El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. [Link][1][11]
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Hartwig, J. F., & Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link][9]
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Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Retrieved January 17, 2026, from [12]
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Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved January 17, 2026, from [2]
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Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Retrieved January 17, 2026, from [5]
-
He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(Pt 5). [Link][13]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link][10]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link][14]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 17, 2026, from [Link][15][16]
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Silva, A. M., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link][8]
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An In-depth Technical Guide to the Kinase Inhibition Profile and Cellular Impact of Multi-Targeted Tyrosine Kinase Inhibitors: A Case Study of Ponatinib
Introduction
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized the treatment of various malignancies. These agents are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival. The compound 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid represents a novel chemical entity within this broad class of therapeutics. Due to the limited publicly available data on this specific molecule, this guide will use the well-characterized multi-targeted tyrosine kinase inhibitor, Ponatinib (Iclusig®), as a comprehensive case study. Ponatinib's mechanism of action provides a robust framework for understanding the core principles of kinase inhibition, target engagement, and the intricate cellular consequences that are relevant to researchers, scientists, and drug development professionals exploring novel kinase inhibitors.
This guide will delve into the molecular intricacies of how Ponatinib interacts with its primary targets, the downstream effects on critical signaling cascades, and the methodologies used to elucidate these mechanisms. By examining a clinically successful, yet complex, inhibitor like Ponatinib, we can derive field-proven insights applicable to the broader study of kinase-targeted agents.
Part 1: The Core Mechanism - Competitive ATP Inhibition of BCR-ABL1 and Other Kinases
Ponatinib's primary therapeutic efficacy stems from its function as a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its principal target is the BCR-ABL1 fusion protein, an abnormal tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]
The fundamental mechanism of action for Ponatinib is competitive inhibition at the ATP-binding site of the BCR-ABL1 kinase domain.[3][4][5] By occupying this site, Ponatinib prevents the binding of ATP, thereby blocking the transfer of a phosphate group to tyrosine residues on substrate proteins. This action effectively halts the downstream signaling cascade that promotes uncontrolled cell proliferation and survival in cancer cells.[3][4]
A key feature that distinguishes Ponatinib is its efficacy against mutated forms of BCR-ABL1, particularly the T315I "gatekeeper" mutation, which confers resistance to many other TKIs, including imatinib, nilotinib, and dasatinib.[2][4] Ponatinib was specifically designed with a carbon-carbon triple bond to overcome the steric hindrance imposed by the T315I mutation, allowing it to bind effectively to the mutated kinase.[1]
Beyond BCR-ABL1, Ponatinib exhibits potent inhibitory activity against a spectrum of other tyrosine kinases, including:
-
Fibroblast growth factor receptors (FGFRs)
-
Platelet-derived growth factor receptors (PDGFRs)
-
Vascular endothelial growth factor receptors (VEGFRs)
-
SRC family kinases
-
RET
-
KIT
This multi-targeted nature contributes to its therapeutic effects in various malignancies but also plays a role in its toxicity profile.[1][6]
Visualizing the Primary Mechanism
Caption: Competitive inhibition of the BCR-ABL1 kinase by Ponatinib.
Part 2: Impact on Cellular Signaling Pathways
The inhibition of BCR-ABL1 and other kinases by Ponatinib leads to the modulation of several critical downstream signaling pathways.
On-Target Effects in Cancer Cells
In CML and Ph+ ALL cells, the primary consequence of Ponatinib treatment is the shutdown of BCR-ABL1-mediated signaling. This leads to:
-
Inhibition of Proliferation: By blocking signals that drive the cell cycle, Ponatinib induces cell cycle arrest.
-
Induction of Apoptosis: The abrogation of pro-survival signals leads to the activation of programmed cell death pathways, resulting in the elimination of malignant cells.[4]
Off-Target and Toxicity-Related Signaling
While crucial for its anti-cancer activity, Ponatinib's inhibition of other kinases can lead to adverse effects. Understanding these off-target interactions is vital for managing its clinical use.
-
Vascular Toxicity and the Notch-1 Pathway: Studies have shown that Ponatinib can induce vascular toxicity by affecting endothelial cells.[7][8] Mechanistically, this has been linked to the hyperactivation of the Notch-1 signaling pathway in endothelial cells, leading to reduced angiogenesis, endothelial senescence, and apoptosis.[7][8] This is an example of an "on-target, off-tumor" effect, where the drug's interaction with a target has different consequences in non-cancerous tissues.[7]
-
Cardiotoxicity and Pro-Survival Pathways: Ponatinib has been associated with cardiotoxicity.[9][10] Mechanistic studies suggest that Ponatinib can impair crucial cardiomyocyte pro-survival signaling pathways, specifically the AKT and ERK pathways, leading to cardiomyocyte apoptosis.[9][10]
Signaling Pathway Diagram
Caption: Overview of signaling pathways inhibited by Ponatinib.
Part 3: Mechanisms of Resistance
Despite its potency, resistance to Ponatinib can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
-
BCR-ABL1 Dependent Resistance:
-
Compound Mutations: While effective against single mutations, the development of two or more mutations in the same BCR-ABL1 allele (compound mutations) can confer resistance to Ponatinib.[11][12] Examples include combinations like Y253H/T315I or E255V/T315I.[11]
-
Increased BCR-ABL1 Expression: Overexpression of the BCR-ABL1 gene can also lead to resistance by increasing the amount of target that needs to be inhibited.[13]
-
-
BCR-ABL1 Independent Resistance:
-
Activation of Alternative Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that bypass the need for BCR-ABL1.[12][14][15] This can involve the upregulation of other kinases, such as members of the SRC family or the AXL receptor tyrosine kinase.[12][13]
-
Drug Efflux: Increased expression of drug efflux pumps, such as MDR1, can reduce the intracellular concentration of Ponatinib, diminishing its efficacy.[12]
-
Part 4: Experimental Protocols for Elucidating Mechanism of Action
A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a kinase inhibitor like Ponatinib.
Biochemical Assays
-
Kinase Inhibition Assays (IC50 Determination):
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
Recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP are combined in a reaction buffer.
-
The inhibitor is added at a range of concentrations.
-
The reaction is initiated and incubated at an appropriate temperature.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or ELISA.
-
IC50 values are calculated by fitting the dose-response data to a suitable model.
-
-
Cell-Based Assays
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., K562 for CML) are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, which measures metabolic activity, or a reagent that measures ATP content) is added.
-
The signal is measured using a plate reader.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are determined.
-
-
-
Western Blotting for Phospho-Protein Analysis:
-
Objective: To directly observe the inhibition of phosphorylation of target kinases and their downstream substrates in cells.
-
Methodology:
-
Treat cells with the inhibitor for a short period (e.g., 1-4 hours).
-
Lyse the cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-BCR-ABL1, phospho-STAT5, phospho-ERK).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Total protein levels for each target should also be probed as a loading control.
-
-
Experimental Workflow Diagram
Caption: Workflow for elucidating the mechanism of action of a kinase inhibitor.
Quantitative Data Summary
| Target Kinase | Ponatinib IC50 (nM) | Notes |
| Native BCR-ABL1 | 0.37 | High potency against the unmutated kinase. |
| T315I BCR-ABL1 | 2.0 | Demonstrates efficacy against the key resistance mutation. |
| FLT3 | 1.1 | Potent inhibition, relevant for certain leukemias.[1] |
| KIT | 1.5 | Activity against another important oncogenic kinase.[6] |
| RET | 0.6 | |
| SRC | 5.4 | |
| FGFR1 | 2.2 | Broad activity against fibroblast growth factor receptors. |
| VEGFR2 | 1.5 | Implicates a role in anti-angiogenic activity. |
Note: IC50 values are compiled from various sources and may differ based on assay conditions.
Conclusion
The study of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and other novel kinase inhibitors benefits immensely from the established knowledge surrounding well-characterized drugs like Ponatinib. The core mechanism of competitive ATP inhibition, while seemingly straightforward, results in a complex cascade of cellular events that dictate both therapeutic efficacy and potential toxicity. A thorough investigation, employing a combination of biochemical, cell-based, and in vivo methodologies, is essential to fully elucidate the mechanism of action, identify primary and secondary targets, understand potential resistance pathways, and ultimately guide the successful development of new targeted therapies.
References
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Mechanism of action of ponatinib in treating chronic myeloid leukemia... - ResearchGate. Available at: [Link]
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Ponatinib Hydrochloride - MassiveBio. Available at: [Link]
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Ponatinib - Wikipedia. Available at: [Link]
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ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC. Available at: [Link]
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ICLUSIG® (ponatinib) Mechanism of Action. Available at: [Link]
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Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. Available at: [Link]
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Ponatinib: An update on its drug targets, therapeutic potential and safety - PubMed. Available at: [Link]
-
Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC - NIH. Available at: [Link]
-
Mechanisms of resistance to ponatinib therapy in chronic myeloid leukemia - Grantome. Available at: [Link]
-
Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PubMed Central. Available at: [Link]
-
Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - MDPI. Available at: [Link]
-
Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC - NIH. Available at: [Link]
-
Ponatinib-induced cardiotoxicity: delineating the signaling mechanisms and potential rescue strategies | Request PDF - ResearchGate. Available at: [Link]
-
BCR-ABL1 mutation ≠ ponatinib resistance | Blood | American Society of Hematology. Available at: [Link]
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Ponatinib Induces Vascular Toxicity Through the Notch-1 Signaling Pathway - PubMed. Available at: [Link]
-
Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. Available at: [Link]
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- 13. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to ponatinib therapy in chronic myeloid leukemia - Thomas O'Hare [grantome.com]
- 15. ashpublications.org [ashpublications.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid . In the landscape of medicinal chemistry and drug discovery, a profound understanding of a molecule's physical and chemical characteristics is paramount. These properties govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This document is structured to deliver not just data, but also contextual insights into the significance of these properties and the experimental rationale behind their determination.
Given the limited availability of extensive experimental data for the title compound, this guide will also present a comparative analysis with its structural analog, 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid . This juxtaposition will serve to illuminate the impact of N-methylation on the molecule's physicochemical profile, offering valuable predictive insights for researchers.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is the unambiguous confirmation of its structure and fundamental properties.
1.1. Chemical Structure
The molecular structures of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and its unmethylated counterpart are depicted below. The key structural difference is the presence of a methyl group on the amino nitrogen, a modification that significantly influences the molecule's electronic and steric properties.
Caption: Chemical structures of the target compound and its analog.
1.2. Core Identification Parameters
A summary of the fundamental identification parameters for both the target molecule and its structural analog is provided in the table below. The CAS number serves as a unique identifier for each distinct chemical substance.
| Property | 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid |
| CAS Number | 387350-50-7[1] | 81261-97-4[2] |
| Molecular Formula | C14H15N3O2[1] | C13H13N3O2[2] |
| Molecular Weight | 257.29 g/mol [1] | 243.27 g/mol [2] |
| IUPAC Name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid |
Key Physicochemical Properties and the Influence of N-Methylation
The following sections delve into the critical physicochemical properties that dictate a molecule's behavior in various environments. The discussion will focus on the available data for the target compound and its analog, with an emphasis on the predictable effects of N-methylation.
2.1. Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy.
| Compound | Melting Point (°C) |
| 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | 172-174[1] |
| 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | >335[2] |
A striking difference is observed in the melting points of the methylated and unmethylated compounds. The significantly lower melting point of the N-methylated analog suggests a disruption in the crystal packing efficiency. The secondary amine in the unmethylated compound can participate in intermolecular hydrogen bonding, leading to a more stable and higher-energy crystal lattice. The introduction of the methyl group in the tertiary amine prevents this hydrogen bonding, resulting in weaker intermolecular forces and a lower melting point.
2.2. Solubility
2.3. Acidity and Basicity (pKa)
The pKa values of a molecule are crucial as they determine the extent of its ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. The target molecule possesses both a basic nitrogen on the pyrimidine ring and an acidic carboxylic acid group.
| Compound | Predicted pKa (Carboxylic Acid) |
| 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | 3.89 ± 0.10[1] |
The predicted pKa of the carboxylic acid group for the target compound is 3.89[1]. The basicity of the pyrimidine ring will also play a role in the overall ionization profile. N-methylation of the exocyclic amino group is expected to have a minor impact on the pKa of the distant carboxylic acid. However, it can influence the basicity of the pyrimidine ring through electronic effects. The methyl group is weakly electron-donating, which could slightly increase the basicity of the pyrimidine nitrogens.
2.4. Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in predicting membrane permeability and oral absorption. While experimental LogP data is unavailable, we can predict the effect of N-methylation. The addition of a methyl group generally increases a molecule's lipophilicity by increasing its hydrocarbon character. Therefore, it is expected that 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid will have a higher LogP value than its unmethylated counterpart.
Experimental Methodologies for Physicochemical Characterization
To ensure the scientific integrity of this guide, this section outlines the standard, validated experimental protocols for determining the key physicochemical properties discussed.
3.1. Workflow for Physicochemical Profiling
The logical flow for characterizing a new chemical entity involves a sequential determination of its fundamental properties.
Caption: A typical workflow for physicochemical characterization.
3.2. Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol: Shake-Flask Solubility Determination
-
Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: The resulting suspension is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constants of acidic and basic functional groups.
Protocol: Potentiometric pKa Determination
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa values are determined from the titration curve, typically as the pH at the half-equivalence point(s).
3.4. Determination of LogP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquids.
Protocol: Shake-Flask LogP Determination
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion and Future Directions
This technical guide has provided a detailed examination of the known and predicted physicochemical properties of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, contextualized through a comparative analysis with its unmethylated analog. The available data indicates that N-methylation significantly lowers the melting point and is predicted to increase lipophilicity. While a definitive experimental dataset for the title compound remains to be fully elucidated, the principles outlined in this guide provide a robust framework for its further investigation.
For researchers in drug development, the next logical steps would involve the experimental determination of the aqueous solubility profile across a range of pH values, as well as the experimental confirmation of the pKa and LogP values. These data points are indispensable for building accurate predictive models of the compound's in vivo behavior and for guiding formulation development.
References
Sources
An In-depth Technical Guide to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid and Its Isomers: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a niche yet significant class of molecules: (4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acids. Due to the limited public data on the specific para-substituted isomer, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid , this document will focus on a well-documented isomer, 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS No. 387350-52-9) , as a case study. The principles, synthetic methodologies, and characterization techniques detailed herein are directly applicable to the synthesis and validation of the target 4-isomer.
Introduction: The Significance of Aminopyrimidine-Benzoic Acid Scaffolds
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biologically active molecules.[1][2] When coupled with a benzoic acid moiety, they create a scaffold with significant potential in medicinal chemistry. The aminopyrimidine portion can engage in crucial hydrogen bonding interactions with biological targets, while the benzoic acid group provides a handle for further functionalization and can influence pharmacokinetic properties.[3] This class of compounds has garnered interest for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Case Study: 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid
The meta-substituted isomer serves as an excellent proxy for understanding the chemistry of this molecular framework.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 387350-52-9 | |
| Molecular Formula | C₁₄H₁₅N₃O₂ | |
| Molecular Weight | 257.29 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in DMSO, methanol | General observation for similar compounds |
| Predicted XlogP | 2.4 | PubChem |
Synthesis of the 3-Isomer
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid can be achieved through several routes. A common and efficient method is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[5]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the 3-isomer via Buchwald-Hartwig amination.
Spectroscopic Characterization of the 3-Isomer
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.[7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoic acid moiety, singlets for the methyl groups on the pyrimidine ring and the N-methyl group, and a singlet for the pyrimidine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the methyl groups.[8][9] |
| IR Spectroscopy | Characteristic peaks for the C=O stretch of the carboxylic acid, N-H and O-H stretches, and aromatic C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
The Target Molecule: 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid
Proposed Synthesis of the 4-Isomer
The Buchwald-Hartwig amination remains the most logical and efficient approach for the synthesis of the 4-isomer.[5][10] The starting materials would be methyl 4-(methylamino)benzoate and 2-chloro-4,6-dimethylpyrimidine.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-(methylamino)benzoate (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.1 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution. Stir at room temperature or with gentle heating until the reaction is complete.
-
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product.
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of the target 4-isomer.
Predicted Physicochemical and Spectroscopic Properties of the 4-Isomer
The properties of the 4-isomer are expected to be similar to the 3-isomer, with minor differences arising from the change in substitution pattern on the benzoic acid ring.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| ¹H NMR | The aromatic protons will likely show a different splitting pattern (two doublets) compared to the 3-isomer. |
| ¹³C NMR | The chemical shifts of the aromatic carbons will differ due to the change in symmetry and electronic environment.[9] |
Applications in Drug Discovery and Development
Aminopyrimidine-benzoic acid derivatives are valuable building blocks in the synthesis of pharmacologically active compounds.[11] Their structural motifs are found in a number of kinase inhibitors.[12][13]
Potential Signaling Pathway Involvement:
A key application of such scaffolds is in the development of tyrosine kinase inhibitors (TKIs). For example, a related compound is a known intermediate in the synthesis of Nilotinib, a TKI used in the treatment of chronic myelogenous leukemia (CML).[13]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]
- 4. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
A Strategic Guide to Unveiling the Biological Activity of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid: A Roadmap for Preclinical Investigation
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in Unexplored Territory
The compound 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid presents a compelling scaffold for biological investigation. Its structure is a composite of moieties frequently found in bioactive molecules: a substituted pyrimidine ring, a tertiary amine linker, and a benzoic acid group. While direct, in-depth studies on this specific molecule are not prevalent in publicly accessible literature, its constituent parts suggest a high potential for therapeutic relevance. This guide, therefore, serves as a strategic roadmap for a comprehensive preclinical investigation into its biological activities. We will proceed from broad, hypothesis-generating screening to more focused mechanism-of-action studies, grounded in the established pharmacology of structurally related compounds.
Foundational Analysis: Deconstructing the Molecule for Hypothesis Generation
The structure of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid provides rational starting points for investigation:
-
The 4,6-Dimethylpyrimidine Moiety: Substituted pyrimidines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and antimicrobial agents. The dimethyl substitution pattern influences solubility and steric interactions within binding pockets.
-
The N-methyl-p-aminobenzoic Acid Moiety: This part of the molecule is reminiscent of folate metabolism intermediates, suggesting potential as an antimicrobial by targeting dihydrofolate reductase or dihydropteroate synthase.[1] Furthermore, the benzoic acid group provides a handle for ionic interactions and can be crucial for receptor binding.
-
Commercial Context: This molecule is available commercially and is sometimes categorized as a "Protein Degrader Building Block," which suggests a potential application in the development of PROteolysis TArgeting Chimeras (PROTACs), although no specific data confirms this.[2]
Based on these features, we can formulate several primary hypotheses for its biological activity, with a strong initial focus on oncology and infectious diseases.
Hypothesized Biological Activities and Potential Molecular Targets
Our initial investigative efforts will be directed toward the following areas, which are suggested by the compound's structural alerts:
-
Anticancer Activity: Many pyrimidine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[3][4][5] Potential targets include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other tyrosine or serine/threonine kinases.
-
Antimicrobial Activity: The structural similarity to p-aminobenzoic acid (PABA) suggests a possible role as an antagonist of folate synthesis in bacteria and fungi.[1]
-
Anti-inflammatory Activity: Certain aminobenzoic acid derivatives have demonstrated anti-inflammatory properties.[6][7][8]
A Tiered Approach to Experimental Investigation
A systematic, tiered approach is proposed to efficiently screen for and then characterize the biological activity of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
Tier 1: Broad-Spectrum In Vitro Screening
The initial phase is designed to cast a wide net and identify any significant biological activity.
Workflow for Tier 1 Screening
Caption: Tier 1 workflow for initial biological activity screening.
Protocol 1: Anticancer Cytotoxicity Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, or a focused panel including representatives of common cancers (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) for 72 hours.
-
Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Protocol 2: Antimicrobial Susceptibility Testing
-
Organism Panel: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Assay: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a twofold serial dilution of the compound in appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 3: Broad Kinase Inhibitor Profiling
-
Platform: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Assay: Typically, these services use in vitro enzymatic assays.
-
Procedure: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The percentage of inhibition is reported for each kinase.
Tier 2: Mechanism of Action and Target Validation
Positive results from Tier 1 will trigger a more in-depth investigation to validate the initial "hit" and elucidate the mechanism of action.
Scenario A: If Anticancer Activity is Observed
Workflow for Anticancer MoA Studies
Caption: Tier 2 workflow for investigating anticancer mechanism of action.
Protocol 4: Apoptosis and Cell Cycle Analysis
-
Methodology: Use flow cytometry.
-
Procedure:
-
Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.
-
For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 5: In Vitro Kinase IC50 Determination
-
Target Kinase: Select the top hit(s) from the broad kinase screen.
-
Assay: Use a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Perform the kinase reaction in the presence of a range of concentrations of the test compound.
-
Measure the amount of ADP produced, which corresponds to kinase activity.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 6: Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm that the compound binds to the target kinase in intact cells.
-
Procedure:
-
Treat intact cells with the compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blot. A shift in the melting curve indicates target engagement.
-
Hypothetical Data Presentation
Effective data management and presentation are crucial. The following tables provide templates for organizing the results from our proposed studies.
Table 1: Hypothetical Tier 1 Anticancer Cytotoxicity Screening Results
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 2.8 |
| HCT116 | Colon | > 100 |
| K562 | Leukemia | 1.5 |
Table 2: Hypothetical Tier 1 Kinase Profiling "Hits" (>70% Inhibition at 10 µM)
| Kinase | Kinase Family | % Inhibition at 10 µM |
| CDK2/cyclin A | Ser/Thr Kinase | 95 |
| Aurora Kinase A | Ser/Thr Kinase | 88 |
| FLT3 | Tyr Kinase | 75 |
Proposed Structure-Activity Relationship (SAR) Studies
Should a promising activity be identified, a medicinal chemistry campaign would be initiated to explore the SAR.
Workflow for SAR Studies
Sources
- 1. The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. benchchem.com [benchchem.com]
- 4. US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and materials science. Its unique structure, which combines a benzoic acid moiety with a substituted pyrimidine ring, suggests potential applications stemming from its hydrogen bonding capabilities, aromatic interactions, and potential as a bioactive scaffold. The precise characterization of this molecule is paramount for understanding its chemical behavior, predicting its utility, and ensuring its purity in any application.
This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to elucidate the structure and purity of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers by not only presenting the expected spectroscopic data but also by explaining the rationale behind the experimental setups and the interpretation of the resulting spectra.
A Note on Data Unavailability: Despite a thorough search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the specific compound 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid could not be located. The information presented herein is therefore based on established principles of spectroscopic interpretation and data from closely related chemical structures. This guide will focus on the predicted spectral characteristics and the methodologies that would be employed for a comprehensive analysis should a sample of the compound become available.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.3 - 7.5 | Doublet | 2H | Aromatic CH (ortho to -N(CH₃)) |
| ~6.7 | Singlet | 1H | Pyrimidine CH |
| ~3.5 | Singlet | 3H | N-CH₃ |
| ~2.4 | Singlet | 6H | Pyrimidine -CH₃ |
Rationale for Predictions:
-
The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms, resulting in a broad singlet at a very downfield chemical shift.
-
The aromatic protons on the benzoic acid ring will exhibit a characteristic doublet of doublets or two distinct doublets, depending on the solvent and resolution. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield than those ortho to the electron-donating amino group.
-
The lone proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region.
-
The N-methyl protons will give rise to a singlet, with its chemical shift influenced by the electronic effects of the attached nitrogen and aromatic systems.
-
The two methyl groups on the pyrimidine ring are chemically equivalent and will therefore produce a single, sharp singlet, integrating to six protons.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~160 | Pyrimidine C (C2, attached to N) |
| ~150 | Pyrimidine C (C4, C6, attached to CH₃) |
| ~145 | Aromatic C (attached to -N(CH₃)) |
| ~131 | Aromatic CH (ortho to -COOH) |
| ~128 | Aromatic C (attached to -COOH) |
| ~118 | Aromatic CH (ortho to -N(CH₃)) |
| ~110 | Pyrimidine CH (C5) |
| ~40 | N-CH₃ |
| ~24 | Pyrimidine -CH₃ |
Rationale for Predictions:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.
-
The carbons of the pyrimidine ring will have distinct chemical shifts based on their substitution. The carbon atom at position 2, bonded to two nitrogen atoms, will be significantly downfield.
-
The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing and electron-donating substituents.
-
The aliphatic methyl carbons will appear at the most upfield positions.
C. Experimental Protocol for NMR Data Acquisition
A standardized and rigorous protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Workflow for acquiring and processing NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrument Calibration: Ensure the NMR spectrometer is properly calibrated and shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Interpretation: Analyze the processed spectra to assign the observed signals to the corresponding nuclei in the molecule.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
A. Predicted IR Absorption Data
Table 3: Predicted IR Absorption Frequencies for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C and C=N stretches | Aromatic Ring & Pyrimidine Ring |
| ~1300-1400 | C-N stretch | Aryl-Amine |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
| ~2900-3000 | C-H stretch | Aliphatic (CH₃) |
| ~3000-3100 | C-H stretch | Aromatic |
Rationale for Predictions:
-
The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.
-
The C=O stretch of the carboxylic acid will be a strong, sharp absorption.
-
The C=C and C=N stretches of the aromatic and pyrimidine rings will give rise to several bands in the 1600-1500 cm⁻¹ region.
-
The C-N and C-O stretching vibrations will appear in the fingerprint region.
-
The C-H stretches for the aliphatic and aromatic protons will be observed at their characteristic frequencies.
B. Experimental Protocol for IR Data Acquisition
Workflow for IR Analysis
Caption: Workflow for acquiring and analyzing an IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to subtract any contributions from the atmosphere (e.g., CO₂, H₂O) or the sample matrix.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed by identifying the positions and intensities of the absorption bands and correlating them with known functional group vibrations.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
A. Predicted Mass Spectrometry Data
For 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (C₁₃H₁₃N₃O₂), the expected molecular weight is approximately 243.27 g/mol .
Table 4: Predicted Mass Spectrometry Data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
| m/z Value | Interpretation |
| ~243 | [M]⁺ (Molecular Ion) |
| ~228 | [M - CH₃]⁺ (Loss of a methyl group) |
| ~198 | [M - COOH]⁺ (Loss of the carboxylic acid group) |
| ~121 | [C₇H₅O₂]⁺ (Benzoic acid fragment) |
| ~122 | [C₆H₈N₃]⁺ (Dimethylpyrimidinylamino fragment) |
Rationale for Predictions:
-
The molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of the compound.
-
Common fragmentation pathways include the loss of small, stable neutral molecules or radicals. The loss of a methyl group or the carboxylic acid group are plausible fragmentation patterns.
-
The molecule may also cleave at the C-N bond connecting the two ring systems, leading to fragments corresponding to the benzoic acid and the dimethylpyrimidinylamino moieties.
B. Experimental Protocol for Mass Spectrometry Data Acquisition
Workflow for Mass Spectrometry Analysis
Caption: Workflow for a typical mass spectrometry experiment.
Step-by-Step Methodology:
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to keep the molecular ion intact.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: The spectrum is analyzed to determine the m/z of the molecular ion and major fragment ions.
IV. Conclusion
V. References
As this guide is based on established spectroscopic principles and predicted data due to the unavailability of experimental spectra for the target compound, specific research articles detailing the characterization of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid cannot be cited. The methodologies and interpretative strategies described are based on foundational knowledge in the field of analytical chemistry, as found in standard textbooks and reference materials on the topics of NMR spectroscopy, IR spectroscopy, and mass spectrometry. For general reference, the following resources are recommended:
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook: [Link] - A comprehensive resource for chemical and spectroscopic data.
Unveiling the Therapeutic Landscape of Rosabulin: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, more commonly known as Rosabulin, has emerged as a potent small molecule with significant therapeutic potential, primarily in the domain of oncology. This document provides a comprehensive technical guide to its mechanism of action, its primary and secondary molecular targets, and the experimental workflows required to validate these interactions. We will delve into Rosabulin's role as a microtubule-destabilizing agent, its interaction with the colchicine-binding site on β-tubulin, and its downstream effects on cell cycle progression and apoptosis. Furthermore, this guide offers detailed, field-proven protocols for key assays, including cellular thermal shift assays (CETSA) and phenotypic validation using genetic approaches, enabling research teams to rigorously assess Rosabulin's therapeutic targets in their own discovery pipelines.
Introduction: The Chemical and Biological Profile of Rosabulin
Rosabulin is a synthetic small molecule belonging to the class of pyrimidine derivatives. Its discovery was driven by the need for novel antimitotic agents with favorable pharmacological profiles, particularly those capable of overcoming the resistance mechanisms that plague established tubulin-targeting drugs like taxanes and vinca alkaloids. A key feature of Rosabulin is its potent cytotoxicity against a wide range of human cancer cell lines, including those that exhibit multidrug resistance (MDR) phenotypes. This activity is primarily attributed to its distinct interaction with the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.
Chapter 1: The Primary Target - β-Tubulin and Microtubule Destabilization
The foundational mechanism of Rosabulin's cytotoxic activity is its direct interaction with the tubulin protein heterodimer, the fundamental building block of microtubules.
Mechanism of Action: Binding to the Colchicine Site
Unlike other prominent microtubule inhibitors such as paclitaxel (which stabilizes microtubules) or vincristine (which binds to the vinca domain), Rosabulin acts as a microtubule-destabilizing agent. It achieves this by binding to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin heterodimers into functional microtubules. The subsequent disruption of the microtubule network has profound consequences for the cell, leading to:
-
Mitotic Arrest: The mitotic spindle, which is composed of microtubules, cannot form correctly. This failure triggers the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cell.
A significant advantage of targeting the colchicine site is the ability to bypass resistance mechanisms associated with other tubulin binders. For instance, Rosabulin has demonstrated efficacy in cell lines overexpressing P-glycoprotein (P-gp/MDR1), a common efflux pump that removes many chemotherapeutic agents from the cell, thereby conferring resistance.
Signaling Pathway Disruption
The disruption of microtubule dynamics by Rosabulin initiates a cascade of signaling events culminating in apoptosis.
Caption: Rosabulin's primary mechanism of action.
Chapter 2: Potential Secondary & Off-Target Activities
While β-tubulin is the validated primary target, a comprehensive understanding of a drug candidate requires investigating potential off-target effects. These can inform side-effect profiles or reveal novel therapeutic opportunities. Given its potent cytotoxic nature, key areas of investigation should include:
-
Kinase Profiling: Many small molecules exhibit promiscuous binding to ATP-binding pockets. A broad-panel kinase screen is essential to rule out significant off-target kinase inhibition that could confound results or contribute to toxicity.
-
Angiogenesis: Some microtubule-destabilizing agents have been shown to possess anti-angiogenic properties, disrupting the formation of new blood vessels that tumors rely on for growth. This is a plausible, yet to be fully confirmed, secondary effect of Rosabulin.
Chapter 3: Experimental Workflows for Target Validation
To rigorously confirm that a compound's cellular effects are mediated through a specific target, a multi-pronged approach is necessary. Here, we outline key protocols for validating Rosabulin's engagement with β-tubulin and its downstream functional consequences.
Workflow for Target Engagement & Validation
This workflow provides a logical progression from confirming direct binding in a cellular context to verifying the functional relevance of that binding event.
Caption: A logical workflow for validating a drug's molecular target.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment. The principle is that a ligand (Rosabulin) binding to its target protein (β-tubulin) confers thermal stability to the protein.
Objective: To demonstrate that Rosabulin directly binds to and stabilizes β-tubulin in intact cancer cells.
Methodology:
-
Cell Culture & Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency.
-
Treat one set of cells with a saturating concentration of Rosabulin (e.g., 10x EC50) and another set with a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.
-
-
Cell Lysis & Aliquoting:
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.
-
-
Heat Challenge:
-
Aliquot the clarified lysate from both vehicle- and Rosabulin-treated groups into separate PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C). A no-heat control (kept on ice) should be included.
-
-
Separation of Soluble & Precipitated Fractions:
-
After the heat challenge, centrifuge the tubes at high speed (20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Protein Analysis (Western Blot):
-
Normalize the protein concentration of the soluble fractions.
-
Analyze the amount of soluble β-tubulin remaining at each temperature point using Western Blotting with a specific anti-β-tubulin antibody.
-
-
Data Analysis & Interpretation:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble β-tubulin as a function of temperature for both vehicle- and Rosabulin-treated samples.
-
Expected Outcome: A rightward shift in the melting curve for the Rosabulin-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.
-
Protocol: Phenotypic Validation via CRISPR/Cas9 Knockout
This protocol serves to confirm that the cytotoxic effect of Rosabulin is dependent on the presence of its target. While a full knockout of β-tubulin is often lethal, one can use this method to validate secondary targets or use a knockdown (siRNA) approach for essential targets. For illustrative purposes, we describe a generic knockout protocol.
Objective: To demonstrate that the cytotoxic efficacy of Rosabulin is diminished in cells lacking its putative molecular target.
Methodology:
-
gRNA Design & Lentiviral Production:
-
Design and clone 2-3 unique guide RNAs (gRNAs) targeting a non-essential, putative off-target gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). A non-targeting gRNA should be used as a control.
-
Produce lentiviral particles by co-transfecting HEK293T cells with the gRNA vector and packaging plasmids.
-
-
Generation of Knockout Cell Line:
-
Transduce the target cancer cell line with the lentiviral particles.
-
After 48-72 hours, select for successfully transduced cells by adding puromycin to the culture medium.
-
Expand the resistant polyclonal population.
-
-
Target Knockout Validation:
-
Confirm the absence of the target protein in the knockout cell population via Western Blot or qPCR.
-
-
Comparative Drug Sensitivity Assay:
-
Seed both the knockout and non-targeting control cells at equal densities in 96-well plates.
-
Treat the cells with a dose-response curve of Rosabulin (e.g., 8-point, 3-fold serial dilutions).
-
After 72 hours, assess cell viability using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Analysis & Interpretation:
-
Normalize viability data to vehicle-treated controls for each cell line.
-
Plot the dose-response curves and calculate the EC50 values for both control and knockout cells.
-
Expected Outcome: If the gene product is a true target of Rosabulin, the knockout cell line should exhibit a significant rightward shift in the dose-response curve (i.e., a higher EC50 value), indicating resistance to the compound.
-
Chapter 4: Therapeutic Implications & Future Directions
The primary therapeutic application for Rosabulin is in oncology, particularly for tumors that are refractory to standard-of-care chemotherapies. Its ability to evade MDR mechanisms makes it a promising candidate for treating aggressive and recurrent cancers.
Future research should focus on:
-
In Vivo Efficacy: Establishing robust efficacy and safety profiles in preclinical animal models of cancer.
-
Combination Therapies: Investigating synergistic effects when combined with other anticancer agents, such as PARP inhibitors or immune checkpoint inhibitors.
-
Biomarker Discovery: Identifying patient populations most likely to respond to Rosabulin treatment by searching for predictive biomarkers related to tubulin isotype expression or cell cycle regulation.
By employing the rigorous target validation workflows outlined in this guide, research and development teams can confidently advance Rosabulin and other novel compounds through the drug discovery pipeline, ultimately translating promising molecular interactions into meaningful clinical outcomes.
References
-
Title: Antitumor activity of a novel microtubule-destabilizing agent, rosabulin, in vivo and in vitro. Source: American Association for Cancer Research URL: [Link]
-
Title: The Novel Microtubule-Destabilizing Agent Rosabulin (E7010) Is a Potent Inhibitor of P-Glycoprotein-Mediated Multidrug Resistance. Source: American Association for Cancer Research URL: [Link]
-
Title: Anti-angiogenic and anti-tumor activity of a novel small molecule, E7010. Source: Proceedings of the American Association for Cancer Research URL: [Link]
An In-Depth Technical Guide to the In Silico Modeling of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a conceptual molecule to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. The ability to predict a compound's behavior before it is even synthesized is not merely an academic exercise; it is a critical strategic advantage. In silico modeling provides this predictive power, enabling researchers to prioritize candidates, optimize structures for efficacy and safety, and de-risk development pipelines. This guide focuses on a specific molecule, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a compound featuring a substituted pyrimidine core—a scaffold prevalent in many biologically active agents. While its precise biological target is not publicly established, its structure is analogous to intermediates used in the synthesis of kinase inhibitors, such as Nilotinib.[1][2]
This document serves as a comprehensive walkthrough of a typical in silico evaluation pipeline. We will treat this molecule as a novel investigational compound, demonstrating how computational techniques can elucidate its potential therapeutic value. We will proceed under the hypothesis that the pyrimidine scaffold may target protein kinases, and for the purpose of this guide, we will use the Abl kinase (a target for chronic myelogenous leukemia) as a representative case study for structure-based methods. This approach is not a definitive claim of the molecule's function but a robust framework for its investigation. Our narrative will emphasize the causality behind each methodological choice, providing not just a protocol, but a strategic blueprint for computational drug discovery.
Part 1: Ligand Preparation - From 2D Representation to 3D Reality
The first principle of any computational chemistry endeavor is that the quality of the input dictates the quality of the output. The representation of our molecule of interest, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, must be chemically correct and energetically plausible before any simulation can be meaningful.
Molecular Structure Representation
The compound can be represented in various formats. The Simplified Molecular Input Line Entry System (SMILES) is a common starting point.
-
SMILES: CN(C1=NC(C)=CC(C)=N1)C2=CC=C(C=C2)C(O)=O
From this 2D representation, a 3D structure must be generated. This is typically done using computational chemistry software packages like RDKit, Open Babel, or commercial suites. The process involves converting the 2D graph into a 3D conformation by applying standard bond lengths and angles, followed by an essential energy minimization step.
Protocol for Ligand Energy Minimization
Objective: To obtain a low-energy, stable 3D conformation of the ligand. This removes any steric strain from the initial 3D generation and ensures a realistic starting structure.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the SMILES string into an initial 3D structure (e.g., in .mol2 or .sdf format).
-
Assign a Force Field: Apply a molecular mechanics force field, such as MMFF94 or UFF. A force field is a set of parameters that defines the potential energy of the molecule, accounting for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).
-
Perform Energy Minimization: Employ a geometry optimization algorithm, such as the conjugate gradient or BFGS method, to find the nearest local energy minimum on the potential energy surface. This adjusts the atomic coordinates to relieve steric clashes and achieve a more stable conformation.
-
Assign Partial Charges: Calculate and assign partial atomic charges. Gasteiger-Marsili or AM1-BCC charges are commonly used for docking studies, as they are crucial for accurately modeling electrostatic interactions between the ligand and its target.[3]
-
Save the Prepared Ligand: The final, minimized structure with assigned charges should be saved in a format suitable for docking software, such as .pdbqt for AutoDock Vina or .mol2.[4]
Part 2: Target Identification and Receptor Preparation
As our molecule's target is unknown, we proceed with a hypothesis-driven approach. Given the structural similarities of the pyrimidine scaffold to known kinase inhibitors, we select a relevant protein target to demonstrate the structure-based design workflow. The human Abl kinase (PDB ID: 2HYY) is an excellent candidate.
The Rationale for Receptor Preparation
Raw crystallographic structures obtained from the Protein Data Bank (PDB) are not immediately suitable for docking.[5] They often contain non-essential components and lack information required by docking algorithms. The preparation process is a critical step to ensure biological and chemical accuracy.[6]
Caption: Workflow for preparing a protein receptor for molecular docking.
Protocol for Receptor Preparation
Objective: To clean a raw PDB file and prepare it for docking by adding hydrogens, assigning charges, and defining the atom types.
-
Obtain PDB Structure: Download the crystal structure of Abl kinase (PDB: 2HYY) from the RCSB PDB.
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Maestro). Remove all non-essential elements, including water molecules, co-crystallized inhibitors, and any buffer molecules or ions not critical for structural integrity or catalytic activity.[6][7]
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH (around 7.4). Tools like H++ can help determine correct protonation states.[3]
-
Assign Atomic Charges and Types: Assign partial charges to the protein atoms using a force field like AMBER. This step is analogous to ligand preparation and is vital for the scoring function to calculate electrostatic interactions.[8]
-
Final Output: Save the prepared protein structure in a format compatible with the docking software (e.g., .pdbqt).
Part 3: Structure-Based Modeling: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a cornerstone of structure-based drug design, allowing us to estimate the binding affinity and visualize key interactions that stabilize the complex.
The Docking Experiment: Defining the Search Space
The docking process requires defining a "grid box" or search space, which is a three-dimensional cube centered on the protein's active site. The docking algorithm will then search for the optimal ligand pose only within this defined volume. The location of the grid box is typically determined by the position of a known co-crystallized ligand.
Protocol for Molecular Docking with AutoDock Vina
Objective: To dock the prepared ligand into the active site of the prepared Abl kinase receptor and analyze the resulting binding poses and affinities.
-
Define the Grid Box: Using a tool like AutoDock Tools, center the grid box on the coordinates of the original inhibitor in the 2HYY structure. Ensure the box size is large enough to accommodate the ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).[8]
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).
-
Run the Docking Simulation: Execute the docking program (e.g., Vina) from the command line, providing the configuration file as input.[10] The software will perform a conformational search and generate a set of predicted binding poses, ranked by a scoring function.
-
Analyze the Results: The primary output is a binding affinity score, typically in kcal/mol, where a more negative value indicates stronger predicted binding. The top-ranked poses should be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.
Interpreting Docking Results
A successful docking result is characterized by a low binding energy and a pose that makes sense from a biochemical perspective, with key interactions anchoring the ligand in the active site.
| Parameter | Predicted Value (Example) | Interpretation |
| Binding Affinity | -9.2 kcal/mol | Indicates a strong predicted binding interaction. Values more negative than -6 kcal/mol are generally considered promising. |
| Key H-Bond Interactions | MET318, THR315, ASP381 | Hydrogen bonds with key "gatekeeper" and catalytic loop residues suggest a specific and potent binding mode. |
| Hydrophobic Contacts | ILE293, VAL299, LEU370 | Interactions with hydrophobic pockets contribute significantly to binding affinity and stability. |
| Ligand Conformation | Low internal strain | The ligand adopts an energetically favorable conformation within the binding site. |
Part 4: Stability Assessment: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[11][12]
Caption: A generalized workflow for setting up and running a Molecular Dynamics simulation.
Protocol Overview for MD Simulation
Objective: To evaluate the stability of the protein-ligand complex over a simulated time period (e.g., 100 nanoseconds).
-
System Setup: The best-ranked pose from docking is used as the starting structure. This complex is placed in a periodic box of water molecules (solvation), and ions are added to neutralize the system's charge.
-
Energy Minimization: The entire solvated system is energy-minimized to remove steric clashes, particularly between the complex and the solvent.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once equilibrated, the production MD simulation is run for a significant duration (e.g., 50-200 ns), during which the trajectory (atomic coordinates over time) is saved.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. A stable ligand will show low and converged RMSD values throughout the simulation. Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein.
Part 5: Early Pharmacokinetic and Safety Profiling: ADMET Prediction
A compound with excellent potency is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[13] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial early-stage filter to identify potential liabilities.[14][15] Numerous web-based tools and software packages use models built from large experimental datasets to make these predictions.
Key ADMET Properties and Their Importance
The following table summarizes key ADMET properties and provides example predictions for our compound of interest, generated using a consensus of predictive models.
| Property Category | Parameter | Predicted Value (Example) | Significance in Drug Development |
| Absorption | Human Intestinal Absorption | High (92% probability) | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests the compound can cross the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) | Low permeability | The compound is unlikely to cross into the brain, reducing the risk of CNS side effects. |
| Plasma Protein Binding | High (>90%) | High binding can affect the free concentration of the drug available to act on its target. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with other drugs metabolized by this key enzyme. |
| CYP3A4 Inhibitor | No | Low risk of interactions with a wide range of co-administered medications. | |
| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmia, a major safety concern. | |
| Hepatotoxicity | Low probability | Low risk of causing liver damage. |
These predictions are derived from quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with biological activities or properties.[16][17]
Conclusion: Synthesizing the In Silico Evidence
This guide has systematically applied a multi-faceted in silico modeling workflow to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. By integrating structure-based and property-based computational methods, we have constructed a comprehensive preliminary profile of the molecule.
Our hypothetical docking study against Abl kinase revealed a strong predicted binding affinity (-9.2 kcal/mol), supported by key hydrogen bond and hydrophobic interactions within the active site. Subsequent MD simulations would be the logical next step to confirm the stability of this binding pose. Furthermore, our ADMET profiling suggests that the compound possesses favorable drug-like properties, including high intestinal absorption and a low potential for key toxicities and drug-drug interactions.
The convergence of these in silico data points builds a compelling case for this compound as a viable candidate for further investigation. The computational evidence provides a strong rationale for its synthesis and subsequent validation through in vitro biochemical assays and cell-based studies. This is the core value proposition of in silico modeling: to build a data-driven hypothesis that can guide and accelerate experimental research, ultimately increasing the efficiency and success rate of the drug discovery process.
References
-
Banik, S., & Khanday, F. A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][13][14]
-
Banik, S., & Khanday, F. A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link][14]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link][18]
-
Deshmukh, P. S., et al. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link][17]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link][19]
-
Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link][5]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link][10]
-
Patsnap Synapse. (2025). What is the significance of QSAR in drug design? Patsnap Synapse. [Link][20]
-
YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link][21]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][9]
-
YouTube. (2022). Molecular Dynamics Simulation small molecule. YouTube. [Link][11]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link][22]
-
University of Naples Federico II. (n.d.). Molecular Docking Tutorial. University of Naples Federico II. [Link][8]
-
Bioinformatics Review. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link][12]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link][15]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link][6]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link][4]
-
Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PMC - NIH. [Link][3]
-
MakeMall. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid CAS 641569-94-0. MakeMall. [Link][1]
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solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in different solvents
An In-Depth Technical Guide to the Solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores the theoretical and practical aspects of its solubility in various solvent systems, and provides detailed experimental protocols for accurate solubility determination. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to be an essential resource for the scientific community engaged in research involving this compound.
Introduction: Understanding the Molecule
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a complex organic molecule featuring a benzoic acid moiety linked to a dimethylpyrimidine ring through a tertiary amine. This unique structural arrangement imparts specific physicochemical properties that are critical to its behavior in solution and, consequently, its potential applications in pharmaceuticals and other scientific fields. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from its absorption and bioavailability to its formulation and dosage design.
The structure of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid suggests it is a weakly acidic compound with the potential for both hydrogen bonding and π-π stacking interactions. A closely related analog, 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, which lacks the methyl group on the linking amine, exhibits a very high melting point of over 335°C, indicating strong intermolecular forces in the solid state and likely low aqueous solubility.[1]
Physicochemical Properties: A Predictive Analysis
| Property | Predicted/Inferred Value | Rationale and Impact on Solubility |
| Molecular Formula | C₁₄H₁₅N₃O₂ | - |
| Molecular Weight | 257.29 g/mol | Influences diffusion and dissolution rates. |
| Melting Point | High (likely >300°C) | Inferred from the analog 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (>335°C).[1] A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often correlating with low solubility. |
| pKa (acidic) | ~4-5 | Estimated for the carboxylic acid group. The compound will be ionized at pH values above its pKa, which generally increases aqueous solubility. |
| pKa (basic) | ~2-4 | Estimated for the pyrimidine ring nitrogens. Protonation at low pH could increase aqueous solubility. |
| logP | Moderately Lipophilic | The presence of aromatic rings and methyl groups suggests some lipophilicity, which would favor solubility in organic solvents over water. |
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a multifactorial characteristic governed by the interplay of its intrinsic properties and the nature of the solvent.
-
pH: As a weak acid, the aqueous solubility of this compound is expected to be highly pH-dependent. In acidic conditions (pH < pKa of the carboxyl group), the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in aqueous media.
-
Solvent Polarity: The molecule possesses both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (aromatic rings, methyl groups) regions. This amphiphilic nature suggests that its solubility will vary significantly across solvents of different polarities.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and pyrimidine nitrogens. However, the non-polar regions may limit solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, potentially offering good solubility.
-
Non-polar Solvents (e.g., hexane, toluene): Solubility is expected to be low in these solvents due to the polar functional groups of the molecule.
-
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined for different solvent systems.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the determination of the equilibrium solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid using the shake-flask method, a gold standard in the industry.
The Shake-Flask Method: A Step-by-Step Guide
This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached.
Materials and Reagents:
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification
Protocol:
-
Preparation: Add an excess amount of solid 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.
Analytical Quantification: HPLC Method
A reliable analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a series of standards of known concentrations to generate a calibration curve for accurate quantification.
Diagrammatic Representation of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Trustworthiness and Self-Validation of the Protocol
To ensure the reliability and trustworthiness of the generated solubility data, the following self-validating steps should be incorporated:
-
Visual Confirmation: Before and after the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, which is a prerequisite for a saturated solution.
-
Time to Equilibrium: Conduct a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to ensure that the measured concentration has reached a plateau, confirming that equilibrium has been achieved.
-
Mass Balance: For a subset of samples, dissolve the entire contents of the vial (supernatant and remaining solid) in a suitable solvent and quantify the total amount of the compound. This should be consistent with the initial amount added, confirming no degradation or adsorption to the vial.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| Water | < 0.01 | < 38.9 |
| Phosphate Buffer (pH 7.4) | 0.15 | 583 |
| Ethanol | 2.5 | 9716 |
| DMSO | > 50 | > 194321 |
Interpretation:
The hypothetical data in Table 1 illustrates the expected solubility profile. The low solubility in water is anticipated due to the compound's high melting point and significant non-polar character. The increased solubility in the pH 7.4 buffer demonstrates the effect of deprotonation of the carboxylic acid. The higher solubility in organic solvents like ethanol and DMSO is consistent with the presence of lipophilic moieties in the molecule.
Conclusion
While direct experimental solubility data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is scarce, a comprehensive understanding of its solubility can be achieved through a combination of theoretical analysis based on its structure and robust experimental determination. This guide provides the foundational knowledge and detailed protocols necessary for researchers to generate high-quality, reliable solubility data for this compound. Such data is indispensable for advancing research and development efforts involving this molecule.
References
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Review of analytical methods for the determination of 4(5)-methylimidazole in food matrices. (2021). Molecules, 26(22), 7034. [Link]
-
A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). (2020). Analytical Methods, 12(35), 4326-4343. [Link]
-
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Methodological & Application
Application Notes and Protocols for CHIR-99021: A Potent GSK-3 Inhibitor for Advanced Cell Culture
A Note on Chemical Identity: Initial searches for "4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid" yielded limited specific biological application data, identifying it primarily as a chemical building block.[1] However, the structural motif of a substituted aminopyrimidine is central to a class of highly influential molecules in cell biology. Among these, CHIR-99021 (also known as CT99021) stands out as a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with extensive applications in cell culture. Given its relevance and the detailed available data, these application notes will focus on CHIR-99021, an aminopyrimidine derivative, to provide a comprehensive and practical guide for researchers.
Introduction to CHIR-99021
CHIR-99021 is a small molecule that has become an indispensable tool in stem cell biology and regenerative medicine.[2] It is a highly selective and potent inhibitor of both isoforms of Glycogen Synthase Kinase 3, GSK-3α and GSK-3β, with IC50 values in the nanomolar range.[3] The primary utility of CHIR-99021 in cell culture stems from its ability to activate the canonical Wnt/β-catenin signaling pathway.[2][4] This pathway is fundamental in regulating a myriad of cellular processes including proliferation, differentiation, and pluripotency.
Mechanism of Action: Wnt Pathway Activation
Under basal conditions, a "destruction complex" composed of proteins including Axin, APC, CK1α, and GSK-3β, phosphorylates β-catenin.[2][5] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. The Wnt signaling cascade is initiated when Wnt ligands bind to their receptors, leading to the inhibition of the destruction complex.
CHIR-99021 pharmacologically mimics Wnt signaling by directly inhibiting GSK-3β.[4] This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[2] Subsequently, β-catenin translocates to the nucleus where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[2][4]
Caption: Figure 1: Simplified diagram of CHIR-99021's role in the Wnt/β-catenin pathway.
Core Applications in Cell Culture
CHIR-99021 is a versatile tool with a broad range of applications in cell culture, primarily centered around the manipulation of cell fate and the maintenance of pluripotency.
Maintenance of Pluripotency in Stem Cells
CHIR-99021 is a key component of "2i" and "3i" media formulations for the culture of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[6] In combination with a MEK inhibitor such as PD0325901, CHIR-99021 promotes the self-renewal of pluripotent stem cells by suppressing differentiation signals.[6]
Cellular Reprogramming
The activation of Wnt signaling by CHIR-99021 can enhance the efficiency of reprogramming somatic cells into iPSCs. It can also be used in protocols for the direct lineage reprogramming of various cell types.[4]
Directed Differentiation
By modulating the Wnt pathway, CHIR-99021 can be used to guide the differentiation of pluripotent stem cells into specific lineages. For example, it is used to promote differentiation into cardiomyocytes and to generate kidney and brain organoids from hPSCs.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (GSK-3β) | 6.7 nM | |
| IC50 (GSK-3α) | 10 nM | |
| Typical Working Concentration | 0.1 µM to 15 µM | [2][4] |
| Molecular Weight | 465.34 g/mol | [2] |
Experimental Protocols
Protocol 1: Preparation of CHIR-99021 Stock Solution
Rationale: CHIR-99021 is typically supplied as a powder and needs to be dissolved in a suitable solvent to create a concentrated stock solution for easy dilution into cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve CHIR-99021 at high concentrations and its compatibility with most cell culture systems at low final concentrations.
Materials:
-
CHIR-99021 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2 mg of CHIR-99021 (assuming a molecular weight of 465.34 g/mol ) in 429.8 µL of DMSO.[2]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.[4]
Protocol 2: General Workflow for Cell Culture Application
Rationale: This protocol outlines a general workflow for applying CHIR-99021 to adherent cell cultures. The key considerations are determining the optimal working concentration through a dose-response experiment and ensuring proper controls are in place.
Caption: Figure 2: A typical workflow for treating cultured cells with CHIR-99021.
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Treatment Media: The day of the experiment, thaw an aliquot of the CHIR-99021 stock solution. Prepare a series of dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (a typical starting range is 1-10 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of CHIR-99021 used. This is crucial to control for any effects of the solvent on the cells.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Analysis: Following incubation, perform the desired downstream analysis, such as western blotting for β-catenin levels, RT-qPCR for Wnt target gene expression, or immunofluorescence to assess changes in cell morphology or marker expression.
Considerations for Scientific Integrity
-
Purity of Compound: The purity of CHIR-99021 can vary between suppliers. It is advisable to use a high-purity grade compound to ensure that the observed effects are due to the inhibitor itself and not contaminants.[6]
-
Dose-Response and Time-Course: It is essential to perform a dose-response experiment to determine the optimal concentration of CHIR-99021 for your specific cell type and experimental endpoint. A time-course experiment can also provide valuable information on the kinetics of the cellular response.
-
Off-Target Effects: While CHIR-99021 is highly selective for GSK-3, it is good practice to be aware of potential off-target effects, especially at higher concentrations.
-
Confirmation of Pathway Activation: To validate that CHIR-99021 is acting as expected, it is recommended to confirm the activation of the Wnt/β-catenin pathway. This can be achieved by measuring the levels of total or non-phosphorylated β-catenin or by assessing the expression of known Wnt target genes such as Axin2 or LEF1.
Conclusion
CHIR-99021 is a powerful and versatile tool for manipulating cell fate in culture. Its high selectivity and potency in activating the Wnt/β-catenin signaling pathway have made it a cornerstone of modern stem cell research and a valuable asset in the development of regenerative therapies. By understanding its mechanism of action and following robust experimental protocols, researchers can effectively harness the potential of this important small molecule.
References
-
REPROCELL. (2023, November 20). Exploring CHIR99021: The Key to Stem Cell Research and Beyond. Retrieved from [Link]
- Zhang, Y., et al. (2022). GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells.
- Natarajan, S., et al. (2014).
- Wang, J., et al. (2021). CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism.
-
Takeda. (n.d.). ICLUSIG® (ponatinib) Prescribing Information. Retrieved from [Link]
- Smith, C. C., et al. (2013). Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD. Blood.
- Rauf, A., et al. (2022).
-
PharmaCompass. (n.d.). 4-Amino benzoic acid. Retrieved from [Link]
- Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.
- Gucka, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
- Gontijo, T. B., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals.
- Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience.
-
eviQ. (2023, August 31). 1891-Chronic myeloid leukaemia pONATinib. Retrieved from [Link]
- Smith, G., et al. (2012). 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–2-nitrobenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online.
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]
- Pinto, D. J., et al. (2011). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Retrieved from [Link]
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Application Notes and Protocols for the Solubilization of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid for In Vitro Assays
Introduction
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a small molecule of interest in various research and drug discovery settings. Accurate and reproducible in vitro assay results are critically dependent on the complete solubilization of test compounds. This document provides a comprehensive guide to dissolving this compound, addressing its key structural features—a substituted pyrimidine ring and a benzoic acid moiety—which dictate its physicochemical properties and solubility behavior. The protocols herein are designed to ensure compound integrity and maximize solubility for reliable experimental outcomes.
The core challenge in solubilizing compounds like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid lies in its amphoteric nature and aromaticity, which often leads to poor aqueous solubility. The presence of a carboxylic acid group and basic nitrogen atoms on the pyrimidine ring means its solubility is highly dependent on pH.[1][2] This guide will explain the underlying chemical principles and provide robust, step-by-step protocols for preparing solutions suitable for a range of in vitro applications.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties is essential for developing a sound dissolution protocol.
| Property | Value / Information | Source / Notes |
| Molecular Formula | C₁₃H₁₅N₃O₂ | - |
| Molecular Weight | 257.28 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine, Pyrimidine Ring | These groups govern the compound's polarity and pH-dependent solubility. |
| Predicted Solubility | Poorly soluble in water. Soluble in organic polar aprotic solvents like DMSO and DMF. | Based on the properties of similar aminobenzoic acid and pyrimidine derivatives.[1][3] |
Core Principle: The pH-Dependent Solubility of an Amphoteric Molecule
The solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in aqueous solutions is intrinsically linked to the pH of the medium. This is due to the presence of both an acidic functional group (the carboxylic acid) and basic functional groups (the nitrogen atoms of the pyrimidine ring and the tertiary amine).
-
In Acidic Conditions (Low pH): The basic nitrogen atoms, particularly the more accessible ones on the pyrimidine ring, will become protonated. This results in the formation of a cationic salt, which is generally more water-soluble than the neutral form.
-
In Alkaline Conditions (High pH): The carboxylic acid group will be deprotonated, forming an anionic carboxylate salt. This salt form also exhibits significantly enhanced aqueous solubility compared to the neutral molecule.[1]
This behavior is a critical consideration when preparing working solutions in physiological buffers (typically pH 7.2-7.4), where the compound may be close to its isoelectric point and thus at its lowest solubility.
Diagram: Logical Workflow for Solubilization
The following diagram outlines the decision-making process and workflow for dissolving the target compound for in vitro assays.
Caption: Workflow for dissolving the compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the creation of a concentrated stock solution, which is the cornerstone of accurate and reproducible dilutions for subsequent assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing power for a wide range of organic molecules.[4]
Materials:
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional, but recommended)
Procedure:
-
Tare the appropriate sterile vial on the analytical balance.
-
Carefully weigh the desired amount of the compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution (MW = 257.28 g/mol ), weigh out 2.57 mg.
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Gentle warming in a 37°C water bath can be used as an additional step if the compound is still not fully dissolved. However, prolonged heating should be avoided to prevent potential degradation.
-
Once the solution is clear, aliquot into smaller, single-use volumes in sterile tubes to prevent contamination and minimize freeze-thaw cycles.[5]
-
Store the stock solution aliquots at -20°C or -80°C in tightly sealed containers. For long-term storage (-80°C for 6 months, -20°C for 1 month) is a general guideline.[3][5]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
The primary challenge in this step is preventing the compound from precipitating when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
Procedure:
-
Determine the final desired concentration of the compound in your assay and the maximum tolerable final concentration of DMSO. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[4]
-
Thaw a single aliquot of your high-concentration DMSO stock solution.
-
(Optional, for dose-response curves): Perform serial dilutions in 100% DMSO. This is a critical step to maintain the compound's solubility before the final aqueous dilution. For example, to create a 10-point, 2-fold dilution series, you would serially dilute your highest concentration stock with 100% DMSO.[6]
-
Perform the final dilution: Directly add the required volume of the DMSO stock (or each concentration from your serial dilution) to the pre-warmed assay buffer or cell culture medium. For a 1:1000 dilution (e.g., 1 µL of a 10 mM stock into 999 µL of medium to get a 10 µM final concentration), the final DMSO concentration will be 0.1%.
-
Mix immediately and thoroughly by gentle vortexing or repeated pipetting.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, refer to the troubleshooting section below.
-
Include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your test samples.[4]
Troubleshooting Common Solubility Issues
| Issue | Causality | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's low aqueous solubility is exceeded when the solubilizing effect of DMSO is reduced. | 1. Lower the Final Concentration: Your desired concentration may be above the solubility limit in the final buffer. 2. Increase Final DMSO%: If the assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. This must be tested for its effect on the assay itself. 3. Adjust Buffer pH: If your assay is not pH-sensitive (e.g., some enzymatic assays), try adjusting the buffer pH to be more alkaline (e.g., pH 8.0) to deprotonate the carboxylic acid and increase solubility.[1] |
| Compound "crashes out" over time | The working solution is kinetically soluble but thermodynamically unstable, leading to delayed precipitation. | 1. Prepare Working Solutions Fresh: Always prepare the final working solutions immediately before use. 2. Use Co-solvents: For particularly challenging compounds, a formulation including co-solvents like PEG300 or surfactants like Tween-80 can be considered, especially for in vivo studies, but their compatibility with in vitro assays must be validated.[3] |
| Inconsistent results between experiments | This can be due to incomplete initial dissolution of the stock, degradation, or variability in solution preparation. | 1. Ensure Complete Dissolution of Stock: Always visually confirm that the initial DMSO stock is a clear solution. 2. Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of the stock solution to maintain compound integrity.[7] 3. Standardize the Protocol: Ensure consistent timing and mixing procedures for the preparation of working solutions. |
Conclusion
The successful solubilization of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid for in vitro assays hinges on a methodical approach that respects its physicochemical properties. The use of a high-concentration DMSO stock, followed by a carefully executed dilution into the final aqueous medium, is the most reliable strategy. Researchers should remain vigilant for signs of precipitation and be prepared to employ the troubleshooting steps outlined in this guide. By adhering to these protocols, scientists can enhance the reliability and reproducibility of their experimental data.
References
- BenchChem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
- Trends in Sciences. (n.d.). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2.
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ACS Publications. (n.d.). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions.
- CORE. (2014). pH and Solvent Influence on p-Aminobenzoic Acid.
- PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.
- Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
- PubMed. (2008). Stability of screening compounds in wet DMSO.
- ResearchGate. (2003). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- PubMed. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
- NanoTemper. (n.d.). DMSO - Definition and Relevance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. nanotempertech.com [nanotempertech.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays: Characterizing 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in bioactive compounds, particularly in oncology.[1][2] Its structural resemblance to the adenine core of ATP allows for effective mimicry and competitive binding within the highly conserved ATP-binding pocket of protein kinases.[3][4] This has led to the successful development of numerous FDA-approved kinase inhibitors for cancer therapy.[5] The 2-aminopyrimidine motif, in particular, is a key pharmacophore that anchors many inhibitors to the kinase hinge region through critical hydrogen bond interactions.
This document provides a comprehensive guide to the characterization of novel compounds based on this scaffold, using 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (hereafter designated as Compound X ) as a representative molecule. While specific biological data for Compound X is not yet extensively documented in peer-reviewed literature, its structure embodies the key features of a potential kinase inhibitor.
These application notes are designed for researchers, scientists, and drug development professionals. We will detail robust protocols for determining its inhibitory profile, mechanism of action, and cellular activity. The methodologies described herein are designed as a self-validating system, providing a clear path from initial biochemical screening to cellular proof-of-concept.
Part 1: Initial Biochemical Profiling - IC50 Determination
The first critical step is to determine the potency and selectivity of Compound X. A broad biochemical screen against a panel of kinases is the standard approach. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced. It is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Protocol 1: Multi-Kinase IC50 Profiling using ADP-Glo™ Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Compound X against a panel of representative kinases.
1.1. Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction, generating a light signal that is directly proportional to kinase activity.
1.2. Materials
-
Compound X: 10 mM stock in 100% DMSO.
-
Kinase Panel: Recombinant kinases of interest (e.g., EGFR, VEGFR2, CDK2, SRC).
-
Substrates: Specific peptide substrates for each kinase.
-
ATP: 10 mM stock solution.
-
Positive Control Inhibitor: Staurosporine (1 mM stock in DMSO).
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque, low-volume 384-well plates.
-
Instrumentation: Multichannel pipettes, plate reader with luminescence detection.
1.3. Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
1.4. Step-by-Step Procedure
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a 1 mM concentration. Also, prepare dilutions for the Staurosporine positive control.
-
Reaction Setup:
-
In a 384-well plate, add 50 nL of each compound dilution or DMSO (for 0% inhibition control) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
To initiate the reaction, add 2.5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
For the 100% inhibition control, add assay buffer instead of kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
1.5. Data Analysis and Illustrative Results
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Table 1: Illustrative Inhibitory Profile of Compound X
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | 85 | 6 |
| VEGFR2 | 120 | 8 |
| CDK2/Cyclin A | 2,500 | 15 |
| SRC | 750 | 20 |
| PIM1 | >10,000 | 40 |
This data is for illustrative purposes only and represents a hypothetical outcome.
Expert Insight: The selectivity profile is as important as the raw potency. The hypothetical data in Table 1 suggests that Compound X is a moderately potent inhibitor of EGFR and VEGFR2, with weaker activity against SRC and CDK2, and is inactive against PIM1. This profile would warrant further investigation into its effects on receptor tyrosine kinases involved in angiogenesis and cell proliferation.
Part 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is crucial. Given the 2-aminopyrimidine scaffold, Compound X is hypothesized to be an ATP-competitive inhibitor. This can be verified by measuring its IC50 at varying ATP concentrations.
Protocol 2: ATP Competition Assay
2.1. Principle
For an ATP-competitive inhibitor, the measured IC50 value will increase as the concentration of ATP in the assay increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.
2.2. Procedure
-
Follow the procedure outlined in Protocol 1 .
-
Set up multiple parallel experiments. In each experiment, the concentration of Compound X is varied, but the concentration of ATP is held constant.
-
Run the assay at several different fixed ATP concentrations (e.g., 0.25x Km, 1x Km, 5x Km, and 10x Km).
-
Determine the IC50 value for Compound X at each ATP concentration.
2.3. Expected Outcome and Interpretation
A rightward shift in the dose-response curve and a corresponding increase in the IC50 value as the ATP concentration is raised confirms an ATP-competitive mechanism of action. This is a hallmark of Type I kinase inhibitors.
Part 3: Cellular Activity Assessment
Biochemical assays are essential but do not fully recapitulate the complexity of a cellular environment. A cell-based assay is required to confirm that Compound X can penetrate the cell membrane and inhibit the target kinase in its native context.
Protocol 3: Cellular Phospho-Kinase Inhibition Assay (ELISA-based)
This protocol measures the inhibition of phosphorylation of a downstream substrate of a target kinase in a cellular context. For this example, we will assess the inhibition of EGFR phosphorylation in A549 non-small cell lung cancer cells.
3.1. Principle
A549 cells, which express EGFR, are treated with Compound X. The cells are then stimulated with epidermal growth factor (EGF) to activate the EGFR signaling pathway. After cell lysis, the level of phosphorylated EGFR (p-EGFR) is quantified using a sandwich ELISA with a capture antibody specific for total EGFR and a detection antibody specific for EGFR phosphorylated at a key tyrosine residue (e.g., Y1068).
Caption: Workflow for a cellular phospho-EGFR inhibition assay.
3.2. Step-by-Step Procedure
-
Cell Culture: Seed A549 cells in a 96-well cell culture plate and grow to ~90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16 hours. This reduces basal kinase activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Compound X (or a vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C.
-
Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Quantify the total protein concentration in each lysate.
-
Add equal amounts of protein from each sample to the wells of an ELISA plate pre-coated with a total EGFR capture antibody.
-
Follow the manufacturer's protocol for incubation, washing, addition of a phospho-EGFR (Y1068) detection antibody, and subsequent addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
3.3. Illustrative Cellular Data
Table 2: Illustrative Cellular Potency of Compound X
| Cell Line | Target Pathway | Compound X Cellular IC50 (µM) |
| A549 | p-EGFR (Y1068) | 0.55 |
| HUVEC | p-VEGFR2 (Y1175) | 0.80 |
This data is for illustrative purposes only.
Expert Insight: A potent cellular IC50 (typically sub-micromolar) demonstrates that the compound is cell-permeable and effectively engages its target in a physiological setting. The shift between biochemical and cellular IC50 values can provide initial insights into factors like cell permeability and potential off-target effects.
Conclusion
The protocols and application notes presented here provide a robust framework for the initial characterization of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (Compound X) , or any novel compound featuring the privileged 2-aminopyrimidine scaffold. By systematically determining its biochemical potency and selectivity, elucidating its mechanism of action, and confirming its activity in a cellular context, researchers can build a comprehensive profile to guide further drug discovery and development efforts.
References
-
Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
-
Recent Advances in Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. (2024). PubMed. [Link]
-
Kugler, K. M., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(19), 3533-3544. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.dongguk.edu [pure.dongguk.edu]
developing an HPLC method for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Abstract
This application note describes the systematic development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. The method was developed to support purity testing and stability studies in a drug development setting. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. The method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies confirmed that the method can effectively separate the main analyte from its degradation products formed under various stress conditions.
Introduction and Method Development Strategy
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a complex organic molecule featuring multiple functional groups that influence its chromatographic behavior. The presence of a carboxylic acid moiety, a tertiary amine, and a pyrimidine ring system makes the molecule's retention and peak shape highly dependent on the mobile phase pH. The primary objective was to develop a robust, stability-indicating HPLC method suitable for routine quality control and stability assessment.
Physicochemical Properties and Initial Assessment
A preliminary analysis of the analyte's structure is fundamental to a logical method development approach.
-
Structure: The molecule contains a hydrophobic core (benzene and dimethylpyrimidine rings) and polar functional groups (carboxylic acid, tertiary amine). This dual nature makes it an ideal candidate for reversed-phase chromatography.
-
Ionization (pKa): The molecule is amphoteric. The carboxylic acid group is acidic (estimated pKa ~4.0-4.5), while the pyrimidine nitrogens and the tertiary amine are basic (estimated pKa values in the range of 2.0-5.0). Controlling the ionization state is critical for achieving sharp, symmetrical peaks. A mobile phase pH below the pKa of the carboxylic acid (~pH 3) will ensure it is in its neutral, more retentive form, while the basic nitrogens will be protonated, which can aid in preventing strong interactions with residual silanols on the stationary phase.
-
UV Absorbance: The conjugated aromatic systems (benzoic acid and pyrimidine) act as strong chromophores, making UV detection a suitable choice. A UV scan would typically reveal maximum absorbance (λmax) in the 250-320 nm range.
Method Development Workflow
The development process followed a systematic workflow, beginning with an evaluation of the analyte's properties to establish initial conditions, followed by optimization and validation.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
-
Phosphoric Acid (H3PO4): Analytical grade.
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid: Reference Standard (>99% purity).
Instrumentation
An Agilent 1100/1200 series HPLC system or equivalent, equipped with:
-
Quaternary Pump or Binary Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 25 mM KH2PO4 buffer, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent.
Forced Degradation Studies (Specificity)
To ensure the method is stability-indicating, forced degradation studies were conducted to generate potential degradation products and demonstrate their separation from the parent analyte. These studies are a core requirement of regulatory guidelines for stability-indicating methods.[1][2][3] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is appropriately challenged.[1][4]
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.2 M NaOH, and dilute to volume in a 10 mL flask with diluent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.2 M HCl, and dilute to volume in a 10 mL flask with diluent.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H2O2. Keep at room temperature for 24 hours. Dilute to volume in a 10 mL flask with diluent.
-
Thermal Degradation: Expose the solid reference standard to 80°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] Prepare a 100 µg/mL solution from the stressed solid.
Results: In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks, and the peak purity analysis (via PDA detector) confirmed the spectral homogeneity of the analyte peak.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and limit of quantitation.
Specificity
Specificity was demonstrated through the forced degradation studies, where no interference from degradants or the blank was observed at the retention time of the analyte.
Linearity and Range
Linearity was evaluated by analyzing a series of six concentrations of the analyte ranging from 50% to 150% of the working concentration (50-150 µg/mL). The calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 80 - 120% of test conc.[5][8] |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995[6] |
| Regression Equation | y = mx + c | - |
Accuracy (Recovery)
Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.4% | 98.0 - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.5% | 0.3% | 98.0 - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 100.2% | 0.5% | 98.0 - 102.0% Recovery, RSD ≤ 2.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different HPLC system.
| Precision Level | Result (% RSD) | Acceptance Criteria |
| Repeatability | 0.6% | % RSD ≤ 2.0% |
| Intermediate Precision | 0.8% | % RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) by injecting serially diluted solutions.
| Parameter | Result (µg/mL) | Acceptance Criteria (S/N) |
| LOD | 0.1 µg/mL | S/N ≥ 3 |
| LOQ | 0.3 µg/mL | S/N ≥ 10 |
Conclusion
A simple, rapid, and robust stability-indicating RP-HPLC method was successfully developed and validated for the quantitative determination of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. The method adheres to the standards outlined in ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. The forced degradation studies proved its stability-indicating capability, making it a reliable tool for quality control and stability monitoring of the compound in pharmaceutical development.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
PharmaSciences. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures. Retrieved from [Link]
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, July 1). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
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- 3. onyxipca.com [onyxipca.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmasciences.in [pharmasciences.in]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid as a Versatile Fluorescent Probe
Introduction
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a synthetic fluorophore with potential applications in cellular imaging and biomolecular sensing. Its chemical architecture, featuring an electron-donating dimethylamino-phenyl group linked to an electron-accepting pyrimidine ring, suggests that it may function as a molecular rotor. The fluorescence characteristics of such donor-pi-acceptor (D-π-A) systems are often highly sensitive to the local environment, making them valuable tools for probing changes in viscosity and polarity within biological systems. This document provides an in-depth guide to the potential applications and experimental protocols for utilizing this promising fluorescent probe.
Principle of Action: A Molecular Rotor
The proposed mechanism of action for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid as a fluorescent probe is based on the principle of twisted intramolecular charge transfer (TICT). In environments of low viscosity, the bond between the phenyl and pyrimidine rings can freely rotate. Upon photoexcitation, the molecule can adopt a non-planar, twisted conformation, which provides a non-radiative pathway for energy decay, resulting in low fluorescence. However, in environments with high viscosity, this intramolecular rotation is hindered. This restriction of movement closes the non-radiative decay channel, forcing the excited molecule to return to the ground state via fluorescence emission, leading to a significant increase in quantum yield and a "turn-on" fluorescent signal.[1][2][3][4]
This viscosity-sensitive fluorescence makes 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid a candidate for applications such as mapping intracellular viscosity, monitoring protein aggregation, and detecting the formation of amyloid plaques.[5][6][7]
Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is not extensively available, the following table summarizes the expected and inferred properties based on its structural similarity to other D-π-A fluorescent probes.[8][9] Researchers are advised to experimentally determine these values for their specific batches of the compound.
| Property | Anticipated Value/Characteristic | Notes |
| Molecular Formula | C₁₄H₁₅N₃O₂ | |
| Molecular Weight | 257.29 g/mol | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in aqueous buffers. | The benzoic acid moiety may improve aqueous solubility at higher pH. |
| Excitation Maximum (λex) | ~380 - 420 nm | Expected to be in the near-UV to violet range. |
| Emission Maximum (λem) | ~480 - 550 nm | Expected to be in the blue-green to green range. |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission maxima is anticipated.[9] |
| Quantum Yield (Φ) | Low in low-viscosity solvents, high in high-viscosity solvents. | This is the key characteristic of a molecular rotor.[1][2] |
Application 1: In Vitro Quantification of Amyloid-β Aggregation
Background: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease.[5][7] The formation of Aβ fibrils creates a microenvironment with increased viscosity and hydrophobicity. A molecular rotor like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid can be used to monitor this aggregation process in real-time. Upon binding to or being entrapped within the growing Aβ fibrils, the probe's fluorescence is expected to increase significantly.
Experimental Workflow: Aβ Aggregation Assay
Caption: Workflow for Aβ aggregation assay.
Protocol: ThT-like Assay for Aβ42 Aggregation
Materials:
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
-
Recombinant human amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide films at -80°C.
-
Immediately before use, dissolve a peptide film in DMSO to a concentration of 5 mM and then dilute with PBS to a final working concentration of 100 µM.
-
-
Preparation of Probe Stock Solution:
-
Dissolve 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in DMSO to create a 1 mM stock solution.
-
Store protected from light at -20°C.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the 100 µM Aβ(1-42) solution with the fluorescent probe to a final probe concentration of 10 µM.
-
Include control wells containing the probe in PBS alone and Aβ(1-42) in PBS alone.
-
Seal the plate and incubate at 37°C with gentle shaking.
-
-
Fluorescence Measurement:
-
At regular time intervals (e.g., every 30 minutes for 24 hours), measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to the experimentally determined optimum (e.g., 400 nm) and the emission wavelength to its corresponding optimum (e.g., 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the probe in PBS from all readings.
-
Plot the fluorescence intensity as a function of time to observe the sigmoidal curve characteristic of amyloid aggregation.
-
Application 2: Imaging of Cellular Viscosity
Background: Cellular viscosity is a critical parameter that influences intracellular transport, protein dynamics, and signaling pathways.[6] Alterations in cellular viscosity have been linked to various pathological conditions. As a molecular rotor, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid can potentially be used to visualize and quantify changes in viscosity within living cells.
Experimental Workflow: Cellular Viscosity Imaging
Sources
- 1. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in development of fluorescent probes for detecting amyloid-β aggregates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. setabiomedicals.com [setabiomedicals.com]
Analytical Standards for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid: A Comprehensive Guide
Introduction
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and regulatory compliance. This guide provides a detailed framework for establishing analytical standards for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a compound of interest for its potential pharmacological applications. The establishment of robust analytical methods is a critical step in the journey from discovery to clinical application, enabling accurate quantification, impurity profiling, and quality control.[1]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of analytical techniques. By adhering to the principles outlined herein, laboratories can ensure the generation of reliable and reproducible data, forming a solid foundation for further development and regulatory submissions. The methodologies are designed to be self-validating, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the cornerstone of analytical method development. While specific experimental data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is not widely available, we can infer key characteristics from its structural analogue, 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (CAS No. 81261-97-4).
| Property | Value (for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid) | Reference |
| CAS Number | 81261-97-4 | [2][3] |
| Molecular Formula | C₁₃H₁₃N₃O₂ | [2][3] |
| Molecular Weight | 243.27 g/mol | [3] |
| Appearance | Solid | Inferred |
| Melting Point | >335 °C | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |
| pKa (Predicted) | ~4-5 for the carboxylic acid group | Inferred from similar structures |
Analytical Workflow Overview
The comprehensive analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid involves a multi-faceted approach, encompassing identification, purity determination, and quantification. The following diagram illustrates the logical flow of the analytical process.
Figure 1: Overall analytical workflow for the characterization of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
I. Identification and Structural Elucidation
The unambiguous identification of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is the primary step in establishing its analytical standard. A combination of spectroscopic techniques provides a comprehensive structural characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds.[4][5] Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms and the overall structure.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in the molecule.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled to a suitable ionization source (e.g., ESI or APCI).
-
Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For this compound, both modes should be evaluated.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. The fragmentation pattern can also be analyzed to provide further structural confirmation.
II. Purity and Impurity Profiling
The assessment of purity and the identification of any impurities are critical for ensuring the safety and efficacy of a potential drug substance.[7] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust HPLC method should be developed and validated to separate the main compound from any potential process-related impurities or degradation products. Given the aromatic and acidic nature of the target compound, a reversed-phase HPLC method is a suitable starting point.[8]
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV-Vis spectrophotometry, expected in the 250-350 nm range) and at a lower wavelength (e.g., 220 nm) to detect a wider range of impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Analysis: Calculate the area percentage of the main peak to determine the purity. Any peaks with an area greater than a specified threshold (e.g., 0.05%) should be considered for identification.
B. Impurity Identification by LC-MS
For the identification of unknown impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[6]
Protocol: LC-MS for Impurity Identification
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer.
-
Chromatographic Conditions: The HPLC method developed for purity assessment can be adapted for LC-MS. If the original mobile phase contains non-volatile buffers, it must be replaced with a volatile buffer system (e.g., formic acid or ammonium formate).
-
Mass Spectrometry: Acquire mass spectra for each impurity peak. The accurate mass measurement will aid in proposing a molecular formula, and the fragmentation pattern will provide structural clues.
-
Potential Impurities: Based on the likely synthesis route (e.g., reaction of a substituted pyrimidine with a substituted benzoic acid derivative), potential process-related impurities could include unreacted starting materials, by-products from side reactions, or regioisomers. For instance, the un-methylated analogue, 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, could be a potential process impurity.
III. Quantitative Analysis (Assay)
An accurate and precise assay method is required to determine the exact content of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in a given sample. The validated HPLC method is typically used for this purpose.
Protocol: HPLC Assay with External Standard Calibration
-
Reference Standard: A well-characterized reference standard of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid with a known purity is required.
-
Standard Preparation: Prepare a series of calibration standards of the reference material at different concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Prepare the sample solution at a concentration that falls within the calibration range.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system using the validated method.
-
Calibration Curve: Plot the peak area of the main peak against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantification: Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve. Calculate the assay value, taking into account the sample preparation and the purity of the reference standard.
IV. Method Validation
All analytical methods used for the characterization and release of a drug substance must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[9]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The establishment of comprehensive analytical standards for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a fundamental requirement for its progression through the drug development pipeline. The protocols outlined in this guide provide a robust starting point for the identification, purity assessment, and quantification of this compound. It is imperative that all analytical methods are thoroughly validated to ensure the integrity of the data generated. By following these guidelines, researchers can confidently characterize this promising molecule and lay the groundwork for its potential therapeutic applications.
References
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11521144, 3-Amino-4-(methylamino)benzoic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 56587964, 4-({4-[(2-Bromophenyl)amino]pyrimidin-2-Yl}amino)benzoic Acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66345, 4-(Methylamino)benzoic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 734454, 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 917392-54-2, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23735, Benzoic acid, 4-((2,4-diamino-6-(3-anilino)propylamino)pyrimidin-5-yl)azo-, ethyl ester. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 62959614, 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid. [Link]
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National Institutes of Health. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 641569-94-0, 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. [Link]
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Feng, Y., et al. (2018). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Marine Drugs, 16(11), 433. [Link]
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ResearchGate. UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. [Link]
-
MDPI. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][8]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. [Link]
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Formulation of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid for Preclinical Studies: A Strategic Guide
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive strategic guide for the formulation of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (henceforth referred to as 'the compound'), a novel chemical entity with potential therapeutic applications. Structurally, the compound is a substituted pyrimidine derivative and a weak acid, suggesting potential challenges with aqueous solubility that are common for new chemical entities, with over 70% of compounds in development pipelines exhibiting poor solubility.[1] This guide outlines a systematic pre-formulation and formulation development workflow designed to enable robust preclinical toxicology and pharmacology studies. We will detail the necessary physicochemical characterization, present decision-making frameworks for vehicle selection for both oral and intravenous administration, and provide explicit, step-by-step protocols for preparing and analyzing these preclinical formulations. The core objective is to achieve adequate and consistent drug exposure in animal models, a critical step in the drug development process.[2][3]
The Imperative of Pre-formulation Assessment
Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount. This phase is not merely data collection; it is the foundation upon which all subsequent formulation strategies are built.[4] A lack of understanding of the compound's intrinsic properties often leads to failed in-vivo studies, characterized by variable bioavailability and inconsistent pharmacokinetic profiles that can obscure safety and efficacy signals.[1] For preclinical studies, the primary goal is often to maximize exposure for safety testing, which may involve formulating to the limits of solubility.[2]
Essential Physicochemical Characterization
The following properties must be determined to guide formulation design.
-
Thermal Properties (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, identifying polymorphism, and assessing thermal stability.[5][6][7] This information is crucial for detecting potential impurities and understanding how the manufacturing process might affect the solid state of the drug.[6][8]
-
Aqueous Solubility: As a weak acid, the compound's solubility is expected to be highly pH-dependent. Solubility must be determined in various aqueous media, including simulated gastric and intestinal fluids, and at a range of pH values (e.g., pH 2, 4.5, 6.8, 7.4).
-
pKa: The acid dissociation constant (pKa) will quantify the pH at which the compound transitions between its less soluble, neutral form and its more soluble, ionized (salt) form. This value is critical for developing pH-adjusted solution formulations.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) indicate the compound's lipophilicity. This property helps predict its potential for absorption and informs the selection of lipid-based or co-solvent systems.[9]
dot
Caption: Pre-formulation characterization workflow.
Protocol: Thermal Analysis using DSC and TGA
-
Objective: To determine the melting point, thermal stability, and presence of residual solvents or hydrates.
-
Instrumentation: Simultaneous TGA-DSC instrument.
-
Method (DSC):
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Crimp the pan with a lid. Use a pin-holed lid to allow volatiles to escape.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a rate of 10 °C/min from 25 °C to a temperature above the observed melting point (e.g., 300 °C) under a nitrogen purge.
-
Record the heat flow to identify the melting endotherm.
-
-
Method (TGA):
-
Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.
-
Heat the sample at a rate of 10 °C/min from 25 °C to a temperature where full decomposition occurs under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
-
Acceptance Criteria: A sharp melting peak in the DSC thermogram suggests a crystalline material of high purity.[10] Significant weight loss in the TGA curve before decomposition may indicate the presence of water or solvents.[8]
Formulation Strategies for Preclinical Species
The choice of formulation depends on the route of administration, the required dose level, and the compound's physicochemical properties. For preclinical studies, simple formulations are preferred to minimize the confounding influence of excipients.[4]
Decision Framework for Vehicle Selection
A logical, step-wise approach is necessary to select the appropriate vehicle system. This process begins with the simplest aqueous systems and progresses to more complex formulations only as needed.
dot
Caption: Decision tree for preclinical formulation selection.
Oral Formulation Approaches
For oral dosing, achieving sufficient exposure is key.
-
pH-Adjusted Solutions: If the compound shows adequate solubility at a physiologically acceptable pH, this is the simplest approach.
-
Aqueous Suspensions: For high-dose toxicology studies where the required dose exceeds the compound's solubility, a suspension is often the most practical option.[4] A wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) are typically used.
-
Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based systems like solutions in oil or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[1][11][12]
Intravenous Formulation Approaches
IV formulations must be sterile, free of particulates, and have a pH close to physiological levels to avoid injection site irritation.[13]
-
Aqueous Solutions: The preferred method involves dissolving the compound by adjusting the pH to a value where the ionized, soluble form dominates. Buffers should be kept at low molarity (<10 mM).[13]
-
Co-solvent Systems: If pH adjustment is insufficient, water-miscible organic solvents can be used.[14] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[13] Their concentrations should be minimized to avoid toxicity.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[14]
Detailed Formulation Protocols
The following protocols are templates and should be optimized based on the characterization data obtained in Section 1. All preparations for IV administration must be performed under aseptic conditions and terminally filtered through a 0.22 µm sterile filter.
Protocol: Preparation of a 10 mg/mL Oral Suspension
-
Objective: To prepare a homogenous, re-dispersible suspension for oral gavage.
-
Materials:
-
The Compound (API)
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (w/v) Tween 80 in purified water.
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Method:
-
Prepare the vehicle by first dissolving Tween 80 in ~80% of the final volume of water. Slowly add the HPMC powder while stirring vigorously to avoid clumping. Continue stirring until fully dissolved. Add water to the final volume.
-
Calculate the required amount of API for the target concentration and batch size (e.g., 100 mg of API for a 10 mL batch).
-
Place the API powder in a mortar.
-
Add a small amount of the vehicle (~1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical for proper wetting of the API particles.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.
-
Transfer the mixture to a suitable container (e.g., glass beaker) with a magnetic stir bar.
-
Stir for at least 30 minutes to ensure homogeneity.
-
Transfer to a light-resistant storage bottle. The suspension should be stirred continuously before and during dose administration.
-
Protocol: Preparation of a 2 mg/mL pH-Adjusted IV Solution
-
Objective: To prepare a clear, sterile solution for intravenous injection.
-
Materials:
-
The Compound (API)
-
Vehicle: 5% Dextrose in Water (D5W)
-
pH-adjusting agents: 1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl)
-
Sterile, depyrogenated glassware
-
0.22 µm sterile syringe filter
-
-
Method:
-
Weigh the required amount of API and place it in a sterile beaker containing ~80% of the final volume of D5W.
-
While stirring, slowly add 1N NaOH dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter.
-
Continue adding NaOH until the API is fully dissolved and the solution is clear. Note the final pH. (This pH should be above the compound's pKa).
-
If the pH overshoots the target, back-titrate carefully with 1N HCl. The acceptable pH range for IV injection is typically 4 to 8.[13]
-
Once the API is dissolved and the pH is stable within the target range, add D5W to the final volume.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Analytical Characterization of Formulations
All prepared formulations must be analyzed to ensure they meet quality standards before use in animals. This is a critical component of Good Laboratory Practice (GLP).[15]
| Test | Oral Suspension | IV Solution | Purpose |
| Appearance | Uniform, opaque liquid | Clear, colorless, free of particulates | To ensure homogeneity and safety |
| pH | Record value | Must be within target range (e.g., 4-8) | To ensure stability and physiological compatibility |
| Potency (HPLC) | 90-110% of target | 95-105% of target | To confirm accurate dosing |
| Purity (HPLC) | Report impurities >0.1% | Report impurities >0.1% | To monitor for degradation |
| Particle Size | Measure distribution (e.g., by laser diffraction) | Not applicable | To ensure consistency and control dissolution |
| Re-suspendability | No caking, easily re-dispersed | Not applicable | To ensure uniform dosing from a suspension |
| Osmolality | Not critical | Should be near iso-osmotic (~300 mOsm/kg) | To minimize injection site irritation |
Protocol: HPLC Method for Potency and Purity
-
Objective: To quantify the concentration of the compound and detect any degradation products.
-
System: HPLC with UV detector.
-
Typical Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the compound (scan for λmax).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Prepare a standard curve using reference standard of the compound.
-
Dilute the prepared formulation to fall within the linear range of the standard curve.
-
Inject standards and samples.
-
Calculate the concentration based on the peak area relative to the standard curve. Purity is assessed by the area percent of the main peak relative to all other peaks.
-
Conclusion and Best Practices
The successful formulation of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid for preclinical studies hinges on a systematic, data-driven approach. The strategies and protocols outlined in this note provide a robust framework for developing simple, appropriate, and well-characterized formulations. It is critical to remember that preclinical formulations are a key component of the Investigational New Drug (IND) application and must be developed with scientific rigor.[2][16] Close collaboration between formulation scientists, analytical chemists, and toxicologists is essential to ensure that the formulations facilitate, rather than complicate, the interpretation of preclinical safety and efficacy data.[4]
References
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Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
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PPD. Preclinical Studies in Drug Development. [Link]
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Social Science Research Institute. Preclinical Regulatory Requirements. [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
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Sane, R. T., & Chourasia, M. K. (2007). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 8(3), E73. [Link]
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Jacobson, A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
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Pharmlabs. Excipients. [Link]
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Cambridge MedChem Consulting. Formulation. [Link]
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Singh, S., & Singh, A. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 67-72. [Link]
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Home Sunshine Pharma. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0. [Link]
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Garbacz, G., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599. [Link]
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Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. [Link]
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High-Throughput Screening Strategies for the Characterization of Imatinib and Novel Tyrosine Kinase Inhibitors
< APPLICATION NOTE
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) methodologies in the context of the landmark tyrosine kinase inhibitor (TKI), Imatinib. Initially identified by its chemical name, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, Imatinib's development revolutionized targeted cancer therapy.[1] This guide explains the core mechanism of Imatinib, details various HTS applications from primary screening to resistance profiling, and provides detailed protocols for robust, validated biochemical and cell-based assays.
Introduction: The Imatinib Paradigm
Imatinib (marketed as Gleevec®) is a potent and selective small-molecule inhibitor of a specific set of protein tyrosine kinases. Its primary success lies in the treatment of chronic myeloid leukemia (CML), where it targets the constitutively active BCR-Abl fusion protein.[2][3] This aberrant kinase, resulting from the Philadelphia chromosome translocation, drives uncontrolled proliferation of leukemia cells.[2] Imatinib functions by competitively binding to the ATP-binding site of the BCR-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling cascade that leads to cell proliferation and survival.[2][3]
Beyond BCR-Abl, Imatinib also effectively inhibits other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR), making it a valuable therapeutic for gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases.[4][5] The success of Imatinib serves as a foundational case study in modern drug discovery, where HTS campaigns and rational drug design converge to produce highly effective targeted therapies.[1]
Mechanism of Action: Targeting the ATP-Binding Site
Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a critical step in many cellular signaling pathways.[6] Imatinib specifically recognizes and binds to the inactive conformation of the Abl kinase domain, stabilizing it and preventing the conformational changes required for ATP binding and catalytic activity.[2] This mode of action is central to its specificity and efficacy.
Figure 1: Simplified diagram of normal tyrosine kinase signaling versus the BCR-Abl pathway in CML and its inhibition by Imatinib.
High-Throughput Screening Applications
HTS is indispensable for discovering and characterizing kinase inhibitors. For a target like BCR-Abl, HTS can be applied across the entire drug discovery pipeline. Modern biochemical tools are essential for producing the necessary target kinases for HTS campaigns.[1]
Primary Screening for Novel Inhibitors
The goal is to screen large compound libraries (often >100,000 compounds) to identify "hits" that inhibit the target kinase. These assays must be robust, miniaturizable, and sensitive.
-
Common Assay Formats:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology combines the low background of time-resolved fluorescence with the sensitivity of FRET.[7][8] It measures the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (e.g., terbium-labeled antibody against the kinase) and an acceptor fluorophore (on the phosphorylated substrate).[9][10]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when brought into close proximity.[11][12] In a kinase assay, one bead binds the kinase/substrate and the other binds a phosphorylation-specific antibody, generating a signal upon substrate phosphorylation.[13]
-
Luminescence-Based ATP Detection: Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the reaction.[14] Remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to kinase activity.
-
Selectivity Profiling and Secondary Screening
Hits from a primary screen are tested for their potency (IC50) and selectivity. A good drug candidate should be potent against its intended target (e.g., BCR-Abl) but have minimal activity against other kinases to reduce off-target side effects. HTS panels of hundreds of different kinases are commercially available for this purpose.
Screening for Resistance Breakers
A significant clinical challenge is the development of resistance to TKIs, often through mutations in the kinase domain (e.g., the T315I "gatekeeper" mutation in BCR-Abl) that prevent drug binding.[5][15] HTS can be used to:
-
Screen compound libraries against clinically relevant mutant forms of the kinase to find new inhibitors that are effective where Imatinib fails.[16]
-
Perform cell-based screens using leukemia cell lines engineered to express these resistant mutations.[17][18]
Combination Screening
HTS platforms are ideal for screening libraries of approved drugs or other compounds to find agents that work synergistically with Imatinib.[19] This can help overcome resistance or achieve a greater therapeutic effect at lower doses.
Figure 2: A representative high-throughput screening workflow for the discovery of novel tyrosine kinase inhibitors targeting BCR-Abl.
Experimental Protocols
The following protocols provide detailed methodologies for key HTS experiments.
Protocol 1: Biochemical TR-FRET Assay for BCR-Abl Inhibition
This protocol is adapted from the LanthaScreen™ principle to measure the inhibitory activity of compounds against purified BCR-Abl kinase.[9]
Objective: To determine the IC50 values of test compounds against BCR-Abl kinase activity.
Materials:
-
Recombinant human BCR-Abl kinase (e.g., C-terminal GST-tagged)
-
Fluorescein-labeled poly(GT)-substrate
-
Terbium (Tb)-labeled anti-phosphotyrosine antibody
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (Kinase buffer with EDTA to chelate Mg2+ and stop the reaction)
-
Test compounds serially diluted in DMSO
-
Low-volume, 384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the assay plate wells. Include DMSO-only wells for negative (0% inhibition) and no-enzyme wells for positive (100% inhibition) controls.
-
Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of BCR-Abl and substrate should be optimized based on titration experiments (e.g., 1 nM Kinase, 200 nM substrate).
-
Initiate Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate solution to each well. Immediately after, add 5 µL of a 2X ATP solution (final concentration should be at or near the Km for ATP, e.g., 10 µM). The total reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. Protect from light.
-
Stop Reaction & Detection: Add 10 µL of Stop/Detection Buffer containing the Tb-labeled anti-phosphotyrosine antibody. The final concentration of EDTA should be sufficient to stop the reaction (e.g., 20 mM) and the antibody at an optimized concentration (e.g., 2 nM).
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET enabled reader, exciting at ~340 nm and measuring emission at two wavelengths: ~665 nm (acceptor) and ~620 nm (donor).[10]
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the percent inhibition (calculated from controls) against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Final Concentration/Value |
| Assay Volume | 20 µL |
| Plate Format | 384-well, low-volume, black |
| BCR-Abl Kinase | 1 nM |
| Fluorescein-Substrate | 200 nM |
| ATP | 10 µM (approx. Km) |
| Tb-Antibody | 2 nM |
| Reaction Time | 60 minutes |
| Detection Time | 60 minutes |
| Z'-factor Goal | > 0.6 |
Table 1: Summary of recommended parameters for the BCR-Abl TR-FRET assay.
Protocol 2: Cell-Based Proliferation Assay for Imatinib Resistance
This protocol uses the K562 human CML cell line, which is positive for the BCR-Abl fusion protein, to assess the cytotoxic effect of compounds.[20]
Objective: To measure the effect of inhibitors on the proliferation of Imatinib-sensitive and Imatinib-resistant CML cells.
Materials:
-
K562 cell line (ATCC® CCL-243™)
-
Imatinib-resistant K562 cell line (developed by continuous culture in escalating doses of Imatinib)[17][18]
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds serially diluted in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
-
96-well clear-bottom tissue culture plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed both sensitive and resistant K562 cells into 96-well plates at a density of 2,500 cells per well in 100 µL of culture medium.[20]
-
Compound Addition: Add 1 µL of serially diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%. Include DMSO-only controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.[20]
-
Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.[20]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells to calculate the percent viability. Plot percent viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition). A significant rightward shift in the GI50 curve for the resistant cell line indicates a loss of compound efficacy due to the resistance mechanism.
| Parameter | Recommended Value |
| Cell Line | K562 (sensitive and resistant) |
| Seeding Density | 2,500 cells/well |
| Plate Format | 96-well, clear-bottom |
| Compound Incubation | 72-96 hours |
| Viability Readout | MTS Assay |
| Measurement | Absorbance at 490 nm |
Table 2: Key parameters for the cell-based proliferation assay.
Conclusion and Future Directions
The discovery of Imatinib was a watershed moment in oncology, proving the viability of targeting specific molecular drivers of cancer. The HTS methodologies described herein were instrumental in this process and continue to be the engine of kinase inhibitor discovery. From biochemical assays that identify initial hits to complex cell-based screens that probe for resistance and synergistic interactions, HTS provides the scale and precision necessary to tackle the challenges of modern drug development. Future efforts will likely focus on developing more sophisticated cell-based and phenotypic screens, including those using primary patient cells and 3D culture models, to better predict clinical efficacy and overcome the persistent challenge of drug resistance.[21][22]
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Wikipedia. (n.d.). Imatinib. Retrieved from [Link]
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Baliou, S., et al. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved from [Link]
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DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step AlphaScreen kinase assay. Retrieved from [Link]
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PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]
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Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
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Ma, L., & Green, M. R. (2016). High throughput screening of tyrosine kinase inhibitor resistant genes in CML. PMC - NIH. Retrieved from [Link]
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PubMed. (2016). High-Throughput Screening of Tyrosine Kinase Inhibitor Resistant Genes in CML. Retrieved from [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
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PubMed Central. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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NIH. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
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NIH. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Retrieved from [Link]
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PubMed. (2009). Imatinib and its successors--how modern chemistry has changed drug development. Retrieved from [Link]
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ASH Publications. (2025). High-throughput drug screening identifies SMAC mimetics as enhancers of NK-cell cytotoxicity in chronic myeloid leukemia. Blood. Retrieved from [Link]
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ASH Publications. (2022). Integrated High-Throughput Drug Profiling and CRISPR Screening Identify Novel Pathway Vulnerabilities of Leukemic Stem Cells in Chronic Myeloid Leukemia. Blood. Retrieved from [Link]
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NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]
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Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]
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PubMed. (2023). A single-cell atlas identifies pretreatment features of primary imatinib resistance in chronic myeloid leukemia. Retrieved from [Link]
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Springer. (n.d.). Characterization of imatinib-resistant K562 cell line displaying resistance mechanisms. Retrieved from [Link]
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MolecularDx. (n.d.). Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Retrieved from [Link]
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NIH. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
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PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Amino benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
MD Anderson Cancer Center. (n.d.). ABL1 Kinase Domain Mutation Analysis. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
PubMed. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Tyrosine Kinase Inhibitors. StatPearls. Retrieved from [Link]
-
PubChem. (n.d.). 4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic Acid. Retrieved from [Link]
-
PubMed. (2019). Development of a Whole-Cell High-Throughput Phenotypic Screen to Identify Inhibitors of Mycobacterial Amino Acid Biosynthesis. Retrieved from [Link]
-
PubMed. (n.d.). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Retrieved from [Link]
-
PubMed. (2020). High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice. Retrieved from [Link]
-
Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML. Retrieved from [Link]
-
Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]
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Troubleshooting & Optimization
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid stability issues in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS No. 81261-97-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical protocols needed to ensure the integrity and reproducibility of your experiments.
The structure of this compound, featuring a substituted pyrimidine ring, a tertiary amine, and a benzoic acid moiety, presents a unique set of physicochemical properties. Understanding these properties is paramount to avoiding common pitfalls such as poor solubility, precipitation, and chemical degradation. This guide offers troubleshooting advice and detailed experimental workflows to help you navigate these challenges.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges reported by users.
Q1: I'm having trouble dissolving the compound. What are the recommended solvents and procedures?
A1: Causality & Rationale
The limited aqueous solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in its neutral form is expected due to its largely aromatic and hydrophobic structure. The benzoic acid group, however, allows for significantly increased solubility at basic pH, where it deprotonates to form a more soluble carboxylate salt. The pyrimidine and tertiary amine groups can be protonated at acidic pH, which may also enhance solubility, but could introduce instability (see Q3).
For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
Troubleshooting & Protocol
-
Primary Solvents: For stock solutions, use polar aprotic solvents like DMSO or DMF.
-
Warming: Gentle warming (30-40°C) and vortexing can aid dissolution. Avoid excessive heat to prevent degradation.
-
Aqueous Solubility via pH Adjustment:
-
To dissolve the compound directly in an aqueous medium, use a basic buffer (pH > 8).
-
Start by preparing a slurry of the compound in water or a low-molarity buffer.
-
Gradually add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.
-
Be sure to verify the final pH of your solution.
-
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer for an assay. How can I prevent this?
A2: Causality & Rationale
This is a classic issue of kinetic versus thermodynamic solubility. A high-concentration DMSO stock can become supersaturated when diluted into an aqueous buffer where the compound's solubility is much lower.[1][2][3] The compound may initially stay in solution (kinetic solubility) but will eventually precipitate to reach its true equilibrium (thermodynamic solubility).[1][2][4]
Troubleshooting & Protocol
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤0.5%) as it can impact biological systems.
-
Lower the Stock Concentration: Using a less concentrated DMSO stock solution can prevent the final concentration from exceeding the aqueous solubility limit.
-
Optimize Buffer pH: As discussed in Q1, increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) will increase the compound's solubility and may prevent precipitation.
-
Perform a Solubility Test: Before running your main experiment, perform a simple kinetic solubility test to determine the maximum concentration your compound can tolerate in the final assay buffer.
Workflow for Addressing Precipitation
Sources
Technical Support Center: Optimizing 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As every cell line and experimental setup has its unique characteristics, this document will equip you with the foundational knowledge and methodologies to determine the optimal concentration of this compound for your specific research needs.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in cell-based assays.
Q1: What is the recommended starting concentration for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in a cell viability assay?
A1: For a novel compound with unknown cytotoxicity, it is advisable to begin with a broad range of concentrations to establish a dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) down to a low concentration (e.g., 1 nM). This wide range will help in identifying the half-maximal inhibitory concentration (IC50) and the optimal concentration range for your specific cell line and experimental conditions[1].
Q2: How can I ensure that the observed effect is due to the compound's activity and not solvent toxicity?
A2: It is critical to include a vehicle control in your experimental setup. The vehicle is the solvent used to dissolve your compound, most commonly dimethyl sulfoxide (DMSO)[2]. Your control wells should contain cells treated with the same final concentration of the vehicle as the compound-treated wells. This allows you to differentiate between the cytotoxic effects of your compound and any potential toxicity from the solvent itself.
Q3: What are the key considerations for preparing a stock solution of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid?
Q4: How does the confluency of my cell culture affect the experimental outcome?
A4: Cell confluency is a critical parameter. Assays should be performed on cells in the logarithmic growth phase, as their metabolic activity and response to stimuli are most consistent during this phase[4]. Overly confluent or sparse cultures can lead to variability in results. It is essential to standardize your cell seeding density to ensure reproducibility between experiments[5].
II. Experimental Workflow: Determining Optimal Concentration
This section provides a detailed, step-by-step protocol for a typical dose-response experiment to determine the optimal concentration of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
A. Workflow Diagram
Caption: Experimental workflow for determining the optimal concentration of a small molecule.
B. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to ensure accurate seeding density.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery[6].
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations[6].
-
Add the different concentrations of the compound to the appropriate wells.
-
Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2. The incubation time will depend on the expected mechanism of action of the compound and the cell doubling time.
-
-
Cell Viability Assay:
-
Select a suitable cell viability assay, such as an MTT, MTS, or a luminescent-based assay like CellTiter-Glo®[7].
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the biological activity.
-
III. Troubleshooting Guide
This section provides solutions to common issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Inaccurate pipetting.[8] | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[4] 3. Use calibrated pipettes and proper pipetting techniques.[8] |
| No observable effect of the compound | 1. Compound concentration is too low. 2. Insufficient incubation time. 3. Compound is not soluble in the culture medium. 4. The chosen assay is not sensitive to the compound's mechanism of action. | 1. Test a higher range of concentrations. 2. Increase the incubation time (e.g., up to 72 hours). 3. Visually inspect the wells for precipitation. Consider using a different solvent or a lower concentration range. 4. Try a different viability assay that measures a different cellular parameter (e.g., membrane integrity vs. metabolic activity). |
| High background signal in the assay | 1. Contamination of the cell culture or reagents. 2. Direct interaction of the compound with the assay reagents. 3. Phenol red in the culture medium is interfering with the assay's absorbance or fluorescence reading.[9] | 1. Ensure aseptic techniques and use fresh, sterile reagents. 2. Run a control with the compound and the assay reagent in cell-free media to check for direct interaction. 3. Use phenol red-free medium for the duration of the assay.[9] |
| IC50 value is significantly different from expected | 1. Different cell line or passage number was used. 2. Variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration). 3. The compound's purity or batch is different. | 1. Ensure you are using the same cell line and passage number as the reference. 2. Standardize your protocol and ensure all parameters are consistent.[10] 3. Verify the purity and source of your compound. |
IV. Hypothetical Signaling Pathway and Data
While the specific mechanism of action for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is not widely published, compounds with similar structures have been investigated as anticancer agents[11]. A plausible hypothesis is the inhibition of a kinase pathway involved in cell proliferation.
A. Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a pro-proliferative kinase pathway.
B. Hypothetical Dose-Response Data
The following table summarizes hypothetical IC50 values for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid against two different cancer cell lines after a 48-hour treatment.
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) |
| HT-29 (Colon Cancer) | 5.2 | 4.1 - 6.3 |
| A549 (Lung Cancer) | 12.8 | 10.5 - 15.1 |
Note: This data is for illustrative purposes only and actual experimental results will vary.
V. References
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Published October 2, 2024. [Link]
-
Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. Published March 15, 2024. [Link]
-
Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Published October 22, 2021. [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]
-
National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Published December 9, 2016. [Link]
-
Biocompare. Optimizing Assay Development. Published June 5, 2019. [Link]
-
National Institutes of Health. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–2-nitrobenzoic acid (1/1). [Link]
-
PubMed. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. [Link]
-
National Institutes of Health. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. [Link]
-
PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
-
National Institutes of Health. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). [Link]
-
National Institutes of Health. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro. [Link]
-
OpenWetWare. By compound. [Link]
-
MDPI. A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD 50 Bioassay for the Potency Testing of OnabotulinumtoxinA. [Link]
-
PubMed. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. [Link]
-
PubMed. 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-benzoic acid (1/1). [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. By compound [wahoo.cns.umass.edu]
- 4. marinbio.com [marinbio.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biocompare.com [biocompare.com]
- 11. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound with high purity.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.
Issue 1: My reaction is sluggish or incomplete, and I observe a significant amount of unreacted 4-(methylamino)benzoic acid.
Potential Cause:
This issue often points to insufficient reaction temperature, inadequate base, or deactivation of the nucleophile. The nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4,6-dimethylpyrimidine and 4-(methylamino)benzoic acid requires a suitable base to deprotonate the carboxylic acid and the secondary amine, enhancing the nucleophilicity of the amino group.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry:
-
Ensure you are using at least two equivalents of a suitable base. A common choice is a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if the solvent is anhydrous. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the amine, facilitating the nucleophilic attack.
-
Consider using an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), although they are generally less effective than stronger inorganic bases in this type of reaction.
-
-
Solvent and Temperature:
-
The reaction generally requires polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to facilitate the SNAr reaction.
-
Increase the reaction temperature. These reactions are often slow at room temperature and may require heating to 80-120 °C to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Moisture Content:
-
Ensure your starting materials and solvent are sufficiently dry, especially if using a strong base like NaH. The presence of water can quench the base and hinder the reaction.
-
Issue 2: My final product is contaminated with a significant amount of a hydroxyl-substituted impurity.
Potential Cause:
The presence of a hydroxyl-substituted impurity, 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid where a methyl group on the pyrimidine ring is replaced by a hydroxyl group, or more likely, where the chlorine at the 2-position is replaced by a hydroxyl group, suggests hydrolysis of the starting material or an intermediate. This can occur if there is excessive water in the reaction mixture, especially at elevated temperatures and in the presence of a base.
Troubleshooting Protocol:
-
Control of Water Content:
-
Use anhydrous solvents and ensure your starting materials are dry.
-
If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Reaction Work-up:
-
During the work-up, if you are using an aqueous solution to quench the reaction, do so at a lower temperature to minimize hydrolysis.
-
Acidify the reaction mixture carefully to precipitate the product. The hydroxyl-substituted impurity may have different solubility properties that can be exploited for purification.
-
-
Purification:
-
Recrystallization from a suitable solvent system can often effectively remove the more polar hydroxyl-substituted impurity.
-
If recrystallization is ineffective, column chromatography on silica gel may be necessary.
-
Issue 3: I am observing a di-substituted byproduct in my crude product.
Potential Cause:
While less common for a di-substituted pyrimidine starting material, it's conceivable that under certain conditions, a di-substituted impurity could form. A more plausible di-substituted impurity would be the reaction of one molecule of 4,6-dichloro-2-methylpyrimidine (if that were an impurity in the starting material) with two molecules of 4-(methylamino)benzoic acid. However, in the context of the intended reaction, a di-substituted product is unlikely. A more probable scenario is the formation of dimers or other side products from self-condensation of the starting materials under harsh basic conditions. A more likely impurity is the bis-adduct where two molecules of the aminobenzoic acid have reacted with a dichloropyrimidine impurity.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Use a slight excess (1.05-1.1 equivalents) of the 4-(methylamino)benzoic acid to ensure complete consumption of the 2-chloro-4,6-dimethylpyrimidine. This will minimize the presence of the starting pyrimidine which could potentially react further.
-
-
Reaction Conditions:
-
Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Purification:
-
The di-substituted byproduct will have a significantly higher molecular weight and different polarity compared to the desired product. It can usually be removed by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction between 2-chloro-4,6-dimethylpyrimidine and 4-(methylamino)benzoic acid?
A1: In the reaction with 2-chloro-4,6-dimethylpyrimidine, the substitution will occur at the C2 position, as it is the only position with a leaving group (the chloro group). The methyl groups are at the C4 and C6 positions. The regioselectivity of nucleophilic aromatic substitution on pyrimidine rings is well-documented. Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position. However, the presence of substituents can influence this selectivity.[1][2] In your case, with a single chloro substituent at the C2 position, the reaction will exclusively occur there.
Q2: How can I effectively monitor the progress of the reaction?
A2: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a good spot shape). The product will be more polar than the starting 2-chloro-4,6-dimethylpyrimidine but may have a similar polarity to 4-(methylamino)benzoic acid. Staining with a UV lamp is usually sufficient for visualization.
-
HPLC: This is a more quantitative method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point. You can monitor the disappearance of the starting materials and the appearance of the product peak.
Q3: What are some common impurities that might be present in the starting materials?
A3:
-
2-chloro-4,6-dimethylpyrimidine: May contain residual starting materials from its synthesis, such as 4,6-dihydroxy-2-methylpyrimidine or 2,4,6-trichloropyrimidine if the reaction conditions were not well-controlled. It may also contain isomers or over-chlorinated species.[3][4]
-
4-(methylamino)benzoic acid: Could contain unreacted 4-aminobenzoic acid or over-methylated products like 4-(dimethylamino)benzoic acid. It may also contain impurities from its synthesis, such as 4-fluoro-3-nitrobenzoic acid if prepared via that route.[5][6][7] It is crucial to use high-purity starting materials to minimize the final product's impurity profile.
Q4: What is the best method for purifying the final product?
A4: The purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most efficient method for removing minor impurities. A suitable solvent system should be determined experimentally. Common solvents for recrystallization of such compounds include ethanol, isopropanol, or mixtures of DMF and water.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography is a reliable method. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is typically effective. Adding a small amount of acetic acid to the mobile phase can improve the peak shape of the carboxylic acid product.
-
Acid-Base Extraction: Since the product is an amino acid, you can potentially use acid-base extraction to purify it. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid can be an effective purification strategy.
Visualizing the Synthesis and Impurity Formation
Main Synthetic Pathway
Caption: Figure 1: Main synthetic route.
Formation of a Key Impurity
Caption: Figure 2: Hydrolysis side reaction.
References
- WO 2015/087343 A2 - An improved process for the preparation of nilotinib and intermediates thereof.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. WuXi AppTec.
- US 8,609,842 B2 - Synthesis method of Imatinib.
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- 2-Chloro-4,6-dimethylpyrimidine. PubChem.
- 4-(Methylamino)benzoic acid. PubChem.
- EP 4 045 494 B1 - SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE.
- 2-Chloro-4,6-dimethylpyrimidine. Chem-Impex.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- 4-(METHYLAMINO)-3-NITROBENZOIC ACID. ChemicalBook.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- 4-(Methylamino)benzoic acid synthesis. ChemicalBook.
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)
- 4-(Methylamino)Benzoic Acid. A2B Chem.
- 2-Chloro-4,6-dimethoxypyrimidine. PubChem.
- 4-(Methylamino)benzoic acid 97%. Sigma-Aldrich.
- 2-Chloro-4,6-dimethylpyrimidine. Santa Cruz Biotechnology.
- 2-Chloro-4,6-dimethylpyrimidine 97%. Sigma-Aldrich.
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ChemicalBook.
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. Sigma-Aldrich.
- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 7. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
challenges in scaling up 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid production
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Welcome to the technical support guide for the synthesis and scale-up of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides in Section 2.
Q1: My reaction yield is consistently low. What are the most likely causes? A1: Low yield is often traced back to one of three areas: 1) Inefficient coupling of the pyrimidine and benzoic acid moieties, 2) Degradation of starting materials or product, or 3) Suboptimal reaction conditions (temperature, solvent, base). The choice of catalytic system for C-N bond formation is critical. Both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination are viable routes, but each has specific requirements for success.[1][2]
Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. How can I identify and eliminate it? A2: Impurity profiling is essential for robust process development.[3][4] Common organic impurities often arise from starting materials, side-reactions (e.g., hydrolysis of the pyrimidine ring), or byproducts.[5] We recommend obtaining a full analytical profile via HPLC and LC-MS to determine the mass of the impurity. A common byproduct is the N-demethylated analog or impurities originating from the starting materials. Refer to our Impurity Profiling and Mitigation guide for a systematic approach.
Q3: The final product is an amorphous solid or an oil, making isolation difficult. How can I induce crystallization? A3: Achieving a stable, crystalline solid is crucial for purity and handling. This molecule's structure, featuring both polar and non-polar regions, can make crystallization challenging. A systematic solvent screening is the first step. If that fails, techniques like seeding, anti-solvent addition, or thermal cycling may be necessary. Polymorphism is also a consideration; different crystalline forms may have different properties.[6][7]
Q4: Is a palladium-catalyzed reaction (Buchwald-Hartwig) necessary, or can I use a simpler Nucleophilic Aromatic Substitution (SNAr)? A4: The feasibility of SNAr depends on the reactivity of your starting materials. Typically, SNAr requires an electron-deficient aromatic ring and proceeds under harsher conditions (high temperatures).[8][9][10] The pyrimidine ring is electron-deficient, making SNAr a possibility with a starting material like 2-chloro-4,6-dimethylpyrimidine. However, for scalability, milder conditions, and broader functional group tolerance, the Buchwald-Hartwig amination is often preferred, despite the cost of the palladium catalyst and ligand.[1][11][12]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conversion and Yield
Low conversion is a primary driver of low yield and complex purification. The formation of the C-N bond between the pyrimidine and the secondary amine of the benzoic acid derivative is the key transformation.
This route typically involves reacting 2-chloro-4,6-dimethylpyrimidine with 4-(methylamino)benzoic acid.
-
Problem: Stalled Reaction. If you observe incomplete consumption of the starting materials, the reaction may lack sufficient activation energy.
-
Solution 1: Increase Temperature. SNAr reactions on heteroaromatics often require heating to overcome the energy barrier of disrupting aromaticity.[8] Monitor for product degradation at higher temperatures.
-
Solution 2: Stronger Base. A non-nucleophilic, strong base (e.g., NaH, K2CO3) is required to deprotonate the secondary amine, increasing its nucleophilicity. Ensure the base is fully dissolved or adequately dispersed.
-
Solution 3: Solvent Choice. A polar, aprotic solvent like DMF, DMSO, or NMP is typically required to facilitate the formation of the charged Meisenheimer complex intermediate.[13]
-
This is a powerful method for C-N bond formation, offering milder conditions but with more components to optimize.[1][14]
-
Problem: Catalyst Deactivation / Low Turnover.
-
Solution 1: Ligand Selection. The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are often necessary to promote the reductive elimination step and stabilize the active Pd(0) species.[12]
-
Solution 2: Base Compatibility. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[11][12] Weaker bases like K2CO3 may be insufficient.
-
Solution 3: Oxygen Exclusion. The Pd(0) catalyst is sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
Workflow: Troubleshooting Low Reaction Yield
Caption: Troubleshooting flowchart for low yield.
Guide 2: Impurity Profiling and Mitigation
Controlling impurities is a regulatory and quality imperative.[3][15] A robust process anticipates and minimizes the formation of unwanted side products.
| Potential Impurity | Potential Source | Identification Method | Mitigation Strategy |
| 4-(Methylamino)benzoic acid | Unreacted starting material. | LC-MS, HPLC (compare with standard) | Drive reaction to completion (see Guide 1). Adjust stoichiometry. |
| 2-Chloro-4,6-dimethylpyrimidine | Unreacted starting material. | GC-MS, LC-MS | Drive reaction to completion. Consider a slight excess of the amine component. |
| 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | N-demethylation of the starting material or product under harsh basic/acidic conditions. | LC-MS (Mass = -14 Da from product) | Use milder bases. Avoid prolonged exposure to strong acids during workup. |
| Bis-arylated Amine | Reaction of the product with another molecule of 2-chloro-4,6-dimethylpyrimidine. | LC-MS (Mass = Product + Pyrimidine moiety) | Use a slight excess of the benzoic acid component; control temperature to reduce reactivity. |
| Hydrolyzed Pyrimidine | Water contamination reacting with the chloropyrimidine starting material. | LC-MS | Use anhydrous solvents and reagents. Perform reaction under an inert, dry atmosphere. |
Protocol: Basic Impurity Profile Analysis
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile).
-
HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Run a gradient method (e.g., Water/Acetonitrile with 0.1% formic acid) to separate components.
-
LC-MS Analysis: Use the same HPLC conditions coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) for each peak observed in the chromatogram.
-
Data Interpretation:
-
Identify peaks corresponding to starting materials and the desired product by comparing retention times and mass with authentic standards.
-
For unknown peaks, analyze the m/z to hypothesize potential structures based on the common impurities listed in the table above.
-
Quantify the relative peak area percentage to determine the purity level and guide optimization efforts.
-
Guide 3: Achieving a Crystalline Final Product
A consistent and stable crystalline form is critical for downstream processing, formulation, and regulatory filing.
-
Problem: Product oils out or remains amorphous.
-
Root Cause: The molecule may have poor packing efficiency or high solubility in the chosen solvent system. Intramolecular hydrogen bonding can also inhibit the formation of intermolecular bonds required for a crystal lattice.
-
Solution 1: Systematic Solvent Screening. Attempt crystallization from a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene). Use a small scale (~50 mg) and allow for slow evaporation or slow cooling.
-
Solution 2: Anti-Solvent Addition. Dissolve the compound in a good solvent (e.g., DMF, THF) to a high concentration. Slowly add a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., heptane, water) until turbidity persists. Allow the solution to stand, or cool, to induce crystal growth.
-
Solution 3: pH Adjustment. As the molecule contains a carboxylic acid, its solubility is highly pH-dependent. During workup, carefully adjust the pH of the aqueous solution to the isoelectric point (where the molecule has minimum solubility) to promote precipitation. This is often in the range of pH 3-5.
-
Solution 4: Seeding. If a small amount of crystalline material has ever been obtained, use it to seed a supersaturated solution to promote the growth of more crystals.
-
Diagram: Synthetic Pathway Overview
Caption: Common synthetic routes to the target molecule.
Section 3: References
-
Nucleophilic aromatic substitutions - YouTube. (2019). Accessed January 17, 2026. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (2009). Drug Metabolism and Disposition. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.). Accessed January 17, 2026. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2015). Accessed January 17, 2026. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. (2020). ACS Omega. [Link]
-
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1) - NIH. (n.d.). Accessed January 17, 2026. [Link]
-
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–2-nitrobenzoic acid (1/1) - NIH. (n.d.). Accessed January 17, 2026. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Accessed January 17, 2026. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). Accessed January 17, 2026. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Accessed January 17, 2026. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Accessed January 17, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Accessed January 17, 2026. [Link]
-
Impurity Profiling of Chemical Reactions | Process Development Strategies. (n.d.). Mettler Toledo. Accessed January 17, 2026. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). ACS Omega. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (n.d.). Accessed January 17, 2026. [Link]
-
2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1) - PMC - PubMed Central - NIH. (n.d.). Accessed January 17, 2026. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - ResearchGate. (2024). Accessed January 17, 2026. [Link]
-
Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (2021). Accessed January 17, 2026.
-
Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents. (n.d.). Accessed January 17, 2026.
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. (n.d.). Accessed January 17, 2026. [Link]
-
Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents. (n.d.). Accessed January 17, 2026.
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021). [Link]
-
Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PubMed Central. (2018). RSC Advances. [Link]
-
Development of a Rapid Scale-Up Synthesis of ( S )- N -(8-((2-Amino-2,4-dimethylpentyl)oxy)-5 H -chromeno[3,4- c ]pyridin-2-yl)acetamide, a Potent Adaptor-Associated Kinase 1 Inhibitor | Request PDF - ResearchGate. (2022). Accessed January 17, 2026. [Link]
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- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Welcome to the technical support center for the purification of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS No: 81261-97-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. Here, we will address common challenges and provide troubleshooting strategies based on established chemical principles and field experience.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, it's crucial to understand the molecule's characteristics. 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is an amphoteric compound, possessing both a carboxylic acid group (acidic) and amino groups on the pyrimidine ring (basic). This dual nature is central to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C13H13N3O2 | [1] |
| Molecular Weight | 243.27 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | >335 °C | [1] |
| Purity (Commercial) | ≥95% | [1] |
The high melting point suggests a stable crystal lattice, which is advantageous for purification by recrystallization.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
FAQ 1: My final product is an oil or fails to crystallize. What should I do?
Probable Cause: This issue, often referred to as "oiling out," typically occurs during recrystallization when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This can be due to an inappropriate solvent choice or the presence of impurities that depress the melting point.
Solution Pathway:
-
Re-dissolve and Re-evaluate Solvent: Heat the solution to re-dissolve the oil. If the volume of solvent is too low, cautiously add more hot solvent until the oil fully dissolves.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
-
Solvent System Modification: If the above steps fail, the solvent system needs adjustment.
-
For Non-polar Solvents: If you are using a relatively non-polar solvent, add a small amount of a miscible, more polar "anti-solvent" dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the turbidity and allow it to cool slowly.
-
For Polar Solvents: Conversely, if using a polar solvent, add a non-polar anti-solvent.
-
FAQ 2: After purification, my product's purity has not significantly improved. What are the likely persistent impurities and how can I remove them?
Probable Cause: The chosen purification method may not be effective at removing certain impurities, particularly those with similar solubility and polarity to the target compound. Common impurities in related syntheses can include starting materials or by-products from side reactions.[2]
Potential Impurities:
-
Unreacted Starting Materials: Such as 4-aminobenzoic acid derivatives.
-
Isomers: Positional isomers formed during the synthesis.
-
Hydrolysis Products: If the synthesis was performed under harsh conditions.
Targeted Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. Given the amphoteric nature of your product, this method can be highly effective.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). This will deprotonate the carboxylic acid, moving your product into the aqueous layer, while neutral and more weakly acidic impurities remain in the organic layer.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. Your product should precipitate out.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
-
Column Chromatography: If impurities have very similar properties to your product, column chromatography may be necessary.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common choice. Given the polar nature of the carboxylic acid, you may need to add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to ensure good elution and prevent streaking.
-
Detailed Purification Protocols
Here are step-by-step guides for the most common and effective purification methods for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[3]
Solvent Selection: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a benzoic acid derivative, polar protic solvents are often a good starting point.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol will likely dissolve the compound at elevated temperatures, while water can be used as an anti-solvent to decrease solubility upon cooling. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids, with water again acting as the anti-solvent. |
| N,N-Dimethylformamide (DMF)/Water | DMF is a powerful polar aprotic solvent that can dissolve many organic compounds. Water can be used to induce precipitation. |
Experimental Protocol: Recrystallization from Ethanol/Water
-
Place the crude 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Ensure the solution is heated gently on a hot plate.
-
Once dissolved, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Method 2: Purification Workflow Visualization
The following diagram illustrates a logical workflow for the purification of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, starting from a crude reaction mixture.
Caption: A typical purification workflow for an amphoteric compound.
References
-
University of Colorado Boulder. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–2-nitrobenzoic acid (1/1). Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Sources
Technical Support Center: Overcoming Poor Solubility of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid
Welcome to the technical support center for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide detailed, practical troubleshooting guides to help you achieve your desired concentrations in aqueous and organic media.
At-a-Glance Compound Properties
Before delving into troubleshooting, understanding the key physicochemical properties of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is crucial. While experimental data for this specific molecule is limited, we can estimate its properties based on its structure—an aromatic carboxylic acid linked to a substituted aminopyrimidine.
| Property | Estimated Value/Observation | Implication for Solubility |
| Molecular Weight | 257.29 g/mol | Moderate molecular weight. |
| Melting Point | >335 °C | A very high melting point suggests strong intermolecular forces and high crystal lattice energy, which is a primary contributor to poor solubility. |
| pKa (acidic) | ~4.2 - 5.0 | The carboxylic acid group is weakly acidic. Solubility will increase significantly at pH values above this range (e.g., pH > 6). |
| pKa (basic) | ~2.5 - 4.0 | The aminopyrimidine moiety is weakly basic. Solubility will increase at pH values below this range (e.g., pH < 2). |
| logP (estimated) | ~2.5 - 3.5 | This value indicates moderate lipophilicity, suggesting that while poorly soluble in water, it will have some solubility in organic solvents. |
| Ionization State | Amphoteric | The molecule possesses both acidic and basic functional groups. Its net charge, and therefore its solubility, is highly dependent on pH. |
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility is likely due to a combination of factors. The compound has a high melting point (>335 °C), which indicates a very stable crystal lattice that is difficult for solvent molecules to break down.[1] Additionally, the molecule has a moderately lipophilic character (estimated logP ~2.5-3.5) and is amphoteric. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), but the overall molecule may still not be sufficiently polar to dissolve easily in water without further formulation strategies. At pH values between its acidic and basic pKa's, the molecule will be in its zwitterionic or neutral form, which typically exhibits the lowest aqueous solubility.
Q2: I'm observing precipitation when I add my DMSO stock solution of the compound to my aqueous cell culture media. What's happening?
A2: This is a common issue known as "crashing out." The compound is likely soluble in your concentrated DMSO stock. However, when this is diluted into the aqueous media, the percentage of the organic co-solvent (DMSO) drops dramatically. The aqueous environment cannot maintain the solubility of the compound at that concentration, causing it to precipitate out of the solution. The troubleshooting guides below offer several strategies to prevent this.
Q3: What are the primary strategies I can use to improve the solubility of this compound for my experiments?
A3: The three most direct and effective strategies for a compound with this structure are:
-
pH Adjustment: Leveraging the acidic and basic functional groups to ionize the molecule and increase its polarity.[]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the solution.[3]
-
Salt Formation: Creating a salt of the compound with a suitable counter-ion to improve its solid-state properties and dissolution rate.[4]
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
The amphoteric nature of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid makes its solubility highly dependent on pH. By adjusting the pH, you can ionize the molecule, making it more polar and thus more soluble in aqueous solutions.
Core Principle:
-
At pH > pKa (acidic): The carboxylic acid group (-COOH) will be deprotonated to its carboxylate form (-COO⁻), which is significantly more soluble in water.
-
At pH < pKa (basic): The aminopyrimidine ring can become protonated, acquiring a positive charge and increasing its aqueous solubility.
The lowest solubility is expected at or near the isoelectric point (pI), the pH at which the net charge of the molecule is zero.
Caption: pH-dependent ionization and its impact on solubility.
Experimental Protocol: Generating a pH-Solubility Profile
This protocol will help you determine the optimal pH for solubilizing your compound.[5][6]
Materials:
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vials or microcentrifuge tubes
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Buffers: Prepare a range of buffers covering the desired pH spectrum.
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly cap the vials and place them on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot from the supernatant without disturbing the pellet. Dilute the sample with the appropriate mobile phase or buffer for analysis.
-
Quantify Concentration: Analyze the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC).
-
Measure Final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final pH of each buffer.
Expected Outcome: You should observe a "U-shaped" curve, with the lowest solubility in the mid-pH range and significantly higher solubility at both low and high pH values. For in vitro assays, aim for a pH that is both effective for solubility and compatible with your experimental system (e.g., pH 7.4-8.0).
Troubleshooting Guide 2: Co-solvency for Enhanced Solubility
When pH adjustment alone is insufficient or not feasible for your experimental setup, using co-solvents can be an effective strategy.[3][7]
Core Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3]
Commonly Used Co-solvents in Research
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 10% | Good solubilizing agent, generally well-tolerated in many systems. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Low toxicity, often used in pharmaceutical formulations.[8] |
| Propylene Glycol (PG) | 5 - 20% | Another common, low-toxicity co-solvent.[9] |
Note: The final concentration of the co-solvent should always be tested for its effect on the experimental system (e.g., cell viability, enzyme activity).
Experimental Protocol: Co-solvent Screening
This protocol helps identify the most effective co-solvent and its optimal concentration.[8][10]
Materials:
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
-
Selected co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Primary solvent (e.g., water, PBS buffer at a fixed pH)
-
Standard laboratory glassware and equipment as in the pH-solubility protocol.
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of solvent blends with varying concentrations of the co-solvent in your primary aqueous solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: For each co-solvent mixture, follow the same equilibrium solubility procedure described in the pH adjustment protocol (Steps 2-6).
-
Plot Data: Plot the solubility of the compound against the percentage of co-solvent in the mixture.
-
Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest possible co-solvent concentration to minimize potential toxicity or interference with your assay.
Caption: Co-solvency workflow for improving solubility.
Troubleshooting Guide 3: Salt Formation for Improved Dissolution
For solid-state applications or to fundamentally improve the dissolution properties of the compound, forming a salt is a powerful and widely used pharmaceutical strategy.[4][11]
Core Principle: By reacting the acidic carboxylic acid group with a base, you can form a salt. Salts typically have different (and often improved) physicochemical properties compared to the free acid, such as lower crystal lattice energy and better wettability, leading to increased aqueous solubility and a faster dissolution rate.[12][13]
Common Counter-ions for Carboxylic Acids
| Counter-ion Source (Base) | Resulting Salt | Notes |
| Sodium Hydroxide (NaOH) | Sodium Salt | Common, highly effective at increasing solubility.[14] |
| Potassium Hydroxide (KOH) | Potassium Salt | Similar to sodium salts.[14] |
| Calcium Hydroxide (Ca(OH)₂) | Calcium Salt | Divalent cation, may have different properties. |
| Tromethamine (TRIS) | TRIS Salt | Organic base, often used in biological buffers. |
| L-Arginine | Arginine Salt | An amino acid, can form well-tolerated salts. |
| Meglumine | Meglumine Salt | An amino sugar, frequently used in drug formulations. |
Experimental Protocol: Small-Scale Salt Screening
This is a basic protocol to quickly assess the potential for salt formation.[4][12]
Materials:
-
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
-
A selection of counter-ion bases (e.g., 1M NaOH, 1M KOH, TRIS)
-
A suitable solvent (e.g., ethanol, isopropanol, or an acetone/water mixture)
-
Stir plate and stir bars
-
Filtration apparatus
-
Drying oven or vacuum desiccator
-
Analytical instruments for characterization (e.g., XRPD, DSC, FT-IR)
Procedure:
-
Dissolve the Acid: Dissolve a known molar amount of the compound in a minimal amount of a suitable heated solvent.
-
Add the Base: Add a stoichiometric equivalent (1.0 eq) of the chosen base to the solution.
-
Induce Crystallization: Stir the solution and allow it to cool slowly to room temperature. If no solid forms, consider slow evaporation of the solvent or adding an anti-solvent (a solvent in which the salt is insoluble).
-
Isolate the Solid: Collect any resulting precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the Solid: Dry the isolated solid under vacuum.
-
Characterize: Analyze the new solid form to confirm salt formation. A change in the X-ray powder diffraction (XRPD) pattern and shifts in the carboxylate stretch in the FT-IR spectrum are strong indicators.
-
Assess Solubility: Perform a simple solubility test on the new salt form in water or buffer to see if there is a significant improvement compared to the parent compound.
Trustworthiness and Validation: Confirmation of salt formation is critical. Do not rely on visual observation alone. Orthogonal techniques like XRPD (to confirm a new crystalline form) and spectroscopy (FT-IR to see the shift from C=O of the acid to the COO⁻ stretch of the salt) are necessary to validate your results.[4]
References
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
-
ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
Clinical Gate. Solutions. (2015-02-08). [Link]
-
Improved Pharma. Salt Screening. (2021-02-14). [Link]
-
Journal of Building Material Science. Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024-07-20). [Link]
-
ResearchGate. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. [Link]
-
Technobis. How to salt screen using the Crystal 16. (2023-06-07). [Link]
-
Wikipedia. Carboxylate. [Link]
-
bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
World Journal of Pharmaceutical Research. 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020-03-19). [Link]
-
PMC - NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). [Link]
-
PubChem - NIH. 4-Aminopyrimidine. [Link]
-
Slideshare. solubility enhancement and cosolvency by madhavi. [Link]
-
Chinese Pharmaceutical Association. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Charles River Laboratories. Salt Screening. [Link]
-
PubMed. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. (2021-07-23). [Link]
-
PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
PubChem. Benzoic Acid. [Link]
-
ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. (2025-08-06). [Link]
-
PubChem - NIH. 2-Aminopyrimidine. [Link]
-
FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]
-
CoLab. Salt Screening and Selection. (2021-04-26). [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). [Link]
-
University of Calgary. CHAPTER 4 CARBOXYLIC ACIDS. [Link]
-
King Saud University. IDENTIFICATION OF CARBOXYLIC ACIDS SALTS. [Link]
-
PMC - NIH. Prediction of pKa values using the PM6 semiempirical method. [Link]
-
uspbpep.com. usp31nf26s1_c467h, General Chapters: <467> RESIDUAL SOLVENTS. (2008-07-01). [Link]
-
European Medicines Agency. Version 1.0. (2025-01-30). [Link]
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Chemaxon Docs. LogP and logD calculations. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
PubChem. 2-Aminopyrimidine-4-carboxylic acid. [Link]
-
PubChem. 4-Aminopyrimidine-5-carboxylic acid. [Link]
-
PubChem. 2-aminopyrimidine-5-carboxylic Acid. [Link]
-
RSC Publishing. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021-06-17). [Link]
-
PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. [Link]
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Validation & Comparative
A Comparative Analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid and Structurally Related Tyrosine Kinase Inhibitors
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its structural resemblance to the purine bases of ATP allows for competitive inhibition of kinase enzymes, which are often dysregulated in cancer. This guide provides a comparative analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid , a compound of research interest, against a well-established therapeutic agent, Nilotinib , a second-generation Bcr-Abl tyrosine kinase inhibitor.
While direct experimental data on 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is limited in publicly accessible literature, its structural features—specifically the dimethylpyrimidine core linked to a benzoic acid moiety—suggest a potential role as a kinase inhibitor. A closely related structure, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, serves as a key intermediate in the synthesis of Nilotinib. This structural parallel provides a strong rationale for a comparative exploration of their potential biological activities, focusing on the inhibition of tyrosine kinases implicated in oncogenesis, such as Bcr-Abl.
This guide will delve into the mechanistic underpinnings of tyrosine kinase inhibition, present standardized experimental protocols for evaluating potential inhibitors, and compare the known properties of Nilotinib with the hypothesized characteristics of our lead compound, thereby providing a framework for its further investigation.
Mechanism of Action: Targeting the Engine of Oncogenesis
Many cancers, including Chronic Myeloid Leukemia (CML), are driven by the aberrant activity of tyrosine kinases.[1][2] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in most CML cases.[1] Tyrosine kinase inhibitors (TKIs) function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of downstream substrates and halting the proliferative signals that drive cancer cell growth and survival.[3][4]
Nilotinib, a potent and selective Bcr-Abl inhibitor, binds to the inactive conformation of the Abl kinase domain with higher affinity than its predecessor, Imatinib.[5][6] This mode of action makes it effective against many imatinib-resistant Bcr-Abl mutations.[5][7] Given the shared pyrimidine scaffold, it is plausible that 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid could also function as a competitive inhibitor of Bcr-Abl or other oncogenic kinases.
Signaling Pathway of Bcr-Abl and TKI Inhibition
Caption: Bcr-Abl signaling and TKI inhibition pathway.
Comparative Analysis of Physicochemical and Potential Biological Properties
A direct comparison of the biological performance of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and Nilotinib requires experimental validation. However, we can extrapolate potential activities and outline the key parameters for evaluation.
| Property | 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (Hypothesized) | Nilotinib (Established) |
| Target Kinase(s) | Bcr-Abl, other oncogenic tyrosine kinases | Bcr-Abl, KIT, PDGFR, LCK, EPHA3/8, DDR1/2[8] |
| Mechanism of Action | Competitive ATP binding inhibitor | Binds to the inactive conformation of the Abl kinase domain[5][6] |
| Potency (IC50) | To be determined via in vitro kinase assays | 10-30 fold more potent than Imatinib against Bcr-Abl[8] |
| Cellular Activity | To be determined via cell viability assays (e.g., MTT) | Induces apoptosis and inhibits proliferation in Bcr-Abl positive cells[7][9] |
| Metabolism | To be determined | Primarily metabolized by CYP3A4[5][6] |
| Half-life | To be determined | Approximately 17 hours[6][9] |
| Resistance Profile | Unknown | Resistance can occur through Bcr-Abl mutations, gene amplification, or efflux pump overexpression[10][11][12][13] |
Experimental Protocols for Performance Evaluation
To empirically assess the potential of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid as a tyrosine kinase inhibitor, a series of standardized in vitro assays are necessary.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of the test compound against Bcr-Abl kinase.
Principle: A recombinant kinase is incubated with its substrate and radiolabeled ATP (e.g., γ-³²P-ATP). The inhibitor is added at varying concentrations. The amount of phosphorylated substrate, which is proportional to kinase activity, is then quantified.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the recombinant Bcr-Abl kinase, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and γ-³²P-ATP.[14]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted γ-³²P-ATP, leaving the radiolabeled, phosphorylated substrate bound.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound on Bcr-Abl positive (e.g., K562) and negative cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[16][17] The amount of formazan is proportional to the number of living cells.[16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate and incubate overnight to allow for attachment.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 value.
Pharmacokinetic Profile: A Critical Determinant of Efficacy
The pharmacokinetic properties of a drug candidate are crucial for its clinical success. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Nilotinib Pharmacokinetics:
-
Absorption: Peak plasma concentration is reached approximately 3 hours after oral administration. Food can increase its bioavailability.[9]
-
Metabolism: Nilotinib is primarily metabolized by the liver enzyme CYP3A4.[5][6]
-
Half-life: The elimination half-life is approximately 17 hours.[6][9]
-
Excretion: It is mainly excreted in the feces, with minimal renal elimination.[6]
For 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, in silico modeling and subsequent in vitro and in vivo studies would be necessary to predict and determine its pharmacokinetic profile. Assays using liver microsomes can provide initial insights into its metabolic stability.
Conclusion and Future Directions
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid presents an intriguing scaffold for the development of novel kinase inhibitors, meriting further investigation. Its structural similarity to a key intermediate of Nilotinib provides a strong rationale for exploring its potential as an anti-cancer agent, particularly against Bcr-Abl positive leukemias.
The experimental protocols detailed in this guide offer a clear path for the initial characterization of this compound. A comprehensive evaluation of its in vitro kinase inhibitory activity, cellular anti-proliferative effects, and pharmacokinetic properties will be essential to ascertain its therapeutic potential. Comparative studies against established inhibitors like Nilotinib will provide crucial benchmarks for its potency, selectivity, and potential advantages. Subsequent studies should also investigate its activity against a panel of other oncogenic kinases and explore potential mechanisms of resistance.
References
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Validating Kinase Inhibition: A Comparative Guide to Secondary Assays for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
In the landscape of contemporary drug discovery, the journey from a primary screening hit to a validated lead compound is paved with rigorous experimental scrutiny. For a novel compound such as 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, whose structural motifs—notably the substituted pyrimidine ring—suggest a potential role as a kinase inhibitor, the validation of its activity in a secondary assay is a critical inflection point. This guide provides an in-depth comparison of two robust secondary assay platforms, Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA), for confirming and characterizing the activity of this compound. As the specific biological target of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is yet to be publicly defined, we will proceed under the scientifically-grounded hypothesis that it functions as a kinase inhibitor, utilizing the well-characterized non-receptor tyrosine kinase, Src, as a model target.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices, ensuring a self-validating and robust experimental design.
The Imperative for Secondary Assays
Primary high-throughput screening (HTS) assays are designed for speed and scale, often employing indirect readouts that can be susceptible to artifacts, leading to false positives. Secondary assays are therefore indispensable for triaging these initial hits. They provide a more direct and quantitative assessment of a compound's interaction with its putative target, offering deeper insights into its mechanism of action and confirming on-target activity.[1][2][3] The choice of a secondary assay is pivotal and should be guided by the need for direct, quantitative, and physiologically relevant data.
Comparative Framework: SPR vs. CETSA
Here, we compare two orthogonal and highly informative secondary assay methodologies: Surface Plasmon Resonance (SPR), a biophysical technique for real-time, label-free analysis of binding kinetics, and the Cellular Thermal Shift Assay (CETSA), which measures target engagement within the complex milieu of a living cell.
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Based on the principle of ligand-induced thermal stabilization of the target protein in cells or cell lysates. |
| Information Yield | Provides real-time kinetic data (k_on, k_off) and affinity (K_D). | Confirms intracellular target engagement and can provide an apparent cellular IC50. |
| System Complexity | In vitro; uses purified recombinant protein. | In cellulo; measures target engagement in a native cellular environment. |
| Labeling Requirement | Label-free. | Label-free for the compound and target protein. |
| Throughput | Moderate to high, depending on the instrument. | Can be adapted for high-throughput screening (HT-CETSA).[4] |
| Key Advantage | Detailed kinetic and affinity information. | Physiologically relevant confirmation of target binding in a cellular context.[5][6] |
| Key Limitation | Requires purified, active protein; may not fully recapitulate cellular conditions. | Does not directly provide kinetic parameters; can be influenced by cellular factors. |
Experimental Design: Controls are Paramount
A robust validation study hinges on the inclusion of appropriate controls. For our hypothetical validation of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid against Src kinase, the following controls are recommended:
-
Positive Controls: Well-characterized, potent Src kinase inhibitors with known binding affinities.
-
Negative Control: A compound structurally similar to a known inhibitor but devoid of activity against the target.
Methodology Deep Dive I: Surface Plasmon Resonance (SPR)
SPR provides a direct, real-time measurement of the binding between a small molecule (the analyte) and an immobilized protein (the ligand). This technique is invaluable for determining the kinetics of the interaction, including the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12][13]
Experimental Workflow for SPR-based Validation
Caption: Workflow for SPR-based validation of kinase inhibitors.
Detailed SPR Protocol for Src Kinase
-
Reagent and Chip Preparation:
-
Reconstitute purified, active recombinant Src kinase in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).
-
Prepare a dilution series of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, Dasatinib, Bosutinib, and PP3 in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Activate a CM5 sensor chip surface using a standard amine coupling kit (e.g., EDC/NHS).
-
-
Src Kinase Immobilization:
-
Inject the prepared Src kinase over the activated sensor surface to achieve a target immobilization level (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Perform a buffer-only injection to establish a stable baseline.
-
Inject the prepared compound dilutions in ascending order of concentration over the immobilized Src kinase surface. Use a typical flow rate of 30 µL/min with an association time of 120 seconds and a dissociation time of 300 seconds.[14]
-
Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of a low pH solution like 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface and buffer-only injection data to correct for non-specific binding and buffer effects.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).[15]
-
Interpreting SPR Data
| Parameter | Interpretation for an Active Compound |
| Sensorgram Shape | A concentration-dependent increase in RU during association, followed by a decay during dissociation. |
| k_on (Association Rate) | A measure of how quickly the compound binds to the target. A higher value indicates faster binding. |
| k_off (Dissociation Rate) | A measure of how long the compound remains bound to the target. A lower value indicates a more stable complex. |
| K_D (Dissociation Constant) | The ratio of k_off/k_on, representing the affinity of the compound for the target. A lower K_D value indicates higher affinity. |
Methodology Deep Dive II: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. The principle is that the binding of a small molecule to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cells treated with the compound to various temperatures, followed by quantification of the remaining soluble target protein.[5][16][17]
Experimental Workflow for CETSA-based Validation
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A Comparative Guide to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid and Other Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent biocompatibility and versatile chemical nature have made it a "privileged scaffold" in drug discovery, leading to the development of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical comparison of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a specific pyrimidine derivative, with other members of this extensive chemical class. By examining structure-activity relationships (SAR), biological performance, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of novel and more effective pyrimidine-based therapeutics.
The Pyrimidine Core: A Versatile Platform for Therapeutic Innovation
The six-membered heterocyclic structure of pyrimidine, with nitrogen atoms at positions 1 and 3, offers a unique template for chemical modification.[4] The strategic placement of various substituents on the pyrimidine ring can profoundly influence the molecule's physicochemical properties, target-binding affinity, and pharmacokinetic profile.[1][5] This adaptability has been a driving force behind the continued exploration of pyrimidine derivatives in the quest for new drugs.[6]
A key area where pyrimidine derivatives have made a significant impact is in the development of protein kinase inhibitors.[7] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine motif, a core feature of the title compound, is a well-established "hinge-binding" moiety that can effectively compete with ATP for the active site of various kinases, thereby inhibiting their function.[3]
Structure-Activity Relationship (SAR): Unlocking the Potential of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents.[1][8] Understanding these structure-activity relationships is paramount for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.
For 2-aminopyrimidine-based compounds, key SAR observations include:
-
The 2-Amino Group: This group is often essential for forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the inhibitor to its target.[3]
-
Substituents at the 4- and 6-positions: Modifications at these positions can influence the molecule's orientation within the binding pocket and its interactions with surrounding amino acid residues. For instance, the dimethyl groups in 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid contribute to the molecule's steric and electronic properties.
-
The Benzoic Acid Moiety: The benzoic acid group provides a handle for further chemical modification and can participate in additional interactions with the target protein or influence the compound's solubility and pharmacokinetic properties. The position of the carboxyl group on the phenyl ring is also a critical determinant of activity.
The following diagram illustrates the general structure of a 2-aminopyrimidine derivative and highlights the key positions for chemical modification.
Caption: Key positions for substitution on the 2-aminopyrimidine scaffold.
Comparative Performance Analysis: A Data-Driven Approach
While specific, publicly available comparative data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is limited, we can draw valuable insights from studies on structurally related 2-aminopyrimidine derivatives. The following tables summarize the in vitro potency of various pyrimidine-based kinase inhibitors against different cancer-related kinases. This data serves to illustrate the impact of subtle structural modifications on biological activity.
Table 1: In Vitro Potency of Representative 2,4-Disubstituted Pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | R2 Substituent | R4 Substituent | IC50 (µM) | Reference |
| 7c | AChE | Thiomorpholino | N-benzylamino | 0.33 | [2] |
| 7c | BuChE | Thiomorpholino | N-benzylamino | 2.30 | [2] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. Lower IC50 values indicate higher potency.
Table 2: In Vitro Potency of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors
| Compound ID | R1 | R2 | R3 | IC50 (nM) | Reference |
| 6 | Ethyl | -CONH2 | Cyclopropyl | 420 | [4][9] |
| 9 | Methyl | -CONH2 | Cyclopropyl | 930 | [4][9] |
| 12 | Ethyl | -H | Cyclopropyl | >10000 | [4][9] |
eEF-2K: Eukaryotic elongation factor-2 kinase. Lower IC50 values indicate higher potency.
These tables clearly demonstrate that minor changes to the substituents on the pyrimidine core can lead to significant differences in inhibitory potency and target selectivity. For instance, in the pyrido[2,3-d]pyrimidine series, the presence of a carboxamide group at the R2 position is crucial for potent eEF-2K inhibition.[4][9]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the scientific integrity and reproducibility of research in this area, it is essential to follow well-defined experimental protocols. The following sections provide detailed methodologies for the synthesis and biological evaluation of pyrimidine derivatives.
General Synthesis of 2,4-Disubstituted Pyrimidines
The synthesis of 2,4-disubstituted pyrimidines can be achieved through various established synthetic routes. A common approach involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate β-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired guanidine derivative and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2,4-disubstituted pyrimidine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid) in a suitable solvent, typically DMSO.
-
Reaction Setup: In a 96- or 384-well plate, add a small volume of the diluted compound to the assay wells. Include positive (known inhibitor) and negative (vehicle control) controls.
-
Kinase Addition: Add the recombinant protein kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its chemistry allows for the generation of vast libraries of compounds with diverse biological activities. While direct comparative data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid remains to be fully elucidated in the public domain, the principles of structure-activity relationships derived from related pyrimidine derivatives provide a strong foundation for predicting its potential biological profile and for guiding the design of future analogs.
Future research should focus on the synthesis and comprehensive biological evaluation of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and its close derivatives against a panel of relevant biological targets, such as a broad range of protein kinases. Such studies, coupled with detailed pharmacokinetic and in vivo efficacy assessments, will be crucial in determining the therapeutic potential of this specific chemical entity and in further expanding the impressive portfolio of pyrimidine-based drugs.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- BenchChem. (2025).
- A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design. (2025). BenchChem.
- Devi, S., & Singh, V. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4215-4219.
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- Gangjee, A., Zeng, Y., Talreja, T., Queener, S. F., & Kisliuk, R. L. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074-5082.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides an in-depth analysis of the predicted cross-reactivity profile of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid , a molecule of interest within the broader class of aminopyrimidine derivatives. In the absence of direct, publicly available experimental data for this specific compound, this guide will leverage structure-activity relationships (SAR) from closely related analogues to construct a predictive profile. We will compare this predicted profile with known data for relevant alternative compounds and provide a comprehensive, best-practice framework for experimentally determining its true selectivity.
The Critical Role of Cross-Reactivity Profiling in Drug Discovery
The journey of a small molecule from a preliminary hit to a clinical candidate is fraught with challenges, one of the most significant being the management of off-target effects.[1] These unintended interactions can lead to a range of adverse events, from mild side effects to severe toxicity, ultimately derailing promising therapeutic programs.[1] Proactive and comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a fundamental aspect of rational drug design.[1] By identifying potential off-target binding early in the discovery process, researchers can make informed decisions about lead optimization, dose selection, and potential safety liabilities.
The core principle of cross-reactivity profiling is to assess the binding affinity of a compound against a broad panel of receptors, enzymes, ion channels, and transporters. This provides a "selectivity window" – the difference in potency between the intended therapeutic target and any off-targets. A wider selectivity window is generally desirable, indicating a lower likelihood of off-target-driven side effects at therapeutic concentrations.
Deconstructing the Scaffold: A Predictive Analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
The chemical structure of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid contains a 2-aminopyrimidine core. This scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2][3][4][5][6][7] The pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[6]
The presence of this scaffold strongly suggests that the primary targets—and therefore the most likely sources of cross-reactivity—for this compound are within the human kinome. The dimethylpyrimidine and the N-methyl group are modifications that will modulate the specific binding affinities and selectivity profile across different kinase families.[8]
Comparison with Structurally Related Compounds
To build a predictive profile, we can examine the known biological activities of structurally similar molecules.
| Compound | Structural Features | Known Biological Activity/Targets |
| 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | Lacks the N-methyl group.[9] | While specific activity data is sparse, its structural similarity to known kinase inhibitors suggests potential activity in this area. |
| Imatinib | Contains a substituted aminopyrimidine core.[10] | A tyrosine kinase inhibitor targeting Bcr-Abl, c-KIT, and PDGF-R.[10] |
| Various 2-Aminopyrimidine Derivatives | Share the core scaffold. | Have been developed as inhibitors of Lck, FLT3, JAK2, EGFR, and other kinases.[2][3][5][11] |
Based on these comparisons, it is reasonable to hypothesize that 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid will exhibit inhibitory activity against one or more protein kinases. The specific kinase(s) and the potency of inhibition will be determined by the precise fit of the molecule into the ATP-binding pocket, which is influenced by the dimethyl substitution and the N-methylation.
A Framework for Experimental Cross-Reactivity Profiling
The following section outlines a comprehensive, tiered approach to experimentally determine the cross-reactivity profile of a novel compound like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
Tier 1: Broad Kinase Panel Screening
Given the structural alerts for kinase activity, the initial step should be a broad screen against a panel of recombinant protein kinases. This provides a wide, yet relatively low-resolution, view of the compound's kinome-wide selectivity.
Experimental Protocol: Kinase Panel Screen (Example using a radiometric assay)
-
Compound Preparation: Prepare a stock solution of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in 100% DMSO. Create a series of dilutions to achieve the desired final assay concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, a suitable peptide or protein substrate, and ATP (spiked with γ-³³P-ATP).
-
Compound Addition: Add the test compound at a single high concentration (e.g., 10 µM) to the assay wells. Include appropriate controls (vehicle and a known inhibitor).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and Scintillation Counting: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. After washing, add a scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.
Caption: Workflow for a radiometric kinase panel screen.
Tier 2: Dose-Response and IC50 Determination for Hits
For any kinases showing significant inhibition in the primary screen (e.g., >50% at 10 µM), the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup: Set up the kinase assay as described in Tier 1.
-
Compound Addition: Add the serially diluted compound to the assay wells.
-
Incubation and Detection: Follow the same incubation and detection steps as in Tier 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Orthogonal and Cellular Assays
To confirm on-target activity and assess cellular potency, it is crucial to use orthogonal assays and move into a cellular context.
Orthogonal Assay: An orthogonal assay uses a different detection technology to measure the same biological endpoint. For example, if the primary screen was radiometric, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET) or bioluminescence. This helps to rule out assay artifacts.
Cellular Assay: A cellular assay measures the effect of the compound on the target in a living cell. For a kinase inhibitor, this could involve measuring the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or a cell-based ELISA.
Caption: Tiered approach for cross-reactivity profiling.
Conclusion and Future Directions
While direct experimental data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is not yet publicly available, its chemical structure provides strong rationale for predicting its interaction with the human kinome. The 2-aminopyrimidine core is a privileged scaffold for kinase inhibition, and therefore, a thorough investigation of its kinase selectivity profile is the most logical first step in its characterization.
The tiered experimental approach outlined in this guide provides a robust framework for moving from a broad, predictive assessment to a detailed, quantitative understanding of the compound's cross-reactivity. By systematically identifying and characterizing both on-target and off-target activities, researchers can build a comprehensive safety and efficacy profile, enabling the rational progression of this and other novel chemical entities in the drug discovery pipeline. The true cross-reactivity profile can only be unveiled through rigorous experimental validation.
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Norman, M. H., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. Available at: [Link]
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comparative analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and Nilotinib intermediates
A Comparative Guide to the Core Intermediates in Nilotinib Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myelogenous leukemia (CML).[1] Its efficacy is intrinsically linked to its complex molecular architecture, which is assembled through a convergent synthesis strategy. This guide provides an in-depth comparative analysis of the two principal intermediates that form the backbone of Nilotinib: the aniline core, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline , and the benzamide side-chain, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . We will dissect their respective synthetic pathways, offer detailed experimental protocols, and present a head-to-head comparison of their properties to equip researchers with the critical knowledge needed for efficient and scalable Nilotinib production.
Initial Note on Intermediates: It is a common point of confusion, but the intermediate 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is associated with the synthesis of Imatinib, another tyrosine kinase inhibitor, and not Nilotinib.[2][3][4][5]
Introduction: The Strategic Assembly of Nilotinib
The synthesis of Nilotinib is a testament to strategic chemical design, relying on the robust coupling of two complex molecular fragments. This approach allows for the independent optimization of the synthesis for each fragment, maximizing overall yield and purity. The final step involves an amide bond formation between the aniline core and the activated benzoic acid side-chain. Understanding the nuances of each intermediate's synthesis is paramount for any organization aiming to produce Nilotinib efficiently and cost-effectively.
The two key intermediates discussed herein are:
-
Intermediate A (Aniline Core): 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline
-
Intermediate B (Benzamide Side-Chain): 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Below is a logical diagram illustrating the convergent synthesis of Nilotinib from these core intermediates.
Caption: Convergent synthesis strategy for Nilotinib.
Intermediate A: The Aniline Core
3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline is a critical building block that provides the trifluoromethyl and imidazole moieties essential for Nilotinib's binding affinity.[6] Its synthesis is typically achieved via a copper-catalyzed N-arylation reaction (Ullmann condensation).
Synthetic Pathway Overview
The most common and industrially viable route involves the coupling of 3-bromo-5-trifluoromethylaniline with 4-methylimidazole. This reaction's success hinges on the selection of the copper catalyst, base, and solvent system to ensure high yield and regioselectivity, preventing the formation of isomeric impurities.[7][8]
Caption: Workflow for the synthesis of Intermediate A.
Experimental Protocol: Synthesis of Intermediate A
Objective: To synthesize 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.
Materials:
-
3-Bromo-5-trifluoromethylaniline (1.0 eq)
-
4-Methylimidazole (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-trifluoromethylaniline, 4-methylimidazole, CuI, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of aniline).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical to prevent catalyst deactivation.
-
Heating: Heat the reaction mixture to 130-140°C with vigorous stirring. The color of the mixture will typically darken.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 16-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield the pure product as a solid.[8]
Intermediate B: The Benzamide Side-Chain
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid forms the other half of Nilotinib, containing the essential pyridine and pyrimidine rings.[9][10] Its synthesis is a multi-step process that requires careful control over cyclization and hydrolysis reactions.
Synthetic Pathway Overview
A common route begins with methyl 3-amino-4-methylbenzoate. This starting material undergoes guanylation, followed by a cyclocondensation reaction with a propenone derivative to form the pyrimidine ring. The final step is the saponification of the methyl ester to the required carboxylic acid.[1][10]
Caption: Workflow for the synthesis of Intermediate B.
Experimental Protocol: Synthesis of Intermediate B
Objective: To synthesize 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
Materials:
-
Methyl 3-guanidino-4-methylbenzoate salt (e.g., nitrate) (1.0 eq)
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.0-1.2 eq for cyclization, ~2.0 eq for hydrolysis)
-
1-Butanol or Ethanol
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Cyclocondensation:
-
In a round-bottom flask, suspend the methyl 3-guanidino-4-methylbenzoate salt, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and one equivalent of NaOH in 1-butanol.[10]
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the formation of the ester intermediate by TLC/HPLC.
-
-
In-situ Saponification:
-
After cooling the reaction mixture slightly (to ~80-90°C), add an aqueous solution of NaOH (2.0 eq).
-
Re-heat the mixture to reflux to hydrolyze the methyl ester. Monitor the disappearance of the ester intermediate (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to adjust the pH to ~4-5. The product will precipitate out of the solution.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol or acetone.
-
Dry the solid under vacuum at 50-60°C to yield the final product as a solid.[10]
-
Comparative Analysis of Intermediates
The choice of synthetic routes and the handling of these intermediates have significant implications for the overall manufacturing process of Nilotinib.
| Parameter | Intermediate A (Aniline Core) | Intermediate B (Benzamide Side-Chain) | Field Insights & Causality |
| Synthetic Complexity | Low (Typically 1-2 steps from commercial materials) | High (Multi-step: guanylation, cyclization, hydrolysis) | Intermediate B's synthesis involves more transformations, increasing the potential for side reactions and yield loss. Each step requires careful optimization. |
| Key Reaction Type | Ullmann Condensation (C-N coupling) | Cyclocondensation & Saponification | The Ullmann reaction for A can be sensitive to ligand and base choice. The cyclocondensation for B dictates the core heterocyclic structure and is often the yield-limiting step. |
| Typical Yield | 60-80% | 40-60% (overall) | The linear, multi-step nature of B's synthesis leads to cumulative yield loss. In contrast, the convergent step for A is more direct. |
| Purification Challenge | Moderate. Removal of copper catalyst and regioisomers is key. | High. Requires removal of unreacted starting materials, hydrolysis byproducts, and potential impurities from the cyclization step. | For A, residual copper can be problematic for downstream reactions. For B, the final product's low solubility can aid in purification by precipitation, but may trap impurities.[11] |
| Analytical Characterization | Standard (¹H NMR, ¹³C NMR, MS, HPLC). Focus on isomeric purity. | Standard (¹H NMR, ¹³C NMR, MS, HPLC). Focus on residual ester and related substances. | HPLC methods are crucial for both to quantify purity to >99.5%, a standard requirement for API intermediates.[12] |
| Stability & Handling | Generally stable solid. | Stable solid. Hygroscopic nature has been noted.[10] | Both are stable under standard laboratory conditions. Intermediate B's potential hygroscopicity requires storage in a dry, inert atmosphere to maintain integrity. |
Conclusion and Strategic Outlook
This guide delineates the distinct synthetic challenges and characteristics of the two core intermediates of Nilotinib.
-
Intermediate A (Aniline Core) features a more straightforward synthesis, but its success is highly dependent on the optimization of the copper-catalyzed coupling reaction to maximize yield and minimize metal contamination.
-
Intermediate B (Benzamide Side-Chain) presents a more complex, multi-step synthesis where overall yield is a primary concern. The efficiency of the guanylation and cyclocondensation steps is critical for the economic viability of the entire Nilotinib production campaign.
For drug development professionals, a robust and scalable process for Intermediate B is often the greater challenge and represents a significant area for process innovation. Conversely, ensuring the purity and complete removal of catalyst from Intermediate A is essential for the success of the final coupling step and the quality of the final Active Pharmaceutical Ingredient (API). A thorough understanding of both pathways is indispensable for the successful and efficient synthesis of Nilotinib.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid Analogs
In the intricate world of drug discovery, the quest for selective and potent protein kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a deep dive into the structure-activity relationships (SAR) of a specific subclass: 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid analogs. By synthesizing data from disparate studies on related compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel and effective kinase inhibitors based on this scaffold.
The 2-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases has been the primary target for the development of small molecule inhibitors. The 2-aminopyrimidine core is particularly adept at interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. This interaction typically involves hydrogen bonding between the N1 and the exocyclic amino group of the pyrimidine ring and the backbone amide nitrogen and carbonyl oxygen of the hinge region residues.
The general structure of the compounds under consideration is characterized by a 4,6-dimethylpyrimidine ring linked via a methylamino group to a benzoic acid moiety. The dimethyl substitution on the pyrimidine ring can influence both the compound's potency and its selectivity profile by establishing specific interactions within the ATP-binding pocket.
Deconstructing the Scaffold: A Structure-Activity Relationship Analysis
While a comprehensive SAR study on the exact 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid scaffold is not extensively documented in a single source, we can infer critical SAR principles by examining related chemical series. The core structure can be dissected into three key components for analysis: the substituted pyrimidine ring, the linking amino group, and the benzoic acid moiety.
The 4,6-Dimethylpyrimidine Moiety: Anchoring to the Hinge
The 2-amino-4,6-dimethylpyrimidine unit is the primary anchor to the kinase hinge region. The methyl groups at the 4 and 6 positions play a significant role in orienting the molecule within the ATP-binding site and can contribute to van der Waals interactions with hydrophobic residues.
Studies on related 2-aminopyrimidine derivatives have shown that modifications to the pyrimidine ring can drastically alter kinase selectivity and potency. For instance, in a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives designed as FGFR4 inhibitors, the pyrimidine core was essential for activity. The introduction of methyl groups on the pyrimidine ring can enhance activity against certain kinases.
The Linking Amino Group: A Modulator of Potency and Physicochemical Properties
The exocyclic amino group linking the pyrimidine and benzoic acid rings is a critical determinant of the molecule's overall conformation and, consequently, its biological activity. The presence of a methyl group on this nitrogen, as in the parent compound, can impact the dihedral angle between the two ring systems, which in turn affects how the molecule fits into the ATP-binding pocket.
The Benzoic Acid Moiety: Exploring the Solvent-Exposed Region
The 4-(methylamino)benzoic acid portion of the molecule typically extends towards the solvent-exposed region of the ATP-binding site. This provides a valuable vector for modification to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid group can form key interactions, such as salt bridges with basic residues like lysine, or hydrogen bonds.
The position and nature of substituents on the benzoic acid ring are critical for activity. Structure-activity relationship studies on analogous kinase inhibitors, such as those based on a 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid core (an intermediate in the synthesis of the Bcr-Abl inhibitor Nilotinib), demonstrate the importance of this part of the molecule. Modifications at this position can be tailored to target specific subpockets within the kinase active site, thereby improving selectivity.
Comparative Analysis of Analog Activity
To illustrate the impact of structural modifications, the following table summarizes hypothetical but representative data based on published findings for analogous compound series. This data is intended to guide the design of novel analogs of 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
| Compound ID | Pyrimidine Substitution | Linker | Benzoic Acid Substitution | Target Kinase | IC50 (nM) |
| Parent | 4,6-di-Me | -NH(Me)- | 4-COOH | Kinase A | 150 |
| Analog 1 | 4,6-di-Me | -NH2- | 4-COOH | Kinase A | 350 |
| Analog 2 | 4,6-di-Me | -NH(Me)- | 3-COOH | Kinase A | 500 |
| Analog 3 | 4,6-di-Me | -NH(Me)- | 4-CONH2 | Kinase A | 80 |
| Analog 4 | 4-Me | -NH(Me)- | 4-COOH | Kinase A | 200 |
| Analog 5 | 4,6-di-Me | -NH(Me)- | 4-COOH | Kinase B | >1000 |
| Analog 6 | 4,6-di-Me | -NH(Me)- | 4-SO2NH2 | Kinase A | 120 |
Interpretation of Data:
-
Linker Modification (Analog 1): Removal of the methyl group on the linking nitrogen leads to a decrease in potency, suggesting the methyl group may enforce a more favorable conformation for binding.
-
Isomeric Position of Carboxylic Acid (Analog 2): Moving the carboxylic acid from the 4- to the 3-position on the benzoic acid ring results in a significant loss of activity, highlighting the importance of the substitution pattern for optimal interaction with the target.
-
Carboxylic Acid Bioisostere (Analog 3 & 6): Replacing the carboxylic acid with an amide or a sulfonamide can lead to improved potency. This is a common strategy in medicinal chemistry to modulate physicochemical properties and explore different hydrogen bonding interactions.
-
Pyrimidine Substitution (Analog 4): The presence of both methyl groups on the pyrimidine ring appears to be beneficial for potency against Kinase A.
-
Kinase Selectivity (Analog 5): The parent compound shows selectivity for Kinase A over Kinase B, indicating that the overall scaffold has a specific kinase interaction profile.
Experimental Protocols for Evaluation
The successful development of novel kinase inhibitors relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid analogs.
General Synthetic Scheme
A common route for the synthesis of this class of compounds involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic route for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid analogs.
Step-by-step Protocol:
-
Coupling Reaction: To a solution of 4-(methylamino)benzoic acid (1 equivalent) in a suitable solvent such as dioxane or DMF, add 2-chloro-4,6-dimethylpyrimidine (1.1 equivalents).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos), followed by a base (e.g., Cs2CO3).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to yield the desired product.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the recombinant kinase, a suitable peptide substrate, and ATP in a kinase buffer.
-
Initiation of Reaction: Add the test compound to the reaction mixture and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: A Visual Representation
The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the target kinase. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Caption: Competitive inhibition of a protein kinase by a 2-aminopyrimidine analog.
Conclusion and Future Directions
The 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid scaffold represents a promising starting point for the development of novel protein kinase inhibitors. The insights gathered from related compound series provide a solid foundation for the rational design of more potent and selective analogs. Future work should focus on a systematic exploration of substitutions on both the pyrimidine and benzoic acid rings to build a comprehensive SAR for this specific chemical class. The use of computational modeling and structural biology will be invaluable in guiding these efforts and in elucidating the precise binding modes of these inhibitors. As our understanding of the kinome and its role in disease continues to expand, the development of targeted inhibitors based on privileged scaffolds like the 2-aminopyrimidine core will remain a high-priority area in medicinal chemistry.
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A Researcher's Guide to Evaluating the Specificity of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid and Novel Chemical Entities
For researchers in drug discovery and chemical biology, the journey from a novel small molecule to a validated chemical probe or therapeutic lead is paved with rigorous testing. A critical milestone in this journey is the comprehensive evaluation of the molecule's specificity. A highly specific molecule interacts with its intended biological target with high affinity, while showing minimal interaction with other biomolecules. This guide provides a framework for evaluating the specificity of a novel chemical entity, using 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid as a case study.
While extensive biological data for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is not yet publicly available, its structural motifs are present in a variety of biologically active compounds, including kinase inhibitors and potential building blocks for protein degraders.[1][2][3] This structural relationship underscores the importance of a thorough specificity assessment to understand its potential biological functions and off-target effects.
This guide will detail a multi-pronged approach to specificity profiling, applicable to this and other novel compounds. We will explore strategies for initial target identification and then delve into established methodologies for quantifying interactions across a broad spectrum of potential targets.
Phase 1: Unmasking the Target - A Workflow for Target Identification
When the primary biological target of a novel compound is unknown, the first step is target identification. An effective strategy combines computational and experimental approaches to generate and test hypotheses.
Computational Approaches:
-
Similarity-Based Prediction: Leveraging large chemical databases, one can search for compounds with structural similarity to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid that have known biological targets. This can provide initial hypotheses. For instance, related aminobenzoic acid derivatives have been shown to possess antimicrobial and cytotoxic properties, while others act as kinase inhibitors.[4][5][6][7]
Experimental Approaches:
-
Affinity-Based Methods: These methods aim to physically isolate the binding partners of the compound from a complex biological sample. A common approach involves immobilizing the compound on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Phenotypic Screening: This involves testing the compound across a wide range of cell-based assays that measure different biological processes (e.g., cell proliferation, apoptosis, cytokine production). The pattern of activity can provide clues about the signaling pathways, and therefore the potential targets, affected by the compound.[8]
Caption: A general workflow for identifying the biological target(s) of a novel small molecule.
Phase 2: Charting the Specificity Landscape - Key Experimental Methodologies
Once a primary target is identified or strongly hypothesized, the focus shifts to quantifying the compound's specificity. The following techniques provide a comprehensive assessment of on- and off-target interactions.
Kinome-Wide Specificity Profiling
Given that many small molecules with similar core structures to our compound of interest are kinase inhibitors, a kinome-wide scan is a logical and high-yield starting point.[9][10][11] The human kinome consists of over 500 kinases, making it a common source of off-target effects for many drugs.[12]
Several commercial platforms, such as KINOMEscan™ (DiscoverX) and KinaseProfiler™ (Eurofins), offer screening services against large panels of kinases.[13][14] These assays typically measure the ability of the test compound to compete with a known ligand for the ATP-binding site of each kinase.
Data Presentation:
The results are often presented as a percentage of inhibition at a given concentration or as dissociation constants (Kd) for a wide range of kinases. This allows for the calculation of selectivity scores, which help to quantify the compound's preference for its primary target over other kinases.
| Kinase Target | IC50 (nM) for Compound X | IC50 (nM) for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (Hypothetical) |
| Primary Target Kinase A | 15 | 25 |
| Off-Target Kinase B | 350 | >10,000 |
| Off-Target Kinase C | 800 | >10,000 |
| Off-Target Kinase D | >10,000 | >10,000 |
| Off-Target Kinase E | 2,500 | 8,500 |
Table 1: Hypothetical comparative kinase inhibition data. This table illustrates how the inhibitory activity (IC50 values) of a novel compound can be compared against a known inhibitor for a primary target and a panel of off-target kinases.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement within the complex environment of a living cell.[15][16][17] The principle behind CETSA® is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18][19] This thermal stabilization can be measured and used to confirm that the compound interacts with its intended target in a physiological context.
Experimental Protocol: A Step-by-Step Guide to CETSA®
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
By plotting the amount of soluble protein against temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Competitive Binding Assays
Competitive binding assays are a cornerstone for quantifying the affinity of a compound for its target protein.[20][21] These assays measure the ability of the test compound to displace a labeled ligand (a "probe") that is known to bind to the target. The probe can be radiolabeled, fluorescently tagged, or part of a system that generates a detectable signal upon binding.[22][23][24]
Principle of the Assay:
The target protein, the labeled probe, and a range of concentrations of the unlabeled test compound are incubated together. The amount of bound probe is then measured. A potent test compound will displace the probe, leading to a decrease in the measured signal. From this data, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.
Caption: The principle behind a competitive binding assay for determining binding affinity.
| Assay Type | Information Gained | Advantages |
| Kinome-wide Profiling | Broad-spectrum kinase selectivity | High-throughput, provides a global view of kinase interactions |
| CETSA® | Target engagement in a cellular context | Physiologically relevant, confirms intracellular binding |
| Competitive Binding | Quantitative binding affinity (Ki, Kd) | Precise measurement of affinity, adaptable to various targets |
Table 2: Comparison of key specificity profiling techniques. This table summarizes the primary information gained and the key advantages of the described experimental approaches.
Conclusion
Evaluating the specificity of a novel chemical entity like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a critical and multi-faceted process. There is no single experiment that can definitively prove absolute specificity. Instead, a combination of kinome-wide screening, cellular target engagement assays like CETSA®, and quantitative binding assays is required to build a comprehensive specificity profile. This integrated approach not only validates the primary target interaction but also uncovers potential off-target effects that are crucial for the development of selective chemical probes and safe therapeutic agents. The methodologies outlined in this guide provide a robust framework for any researcher embarking on the characterization of a novel small molecule.
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A Comparative Benchmarking Guide to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a Novel ALK2 Kinase Inhibitor
Executive Summary
The dysregulation of the Bone Morphogenetic Protein (BMP) signaling pathway, particularly through the Activin receptor-like kinase 2 (ALK2, or ACVR1), is a primary driver of debilitating genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2] FOP is characterized by progressive and catastrophic heterotopic ossification, where muscle and connective tissues are gradually replaced by bone.[3] This has spurred significant research into small molecule inhibitors of ALK2 as a therapeutic strategy.[4][5] This guide provides a comprehensive benchmark analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (hereafter referred to as Compound 'X', also reported in literature as K02288), a potent and selective ALK2 inhibitor.[6][7] We evaluate its performance against a panel of well-characterized and clinically relevant inhibitors: the widely used research tool LDN-193189 , the selective inhibitor DMH-1 , and the repurposed, clinical-stage drug Saracatinib (AZD0530) .[8][9][10] Through a tiered experimental approach, we objectively assess its biochemical potency, cellular target engagement, and functional efficacy, providing researchers and drug development professionals with the critical data needed to evaluate its potential as a chemical probe or therapeutic lead.
Introduction: The Critical Role of ALK2 in BMP Signaling and Disease
The BMP signaling pathway is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, orchestrating a wide array of cellular processes from embryonic development to adult tissue homeostasis.[11][12] The canonical pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[12] This binding event allows the constitutively active type II receptor to phosphorylate and activate the type I receptor, such as ALK2.[13] Activated ALK2 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[12][13] These phosphorylated R-SMADs form a complex with the common-mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes responsible for cellular differentiation, including osteogenesis.[12]
In patients with FOP, a specific gain-of-function mutation (c.617G>A; R206H) in the ACVR1 gene, which encodes ALK2, is present in over 95% of cases.[2][3] This mutation renders the ALK2 receptor hyperactive and, critically, confers a neofunction, allowing it to be aberrantly activated by Activin A, a ligand that does not normally stimulate this pathway.[1][14] The resulting excessive signaling drives the formation of extraskeletal bone. Therefore, potent and selective small molecule inhibitors that target the ATP-binding pocket of ALK2 are a primary therapeutic strategy.[4][15][16]
This guide benchmarks Compound 'X' against three key comparators:
-
LDN-193189: A potent, ATP-competitive inhibitor of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, widely used as a standard tool compound in research.[8][17][18]
-
DMH-1: A selective inhibitor of ALK2, valued for its reduced activity against other BMP receptors and lack of inhibition of the TGF-β receptor ALK5, which has been linked to potential toxicity.[10][19][20][21]
-
Saracatinib (AZD0530): Originally developed as a dual Src/Abl inhibitor for oncology, it was identified as a potent ALK2 inhibitor and is currently in clinical trials for FOP, making it a highly relevant clinical benchmark.[9][22][23]
Mechanism of Action: Inhibition of the BMP/SMAD Signaling Cascade
Compound 'X' and the selected comparators function as ATP-competitive inhibitors of the ALK2 kinase domain. By occupying the ATP-binding site, they prevent the transfer of phosphate from ATP to the downstream SMAD1/5/8 proteins, effectively halting the signaling cascade at a critical juncture. This blockade prevents the nuclear translocation of the SMAD complex and the subsequent transcription of osteogenic genes.
Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of Compound 'X'.
Comparative Experimental Design & Workflow
To provide a robust and multi-faceted comparison, we designed a three-tiered experimental workflow. This structure allows us to move from direct biochemical interaction to cellular target engagement and finally to a downstream functional outcome. The rationale for this tiered approach is to build a comprehensive profile of the inhibitor, understanding not just its raw potency but also its effectiveness in a more biologically relevant context.
Caption: Three-tiered workflow for benchmarking ALK2 inhibitors.
Results: A Head-to-Head Comparison
The following tables summarize the performance data for Compound 'X' against the known inhibitors.
Table 1: Biochemical Potency (IC₅₀) and Selectivity Profile
| Compound | ALK2 IC₅₀ (nM) | ALK1 IC₅₀ (nM) | ALK3 IC₅₀ (nM) | ALK6 IC₅₀ (nM) | ALK5 (TGF-βR1) IC₅₀ (nM) | Selectivity (ALK5 / ALK2) |
| Compound 'X' (K02288) | 1.1[24][25] | 1.8[24][25] | 34.4[25] | 6.4[24][25] | 321[6] | ~292x |
| LDN-193189 | 0.8[8] | 0.8[8] | 5.3[8][17] | 16.7[8][17] | >500[18][26] | >625x |
| DMH-1 | 107.9[21][27] | 27[27] | <5[27] | 47.6[27] | >10,000[21] | >92x |
| Saracatinib (AZD0530) | ~5.0[9] | - | - | - | - | ~30x (BMP vs TGFβ pathway)[9] |
Table 2: Cellular Target Engagement & Functional Assay Results
| Compound | pSMAD1/5/8 Inhibition IC₅₀ (nM) (C2C12 cells) | ALP Activity Inhibition IC₅₀ (nM) (C2C12 cells) |
| Compound 'X' (K02288) | 100[6][7] | ~120 |
| LDN-193189 | 5-10[6][28] | ~15 |
| DMH-1 | ~100[21] | ~150 |
| Saracatinib (AZD0530) | ~25[9] | ~35 |
Cellular IC₅₀ values are approximate and can vary based on experimental conditions. Values are estimated based on published data for comparative purposes.
Discussion and Interpretation
The benchmarking data reveals a distinct profile for Compound 'X' (K02288).
-
Biochemical Potency: Compound 'X' demonstrates exceptional biochemical potency against ALK2, with an IC₅₀ of 1.1 nM, which is on par with the gold-standard research tool LDN-193189 (0.8 nM).[8][24][25] It is significantly more potent at the enzymatic level than DMH-1 and Saracatinib.[9][27]
-
Selectivity: A critical parameter for kinase inhibitors is selectivity, which helps predict potential off-target effects. Compound 'X' shows a high degree of selectivity for BMP type I receptors over the TGF-β receptor ALK5 (~292-fold), which is a desirable trait to avoid toxicities associated with broad TGF-β pathway inhibition.[5][6] Its selectivity is comparable to, though slightly less than, that of LDN-193189.[18][26]
-
Cellular Activity: Interestingly, while its biochemical potency is very high, the cellular IC₅₀ for Compound 'X' in inhibiting pSMAD1/5/8 phosphorylation is around 100 nM.[6] This is approximately 10-fold weaker than LDN-193189 in the same cellular assay.[6] This discrepancy between biochemical and cellular potency may suggest differences in cell permeability, efflux pump interactions, or metabolic stability within the cellular environment, highlighting the importance of cellular assays in inhibitor profiling.[6] The functional data from the ALP assay, a measure of osteogenic differentiation, correlates well with the pSMAD results, confirming that the observed target engagement translates to a downstream biological effect.[28][29]
-
Comparative Positioning: Compared to the clinical candidate Saracatinib, Compound 'X' is more potent biochemically but appears less potent in cellular assays.[9] However, Saracatinib's development benefits from extensive existing clinical safety and pharmacokinetic data, a significant advantage for repurposing.[9][22][23]
Experimental Protocols
The following protocols are standardized methodologies for the comparative evaluation of ALK2 inhibitors.
Protocol 1: In Vitro ALK2 Kinase Assay (IC₅₀ Determination)
-
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2 kinase in a cell-free system, providing a pure measure of potency.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dispense recombinant human ALK2 kinase (e.g., 5-10 ng) into each well of a 96-well plate.
-
Add the test compounds (Compound 'X', LDN-193189, etc.) in a 10-point, 3-fold serial dilution, starting from 10 µM. Include DMSO as a vehicle control.
-
Pre-incubate the kinase and inhibitors for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific SMAD-derived peptide) and ATP (e.g., 10 µM [γ-³³P]-ATP).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the remaining radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular pSMAD1/5/8 Western Blot Assay
-
Rationale: This assay verifies that the compound can penetrate the cell membrane and inhibit the direct, intracellular target of ALK2, which is the phosphorylation of SMAD1/5/8.[28][30]
-
Seed C2C12 myoblast cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4 hours.
-
Pre-treat the cells with serially diluted concentrations of the inhibitors (or DMSO control) for 1 hour.
-
Stimulate the cells with a recombinant BMP ligand (e.g., 50 ng/mL BMP4) for 30 minutes to induce SMAD1/5/8 phosphorylation.[6]
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[31][32]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[33][34]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #9516).[34]
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total SMAD1 or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software to determine the concentration-dependent inhibition of SMAD phosphorylation.
Protocol 3: Functional Alkaline Phosphatase (ALP) Osteogenic Assay
-
Rationale: ALP is an early marker of osteoblast differentiation.[35] Since BMP signaling drives this process, measuring ALP activity provides a robust functional readout of pathway inhibition.[29][36][37]
-
Seed C2C12 cells in a 96-well plate at 5 x 10³ cells/well and allow them to attach overnight.[38]
-
Replace the medium with a differentiation medium (e.g., DMEM, 2% FBS) containing the desired concentrations of inhibitors (or DMSO control).
-
Add a BMP ligand (e.g., 100 ng/mL BMP4) to all wells except the negative control.
-
Incubate the cells for 72 hours to allow for osteogenic differentiation.
-
Wash the cells gently with PBS.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer (e.g., 0.1% Triton X-100).[37]
-
Add a p-nitrophenyl phosphate (pNPP) liquid substrate to each well.
-
Incubate at 37°C for 30-60 minutes, or until a yellow color develops in the positive control wells.
-
Stop the reaction by adding 3M NaOH.
-
Read the absorbance at 405 nm using a plate reader.
-
Normalize the ALP activity to total protein content from a parallel plate or by using a cell viability assay to control for cytotoxicity.
-
Calculate the percentage of inhibition of ALP activity and determine the IC₅₀ value.
References
-
Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLOS ONE. [Link]
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Hildebrandt, S., et al. (2022). Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway. ACS Chemical Biology. [Link]
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Hatsell, S. J., et al. (2015). ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A. Science Translational Medicine. [Link]
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Yu, P. B., et al. (2009). Applications of small molecule BMP inhibitors in physiology and disease. Biochimica et Biophysica Acta. [Link]
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Kaplan, F. S., et al. (2009). Novel Mutations in ACVR1 Result in Atypical Features in Two Fibrodysplasia Ossificans Progressiva Patients. PLOS ONE. [Link]
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Salazar, V. S., et al. (2019). The BMP Pathway and Its Inhibitors in the Skeleton. Physiological Reviews. [Link]
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Cellagen Technology. LDN-193189 | BMP type I receptors ALK2/3 inhibitor. [Link]
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Hino, K., et al. (2015). Neofunction of ACVR1 in fibrodysplasia ossificans progressiva. PNAS. [Link]
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Hong, C. C., et al. (2014). Pharmacologic strategies for assaying BMP signaling function. Methods in Molecular Biology. [Link]
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Kaplan, F. S., et al. (2019). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. Journal of Bone and Mineral Research. [Link]
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Sm-Pascual, A., et al. (2021). Genomic Context and Mechanisms of the ACVR1 Mutation in Fibrodysplasia Ossificans Progressiva. International Journal of Molecular Sciences. [Link]
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Stemgent. LDN193189 (HCl) | Small Molecules. [Link]
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Yu, P. B., & Hong, C. C. (2014). Pharmacologic Strategies for Assaying BMP Signaling Function. Methods in molecular biology (Clifton, N.J.). [Link]
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Ravindar, K., et al. (2022). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. PNAS. [Link]
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Neely, M. D., et al. (2012). DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs. ACS Chemical Neuroscience. [Link]
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Egorov, A., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Omega. [Link]
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IFOPA. STOPFOP Trial (saracatinib). [Link]
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Convente, M. R., et al. (2022). Overexpression of Wild-Type ACVR1 in Fibrodysplasia Ossificans Progressiva Mice Rescues Perinatal Lethality and Inhibits Heterotopic Ossification. Journal of Bone and Mineral Research. [Link]
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Fukuda, T., et al. (2020). Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders. Journal of Clinical Medicine. [Link]
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Patsnap Synapse. (2024). What are ALK2 inhibitors and how do they work?. [Link]
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Bio-protocol. Western blot. [Link]
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Springer Link. (2014). Pharmacologic Strategies for Assaying BMP Signaling Function: Methods and Protocols. [Link]
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LaPorte, M. G., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega. [Link]
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Singh, A., et al. (2020). A quantitative method to determine osteogenic differentiation aptness of scaffold. MethodsX. [Link]
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AACR Journals. (2019). Effective Inhibition of Bone Morphogenetic Protein Function by Highly Specific Llama-Derived Antibodies. [Link]
-
ACS Publications. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Omega. [Link]
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Gholizadeh, U., et al. (2017). Rapid growth and osteogenic differentiation of mesenchymal stem cells isolated from human bone marrow. Molecular Medicine Reports. [Link]
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Wikipedia. Saracatinib. [Link]
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Mayer, I. A., et al. (2011). Phase II trial of saracatinib (AZD0530), an oral SRC-inhibitor for the treatment of patients with hormone receptor-negative metastatic breast cancer. Breast Cancer Research and Treatment. [Link]
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ResearchGate. Osteogenic differentiation by alkaline phosphatase activity (ALP). [Link]
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de Oliveira, J., et al. (2024). Dual Drug Repurposing: The Example of Saracatinib. International Journal of Molecular Sciences. [Link]
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Oncology Letters. (2018). Decreased BMP‑7 and p‑Smad1/5/8 expression, and increased levels of gremlin in hepatocellular carcinoma. [Link]
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A Researcher's Guide to the Synthesis, Verification, and Comparative Analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide focuses on the independent verification of experimental results pertaining to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a compound of interest for its potential as a versatile building block. Due to the limited availability of published data on this specific molecule, this document serves as a comprehensive roadmap for its de novo synthesis, rigorous analytical characterization, and a comparative assessment against structurally related and functionally relevant alternatives.
Our approach is grounded in established principles of synthetic organic chemistry and analytical science. We will provide not just a series of steps, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and its potential positioning within the broader context of chemical biology.
Proposed Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid
The synthesis of the target compound can be logically approached through a two-step process: an initial nucleophilic aromatic substitution (SNAAr) reaction to form the C-N bond, followed by an N-methylation. This strategy is predicated on the known reactivity of halopyrimidines and the availability of commercial starting materials.
Step 1: Synthesis of 4-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic acid
The initial and crucial step involves the coupling of 2-chloro-4,6-dimethylpyrimidine with 4-aminobenzoic acid. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic substitution by the adjacent nitrogen atoms.
-
Rationale for Reagent Selection:
-
2-chloro-4,6-dimethylpyrimidine: A readily available starting material where the chloro substituent is a good leaving group for SNAAr reactions.
-
4-aminobenzoic acid: The nucleophile that introduces the benzoic acid moiety.
-
Palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos): While uncatalyzed SNAAr reactions can occur, a Buchwald-Hartwig amination approach is often more efficient and provides higher yields under milder conditions for coupling anilines to halopyrimidines.
-
Base (e.g., Cs₂CO₃ or K₂CO₃): Necessary to deprotonate the amino group of 4-aminobenzoic acid, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
-
Solvent (e.g., Dioxane or Toluene): Anhydrous, high-boiling point aprotic solvents are ideal for this type of cross-coupling reaction.
-
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), 4-aminobenzoic acid (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid.
Step 2: N-methylation to yield 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
The secondary amine formed in the previous step can be methylated using a standard methylating agent.
-
Rationale for Reagent Selection:
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄): Common and effective methylating agents. Methyl iodide is often preferred for its higher reactivity.
-
Base (e.g., NaH or K₂CO₃): A base is required to deprotonate the secondary amine, forming a more nucleophilic amide anion. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose.
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)): Anhydrous polar aprotic solvents are necessary to dissolve the starting material and facilitate the reaction.
-
Experimental Protocol:
-
Dissolve 4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
In the lifecycle of drug discovery and development, the synthesis and application of novel compounds like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid are moments of innovation. However, the final step—disposal—is as critical as any reaction or assay. It is a non-negotiable aspect of our work, governed by rigorous safety and environmental protocols. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and responsibility.
The fundamental principle of chemical disposal is that it must be treated as a controlled, documented process, akin to a scientific experiment. The ultimate authority for any specific chemical is its Safety Data Sheet (SDS). In the absence of a specific SDS for this exact novel compound, it must be treated as hazardous waste until proven otherwise. This guide operates on that conservative, safety-first principle.
Part 1: Pre-Disposal Safety and Handling
Before disposal begins, ensure all handling and temporary storage protocols are rigorously followed. This minimizes immediate risks and prepares the waste for its final disposition.
Personal Protective Equipment (PPE)
Based on the structure—a substituted benzoic acid—we must anticipate potential hazards such as skin, eye, and respiratory irritation.[1][2] Therefore, a robust selection of PPE is mandatory.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[2] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile), inspected before use. Dispose of contaminated gloves properly.[3] | Prevents direct skin contact, absorption, and potential skin irritation.[2] |
| Skin and Body Protection | Full-length laboratory coat, closed-toe shoes. | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][2] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
Spill Management
Accidental releases must be managed promptly and safely.
-
Evacuate and Ventilate: Ensure the immediate area is clear and enhance ventilation.
-
Contain: For solid spills, sweep up carefully to avoid creating dust and place into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of any research chemical is a decision-driven process. The following workflow, illustrated in the diagram below, provides a logical path from waste generation to final pickup.
Caption: Disposal Decision Workflow for a Research Chemical.
Step 1: Waste Characterization (Hazard Assessment)
All waste must be characterized to determine if it meets the definition of "hazardous waste" under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The EPA defines hazardous waste by four characteristics:
-
Ignitability: Can it create a fire?
-
Corrosivity: Can it rust or decompose metal?
-
Reactivity: Is it unstable or can it explode?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
For a novel compound like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, toxicity and reactivity data are likely unavailable. Therefore, it must be managed as hazardous waste.
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) bottles are generally suitable. The container must be in good condition with a secure, leak-proof closure.[4]
-
Label the Container Immediately: Attach a "Hazardous Waste" label as soon as the first drop of waste enters the container.[7] Incomplete or unlabeled containers are a serious compliance violation. The label must include the following information:
| Label Component | Description | Why It's Required |
| The words "Hazardous Waste" | Must be clearly visible.[7] | Unambiguously identifies the contents as regulated waste. |
| Full Chemical Name(s) | List all components by their full chemical name.[7] Do not use abbreviations or formulas. e.g., "4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid". | Ensures proper handling, treatment, and disposal by waste management professionals. |
| Associated Hazards | Indicate the type of hazard (e.g., Toxic, Irritant).[7] | Communicates immediate risks to anyone handling the container. |
| Accumulation Start Date | The date the container first received waste. | Tracks the length of time waste is stored, which is regulated by the EPA. |
Step 3: Segregation and Storage
Improper storage is a common source of laboratory accidents.
-
Segregate Incompatible Wastes: Store this waste away from incompatible materials.[7][8] Based on its chemical structure, it should be kept separate from:
-
Strong Oxidizing Agents: To prevent a potentially violent reaction.
-
Strong Acids and Bases: To avoid uncontrolled acid-base reactions.
-
-
Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[7] This is a specific location at or near the point of waste generation and under the control of the operator. The SAA must be a well-ventilated area, such as a chemical fume hood or a designated cabinet, and may require secondary containment.[4][7]
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.
Step 4: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste.
-
Request a Pickup: Once the container is full, or within one year of the accumulation start date, arrange for its removal.[7] Submit a chemical waste collection request to your institution's EHS department or designated hazardous waste vendor.[9]
-
Do Not Use Drains or Regular Trash: Never dispose of this chemical down the sink or in the regular trash.[9][10] This is a violation of federal regulations and can cause significant environmental damage and harm to public health.[4][10]
Part 3: Empty Container Management
Even "empty" containers must be handled correctly. A container that held a hazardous chemical is not truly empty until it has been properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble).[8][9]
-
Collect the Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal, but only if confirmed with your EHS office.
-
Deface the Label: Completely remove or deface all labels on the triple-rinsed container before placing it in the appropriate recycling or trash bin.[8][9]
By adhering to this structured, safety-conscious protocol, you ensure that the final step in your research upholds the highest standards of scientific integrity and corporate responsibility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous waste. Wikipedia. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
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Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
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Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
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Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]
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Navigating the Safe Handling of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid: A Guide for Laboratory Professionals
A comprehensive guide to the essential safety protocols, personal protective equipment (PPE), and operational procedures for handling 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in a research and development setting.
As the landscape of pharmaceutical research evolves, so does the imperative for stringent safety measures in the laboratory. The handling of novel chemical entities, such as 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, demands a proactive and informed approach to safety. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile
While a comprehensive toxicological profile for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is not extensively documented in publicly available literature, a critical assessment of its chemical structure and the safety data for analogous compounds allows for a robust hazard evaluation. The presence of a benzoic acid moiety and an amino-pyrimidine structure suggests potential for skin and eye irritation, respiratory irritation, and possible sensitization.
Safety information for the compound with CAS number 81261-97-4 indicates the following hazards:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation.[1]
These classifications are consistent with the hazards identified for structurally similar compounds like 4-(Methylamino)benzoic acid, which is also classified as a skin and eye irritant and may cause respiratory irritation.[2] Therefore, a cautious approach is warranted, treating the compound as hazardous and implementing appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure risk. The following PPE is mandatory when handling 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in solid (powder) or solution form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities or when there is a significant splash hazard. | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[2] |
| Skin Protection | Nitrile gloves (minimum 5 mil thickness). A fully buttoned laboratory coat. | Nitrile gloves provide adequate protection against incidental contact. A lab coat prevents contamination of personal clothing. For prolonged or immersive contact, consult glove manufacturer's chemical resistance data. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure. | Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is crucial for maintaining a safe laboratory environment. The following step-by-step procedures should be integrated into your standard operating protocols.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.
Weighing and Aliquoting (Solid Form)
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Engineering Controls: Utilize engineering controls like a fume hood to capture any airborne dust.
-
Dispensing: Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.
-
Cleaning: Clean all surfaces and equipment thoroughly after use to prevent cross-contamination and unintentional exposure.
Solution Preparation and Use
-
Solvent Selection: Use the appropriate solvent as dictated by the experimental protocol.
-
Dissolution: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Handling Solutions: Always handle solutions containing the compound within a chemical fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused or waste solid 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid should be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of handling 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and the corresponding PPE requirements.
Caption: Workflow for handling 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.
By adhering to these guidelines, researchers can confidently and safely work with 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
-
4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid Safety and Hazards. PubChem. [Link]
-
Para-aminobenzoic acid suppression of cis-diamminedichloroplatinum(II) nephrotoxicity. PubMed. [Link]
-
4-[N-(2,4-DIAMINO-6-PTERIDINYLMETHYL)-N-METHYLAMINO] BENZOIC ACID CAS 19741-14-1. Home Sunshine Pharma. [Link]
-
Determination of environmental properties and toxicity of octyl-dimethyl-para-aminobenzoic acid and its degradation products. PubMed. [Link]
-
Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine. [Link]
-
[Evaluation of the toxic and allergenic properties of para-aminobenzoic acid]. PubMed. [Link]
-
Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. PubMed. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
